Methyl 2-methylbutyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWLYWIFNDCWRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1052587 | |
| Record name | Methyl 2-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
almost colourless liquid/sweet, fruity, apple-like odour | |
| Record name | Methyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in water | |
| Record name | Methyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.879-0.883 | |
| Record name | Methyl 2-methylbutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/195/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
868-57-5, 53955-81-0 | |
| Record name | (±)-Methyl 2-methylbutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methylbutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-methyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-methylbutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1052587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylbutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 2-METHYLBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLG4D4939V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methyl (S)-2-Methylbutanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029762 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Fruity Essence: A Technical Guide to the Natural Occurrence of Methyl 2-Methylbutyrate in Fruits
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-methylbutyrate (B1264701), a volatile ester, is a key contributor to the characteristic sweet and fruity aroma of many fruits. Its presence and concentration are critical in defining the flavor profile and consumer acceptance of these natural products. This technical guide provides an in-depth overview of the natural occurrence of methyl 2-methylbutyrate in various fruits, detailing its quantitative analysis, the experimental protocols for its detection, and its biosynthetic origins.
Quantitative Occurrence of this compound and Related Esters in Fruits
The concentration of this compound and its ethyl ester counterpart, ethyl 2-methylbutyrate, varies significantly among different fruit species and even between cultivars of the same fruit.[1][2] These variations are influenced by genetic factors, ripening stage, and storage conditions. The following table summarizes the quantitative data for these compounds in several fruits, primarily focusing on apple and strawberry, where their presence is well-documented.
| Fruit | Cultivar | Compound | Concentration (µg/kg) | Reference |
| Apple | Fuji | Ethyl 2-methylbutanoate | 67.1 | [2] |
| Apple | Pink Lady | Hexyl 2-methylbutanoate | 382.45 | [2] |
| Apple | Honeycrisp | Hexyl 2-methylbutyrate | >700 (as one of the most abundant) | [3] |
| Apple | Golden Delicious | Ethyl 2-methylbutyrate | Identified as a key odor-active compound | [1] |
| Apple | Starking | Ethyl 2-methylbutyrate | Identified as a key odor-active compound | [1] |
| Apple | Braeburn | Ethyl 2-methylbutyrate | Identified as a key odor-active compound | [1] |
| Strawberry | Polka | Methyl 2-methylbutanoate | High flavor activity | [4] |
| Strawberry | Seolhyang | Methyl butanoate, Ethyl butanoate | Concentrations vary with ripeness and storage | [5] |
Experimental Protocols for Analysis
The analysis of volatile compounds like this compound in fruits is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is favored for its sensitivity, speed, and solvent-free nature.
Key Experimental Protocol: HS-SPME-GC-MS
This protocol outlines the general steps for the extraction and analysis of this compound from a fruit matrix.
1. Sample Preparation:
-
A representative sample of the fruit is homogenized.
-
A specific amount of the homogenate (e.g., 3-5 g) is placed into a headspace vial.
-
To enhance the release of volatile compounds, an aqueous solution of sodium chloride (e.g., 10 ml of a 5% NaCl solution) is often added to the vial. This increases the ionic strength of the sample matrix.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is hermetically sealed and heated in a thermostatic bath (e.g., at 42°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
An SPME fiber, coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is then exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[6][7][8]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is withdrawn from the vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C), where the adsorbed volatile compounds are thermally desorbed.
-
The desorbed compounds are separated on a capillary column (e.g., DB-5ms). The oven temperature is programmed to start at a low temperature (e.g., 40°C) and gradually increase to a higher temperature (e.g., 250°C) to elute the compounds based on their boiling points and polarity.[6]
-
The separated compounds are then detected and identified by a mass spectrometer, which provides a mass spectrum for each compound that can be compared to a library of known spectra for identification.
The following diagram illustrates the general workflow for this analytical procedure.
Biosynthesis of this compound
This compound is a secondary metabolite derived from the catabolism of the branched-chain amino acid L-isoleucine.[9][10] The biosynthetic pathway involves a series of enzymatic reactions that convert L-isoleucine into 2-methylbutanoic acid, which is then esterified to form this compound.
The key steps in this pathway are:
-
Transamination: The initial step is the removal of the amino group from L-isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT). This results in the formation of α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The α-keto acid is then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutanoyl-CoA.
-
Thioester Hydrolysis: The 2-methylbutanoyl-CoA can be hydrolyzed to 2-methylbutanoic acid.
-
Esterification: Finally, the 2-methylbutanoic acid is esterified with methanol (B129727) to form this compound. This reaction is catalyzed by an alcohol acyltransferase (AAT).
The following diagram illustrates this biosynthetic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.ontu.edu.ua [journals.ontu.edu.ua]
- 5. Changes in Volatile Compounds in Short-Term High CO2-Treated ‘Seolhyang’ Strawberry (Fragaria × ananassa) Fruit during Cold Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]
- 7. HS-SPME-GC–MS Profiling of Volatile Organic Compounds and Polar and Lipid Metabolites of the “Stendesto” Plum–Apricot Kernel with Reference to Its Parents | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Microbial Production of Methyl 2-Methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methylbutyrate (B1264701) is a valuable volatile ester with applications in the flavor, fragrance, and pharmaceutical industries. While chemical synthesis is established, microbial production offers a sustainable and potentially stereoselective alternative. This technical guide provides an in-depth overview of the core principles and methodologies for the microbial production of methyl 2-methylbutyrate. The focus is on the metabolic pathways, microbial hosts, fermentation strategies, and downstream processing. This guide synthesizes current knowledge to provide a comprehensive resource for researchers and professionals in the field, complete with detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Introduction
This compound is a branched-chain ester known for its fruity and apple-like aroma. Its production through microbial fermentation is gaining interest as a green alternative to chemical synthesis. The biosynthesis of this ester relies on the microbial production of its precursor, 2-methylbutyric acid, from the catabolism of L-isoleucine, and the subsequent esterification with methanol (B129727), a reaction catalyzed by alcohol acyltransferases (AATs). This guide will explore the intricacies of harnessing microbial metabolism for the efficient synthesis of this valuable compound.
Biosynthesis of this compound
The microbial production of this compound is a two-step process involving the synthesis of the precursor acid and its subsequent esterification.
Biosynthesis of 2-Methylbutyric Acid from L-Isoleucine
The primary metabolic pathway for the production of 2-methylbutyric acid is the catabolism of the branched-chain amino acid L-isoleucine. This pathway is conserved across a wide range of microorganisms, including bacteria and yeast.
The key enzymatic steps are:
-
Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.
-
Oxidative Decarboxylation: (S)-α-keto-β-methylvalerate is then oxidatively decarboxylated to form (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.
-
Thioester cleavage: (S)-2-methylbutanoyl-CoA can then be converted to 2-methylbutyric acid.
Esterification to this compound
The final step in the biosynthesis of this compound is the esterification of 2-methylbutyric acid with methanol. This reaction is catalyzed by alcohol acyltransferases (AATs), which transfer the acyl group from an acyl-CoA donor to an alcohol acceptor.[1] The key substrates for this reaction are 2-methylbutanoyl-CoA and methanol.
Microbial Hosts for Production
Several microorganisms have been identified as potential hosts for the production of 2-methylbutyric acid and its esters. The choice of host depends on factors such as its natural ability to produce the precursor, its tolerance to the product, and its amenability to genetic engineering.
-
Escherichia coli : A well-characterized host for metabolic engineering, E. coli can be engineered to produce high titers of branched-chain acids and their derivatives.[2][3]
-
Saccharomyces cerevisiae : This yeast is a robust industrial microorganism known for its role in producing fermented beverages rich in esters.[4][5] Its native pathways for amino acid catabolism and ester synthesis make it a suitable candidate.
-
Yarrowia lipolytica : An oleaginous yeast with a high capacity for producing fatty acids and their derivatives.[1][6][7][8] It is a promising host for the production of various esters.
-
Rhodococcus species : These bacteria are known for their diverse metabolic capabilities, including the ability to produce various valuable compounds, and are being explored for the synthesis of branched-chain esters.[9][10][11]
Quantitative Data
While specific data for this compound production is limited in the literature, data for the production of the precursor 2-methylbutyric acid and other related branched-chain compounds can serve as a benchmark.
| Microorganism | Product | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Engineered Escherichia coli | Butyric Acid | 10 | - | - | [2] |
| Engineered Escherichia coli | Butyric Acid | 28.4 | 0.37 | - | [3] |
| Engineered Rhodococcus opacus | Fatty Acid Ethyl Esters (FAEEs) | 21.3 | - | - | [10] |
| Engineered Pichia pastoris | Fatty Acid Branched-Chain Esters (FABCEs) | 0.169 | - | - | [12] |
| Engineered Escherichia coli | Fatty Acid Branched-Chain Esters (FABCEs) | 0.273 | - | - | [12] |
Experimental Protocols
General Experimental Workflow
The overall process for the microbial production of this compound involves several key stages, from strain selection and cultivation to product recovery and analysis.
Detailed Protocol for Fermentation and Product Analysis
This protocol provides a general framework for the production and quantification of this compound using a suitable microbial host (e.g., engineered E. coli or S. cerevisiae).
5.2.1. Inoculum Preparation
-
Strain Revival: Revive the microbial strain from a cryopreserved stock onto an appropriate solid medium (e.g., LB agar (B569324) for E. coli, YPD agar for S. cerevisiae).
-
Pre-culture: Inoculate a single colony into a liquid pre-culture medium (e.g., 5 mL of LB or YPD broth) in a culture tube. Incubate at the optimal temperature and shaking speed for the host organism (e.g., 37°C and 200 rpm for E. coli; 30°C and 200 rpm for S. cerevisiae) for 12-16 hours.
-
Seed Culture: Transfer the pre-culture to a larger volume of the same medium in a shake flask (e.g., 50 mL in a 250 mL flask) and incubate under the same conditions until the culture reaches the mid-logarithmic growth phase.
5.2.2. Fermentation
-
Medium Preparation: Prepare the fermentation medium. A defined mineral medium with a carbon source (e.g., glucose) and a nitrogen source is recommended for controlled studies. For enhanced production of 2-methylbutyric acid, the medium can be supplemented with L-isoleucine.
-
Inoculation: Inoculate the fermentation medium with the seed culture to a starting optical density (OD600) of approximately 0.1.
-
Fermentation Conditions:
-
Temperature: Maintain the optimal temperature for the host organism.
-
pH: Control the pH of the medium, typically between 5.0 and 7.0, using a suitable buffer or automated pH control.
-
Aeration: Provide adequate aeration for aerobic microorganisms.
-
Methanol Addition: If the host strain does not produce sufficient methanol, it can be added to the fermentation broth as a precursor for esterification. The timing and concentration of methanol addition should be optimized.
-
-
Sampling: Aseptically collect samples at regular intervals to monitor cell growth (OD600) and product formation.
5.2.3. Extraction of this compound
-
Cell Removal: Centrifuge the fermentation broth sample to pellet the cells.
-
Solvent Extraction: Transfer the supernatant to a clean tube. Add an equal volume of a suitable organic solvent, such as ethyl acetate, for liquid-liquid extraction of the volatile ester.[13][14]
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the extracted this compound.
5.2.4. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The extracted organic phase can be directly injected into the GC-MS system. An internal standard should be added for accurate quantification.
-
GC-MS Conditions (General):
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.[15]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample.
-
Oven Program: A temperature gradient program is used to separate the volatile compounds. A typical program might start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 250-280°C).
-
Mass Spectrometry: Operate in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.[15]
-
-
Data Analysis: Identify and quantify this compound by comparing its retention time and mass spectrum to that of an authentic standard.
Metabolic Engineering Strategies
To enhance the production of this compound, several metabolic engineering strategies can be employed:
-
Increasing Precursor Supply:
-
Overexpress key enzymes in the L-isoleucine catabolic pathway to increase the flux towards 2-methylbutanoyl-CoA.
-
Knock out competing pathways that drain the precursors.
-
-
Enhancing Esterification:
-
Host Strain Improvement:
-
Improve the host's tolerance to 2-methylbutyric acid and this compound.
-
Optimize the cellular redox balance and cofactor availability.
-
Conclusion
The microbial production of this compound presents a promising avenue for the sustainable synthesis of this valuable flavor and fragrance compound. While challenges remain in achieving high titers and yields, ongoing advancements in metabolic engineering and synthetic biology are paving the way for the development of efficient microbial cell factories. This technical guide provides a foundational understanding of the key principles and methodologies involved, serving as a valuable resource for researchers and professionals seeking to explore and optimize the microbial production of this compound. Further research focused on identifying and engineering highly efficient alcohol acyltransferases and optimizing fermentation processes will be crucial for the commercial viability of this bio-based production route.
References
- 1. Engineering Yarrowia lipolytica for poly-3-hydroxybutyrate production [dspace.mit.edu]
- 2. Metabolic engineering of Escherichia coli for production of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering of Escherichia coli for the production of butyric acid at high titer and productivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Engineering Yarrowia lipolytica to Enhance the Production of Malonic Acid via Malonyl‐CoA Pathway at High Titer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systems biology and metabolic engineering of Rhodococcus for bioconversion and biosynthesis processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-2-methylbutanoic acid methyl ester, a chiral ester with applications in the fragrance, food, and pharmaceutical industries. The document details both enzymatic and classical chemical approaches to its synthesis, offering experimental protocols, quantitative data for comparison, and visual diagrams of key processes.
Introduction
(S)-2-methylbutanoic acid methyl ester is a volatile organic compound known for its characteristic fruity, apple-like aroma.[1][2][3][4] Its chiral nature is crucial for its biological activity and sensory properties, making enantioselective synthesis a key focus of research. This guide explores the two primary methods for its preparation: enzymatic synthesis using lipases and chemical synthesis via Fischer esterification.
Synthesis Methodologies
Enzymatic Synthesis
Enzymatic synthesis offers a highly selective and environmentally benign route to (S)-2-methylbutanoic acid methyl ester. Lipases are commonly employed for the kinetic resolution of racemic 2-methylbutanoic acid or for the direct esterification of the (S)-enantiomer.
Lipases catalyze the esterification of a carboxylic acid with an alcohol. In the case of a racemic starting material, the enzyme's stereoselectivity leads to the preferential conversion of one enantiomer, allowing for the separation of the esterified product from the unreacted enantiomer.
This protocol is a generalized procedure based on common practices in the field.[1][2][3][4]
Materials:
-
(S)-2-methylbutanoic acid or racemic 2-methylbutanoic acid
-
Immobilized lipase (B570770) (e.g., from Candida antarctica, Rhizomucor miehei, or Aspergillus niger)
-
Organic solvent (e.g., hexane, isooctane)
-
Molecular sieves (optional, for water removal)
-
Buffer solution (for pH adjustment of lipase, if necessary)
-
Sodium bicarbonate solution (for workup)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
To a stirred solution of (S)-2-methylbutanoic acid (1.0 eq) in the chosen organic solvent, add methanol (1.5-3.0 eq).
-
Add the immobilized lipase (typically 1-10% by weight of the limiting reagent).
-
If using a non-aqueous solvent, molecular sieves can be added to remove the water produced during the reaction and drive the equilibrium towards the product.
-
The reaction mixture is stirred at a controlled temperature (typically ranging from 20°C to 60°C) and monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the enzyme is removed by filtration.
-
The reaction mixture is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.
-
Purification is achieved by distillation or column chromatography.
Chemical Synthesis: Fischer Esterification
Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[5][6][7][8]
The reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields the ester. The reaction is an equilibrium process, and to achieve high yields, it is often necessary to use an excess of one reactant or to remove the water as it is formed.[5][6][8]
This is a general procedure adaptable for the synthesis of (S)-2-methylbutanoic acid methyl ester.[9][10][11][12]
Materials:
-
(S)-2-methylbutanoic acid
-
Methanol (often used in excess as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Diethyl ether or other suitable extraction solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (S)-2-methylbutanoic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).
-
Heat the mixture to reflux for 1-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or GC.[13]
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and washed with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is evaporated to give the crude ester, which can be purified by distillation.
Data Presentation
The following tables summarize quantitative data for the synthesis of (S)-2-methylbutanoic acid methyl ester under various conditions.
Table 1: Enzymatic Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester
| Lipase Source | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Enantiomeric Excess (ee %) | Yield (%) | Reference |
| Bacillus spizizenii ATCC 6633 (for the acid) | L-isoleucine | - | 45 | - | 99.32 | - | [14] |
| Rhizopus chinensis (for ethyl ester) | Racemic 2-methylbutanoic acid | Non-aqueous | 4 | 10 | 95.0 (for R-ester) | - | [4] |
| Lipase IM 20, AP, FAP-15 | Racemic 2-methylbutanoic acid | Isooctane | 20 | - | Max ee at 20°C | - | [1][4] |
Table 2: Chemical Synthesis via Fischer Esterification (Representative Data)
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 65 | - | 90 | [12] |
| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux | 2 | 95 | [12] |
| Acetic Acid | Ethanol | Acid Catalyst | - | - | 65 (equimolar), 97 (10x excess alcohol) | [5] |
| D-Tartaric Acid | Benzyl Alcohol | p-TsOH | Reflux | 20 | 57 | [12] |
Table 3: Spectroscopic Data for 2-Methylbutanoic Acid Methyl Ester
| Technique | Key Signals |
| ¹H NMR | δ (ppm): ~0.9 (t, 3H, CH₃CH₂), ~1.1 (d, 3H, CH₃CH), ~1.4-1.7 (m, 2H, CH₂), ~2.4 (m, 1H, CH), ~3.6 (s, 3H, OCH₃) |
| ¹³C NMR | δ (ppm): ~11.6, ~16.7, ~26.9, ~41.1, ~51.4, ~177.1 |
| Mass Spec (EI) | m/z: 116 (M+), 88, 74, 57, 41 |
(Note: Exact chemical shifts and fragmentation patterns may vary slightly depending on the solvent and instrument used.)
Mandatory Visualizations
Fischer Esterification Mechanism
Caption: Reaction mechanism of the Fischer esterification.
Enzymatic Synthesis Workflow
Caption: General workflow for lipase-catalyzed synthesis.
Conclusion
Both enzymatic and chemical methods provide viable pathways for the synthesis of (S)-2-methylbutanoic acid methyl ester. The choice of method will depend on the specific requirements of the researcher, including desired enantiopurity, scalability, cost, and environmental considerations. Enzymatic methods generally offer higher enantioselectivity and milder reaction conditions, while Fischer esterification is a robust and well-established method suitable for large-scale production where high enantiopurity of the starting material is available. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chiral ester.
References
- 1. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cerritos.edu [cerritos.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. athabascau.ca [athabascau.ca]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. scribd.com [scribd.com]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 11. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl 2-Methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-methylbutyrate (B1264701), a key ester in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The structural elucidation of methyl 2-methylbutyrate is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular structure, confirming the presence of specific functional groups and the connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide detailed information about the connectivity of the protons.
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| CH₃ (ester) | 3.67 | Singlet | - | 3H |
| CH (at C2) | 2.35 - 2.43 | Multiplet | - | 1H |
| CH₂ (ethyl) | 1.45 - 1.71 | Multiplet | - | 2H |
| CH₃ (at C2) | 1.10 - 1.18 | Doublet | ~7.0 | 3H |
| CH₃ (ethyl) | 0.90 | Triplet | ~7.5 | 3H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| C=O (carbonyl) | 177.09 |
| O-CH₃ (methoxy) | 51.36 |
| CH (at C2) | 41.10 |
| CH₂ (ethyl) | 26.95 |
| CH₃ (at C2) | 16.68 |
| CH₃ (ethyl) | 11.64 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2965 | C-H stretch (asymmetric) | Alkyl (CH₃, CH₂) |
| ~2875 | C-H stretch (symmetric) | Alkyl (CH₃, CH₂) |
| ~1735 | C=O stretch | Ester (carbonyl) |
| ~1460 | C-H bend | Alkyl (CH₃, CH₂) |
| ~1170 | C-O stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (molecular weight: 116.16 g/mol ), the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 88 | 99.99 | [M - C₂H₄]⁺ (McLafferty rearrangement) |
| 85 | 31.39 | [M - OCH₃]⁺ |
| 57 | 97.58 | [CH₃CH₂CH(CH₃)]⁺ or [C₄H₉]⁺ |
| 41 | 54.04 | [C₃H₅]⁺ |
| 29 | 44.19 | [CH₃CH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a clean 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solvent for chemical shift calibration (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
¹³C NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 128 or more, depending on the sample concentration.
-
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
A single drop of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the liquid is placed directly onto the ATR crystal.
Data Acquisition:
-
A background spectrum of the empty salt plates or clean ATR crystal is recorded.
-
The sample is placed in the spectrometer's sample holder.
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the MS ion source.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range of approximately m/z 35-300.
-
Visualization of Spectroscopic Data Relationships
The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for this compound.
Caption: Workflow of Spectroscopic Analysis for this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-Methylbutyrate
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of methyl 2-methylbutyrate (B1264701). It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document presents a detailed breakdown of chemical shifts, coupling constants, and signal multiplicities, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of the spectral data.
Data Presentation: ¹H and ¹³C NMR of Methyl 2-Methylbutyrate
The quantitative NMR data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the tables below. These tables provide a clear and structured overview of the chemical shifts (δ) in parts per million (ppm), the signal multiplicity, the coupling constants (J) in Hertz (Hz), and the integration values for each nucleus.
Table 1: ¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-a | ~0.90 | Triplet (t) | ~7.4 | 3H |
| H-b | ~1.10 | Doublet (d) | ~7.0 | 3H |
| H-c | ~1.45-1.71 | Multiplet (m) | - | 2H |
| H-d | ~2.43 | Sextet or Multiplet (m) | ~7.0 | 1H |
| H-e | 3.67 | Singlet (s) | - | 3H |
Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃
| Assignment | Chemical Shift (δ) in ppm |
| C-1 | 177.09 |
| C-2 | 41.10 |
| C-3 | 26.95 |
| C-4 | 11.64 |
| C-5 | 16.68 |
| C-6 | 51.36 |
Experimental Protocols
The following section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can be used as an internal reference.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a standard NMR spectrometer (e.g., 400-600 MHz).
For ¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate.
-
Temperature: Standard probe temperature (e.g., 298 K).
For ¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of 200-240 ppm is standard for organic molecules.
-
Temperature: Standard probe temperature (e.g., 298 K).
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or the internal standard (TMS at 0.00 ppm). For ¹³C NMR, the CDCl₃ triplet at 77.16 ppm is commonly used for referencing.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.
-
Peak Picking: Identify and label the chemical shift of each peak.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key NMR correlations for this compound.
Caption: Molecular structure of this compound with ¹³C and ¹H NMR chemical shift assignments.
Caption: ¹H-¹H coupling network in this compound. Arrows indicate through-bond scalar coupling.
Caption: A logical workflow for the acquisition and analysis of NMR spectra.
Mass Spectrometry Fragmentation Analysis of Methyl 2-Methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of methyl 2-methylbutyrate (B1264701). The information presented herein is crucial for the identification and characterization of this volatile ester in complex matrices, a common task in flavor and fragrance analysis, metabolomics, and quality control in the food and beverage and pharmaceutical industries.
Quantitative Fragmentation Data
The mass spectrum of methyl 2-methylbutyrate is characterized by several key fragment ions. The relative abundance of these ions provides a distinctive fingerprint for the molecule. The primary quantitative data from the electron ionization mass spectrum is summarized in the table below.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 116 | Low / Not Observed | [M]⁺ (Molecular Ion) |
| 88 | 99.99 | [C₄H₈O₂]⁺ |
| 85 | 31.39 | [C₅H₉O]⁺ |
| 57 | 97.58 | [C₄H₉]⁺ / [C₃H₅O]⁺ |
| 41 | 54.04 | [C₃H₅]⁺ |
| 29 | 44.19 | [C₂H₅]⁺ |
Data sourced from PubChem CID 13357 and NIST WebBook. The relative abundances may vary slightly between different instruments.[1][2]
Fragmentation Pathway and Visualization
The fragmentation of this compound under electron ionization follows predictable pathways, including alpha-cleavage and rearrangements. The molecular ion, with a mass-to-charge ratio (m/z) of 116, is often of low abundance or not observed at all.[2] The most prominent peaks arise from characteristic cleavage events.
A significant fragmentation pathway involves the McLafferty rearrangement, which leads to the formation of the ion at m/z 88. This rearrangement is a hallmark of esters with a sufficiently long alkyl chain. Another major fragmentation is the loss of the methoxy (B1213986) group, resulting in an acylium ion at m/z 85. The base peak at m/z 57 is typically due to the loss of the methoxycarbonyl group, forming a stable secondary carbocation.
Caption: Fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. This protocol is a representative example and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation:
-
For liquid samples such as essential oils or beverages, a dilution with a suitable solvent (e.g., dichloromethane (B109758) or hexane) is typically required. The dilution factor will depend on the expected concentration of the analyte.
-
For solid matrices, a headspace or solid-phase microextraction (SPME) technique can be employed to extract the volatile this compound.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column is suitable, for example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/min.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 20-200.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from damaging the detector).
4. Data Analysis:
-
The acquired mass spectra are compared with reference spectra from established libraries such as the NIST Mass Spectral Library for compound identification. The retention time from the GC separation provides an additional layer of confirmation.
This comprehensive guide provides the foundational knowledge for understanding and applying the mass spectrometric analysis of this compound. The provided data and protocols can be adapted for various research and industrial applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its characteristic fruity, apple-like aroma.[1][2] This document provides a comprehensive technical overview of the physical and chemical properties of methyl 2-methylbutyrate, intended for researchers, scientists, and professionals in drug development and other scientific fields. The information compiled herein includes extensive quantitative data on its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety profile. All quantitative data is presented in structured tables for ease of comparison and reference. Methodologies for key experiments are described in detail to facilitate replication and further investigation.
Introduction
This compound, also known as methyl 2-methylbutanoate, is an organic compound with the chemical formula C₆H₁₂O₂.[1] It is the methyl ester of 2-methylbutanoic acid. This compound is found naturally in a variety of fruits and plants, including apples, pineapples, and strawberries, contributing to their distinctive scents.[2] Beyond its role as a fragrance and flavoring agent, an understanding of its physical and chemical properties is essential for its application in various scientific and industrial contexts, including its potential use as a solvent or an intermediate in organic synthesis.[3]
Physical Properties
This compound is a colorless liquid at room temperature with a characteristic sweet and fruity odor.[1][4] A summary of its key physical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₂ | [1][4] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][4] |
| Odor | Pungent, fruity, apple-like | [1][2] |
| Boiling Point | 115 °C (at 760 mmHg) | [2][5][6] |
| Melting Point | -91°C (estimate) | [3] |
| Density | 0.88 g/mL at 25 °C | [2][5][6] |
| Refractive Index (n²⁰/D) | 1.393 | [2][5][6] |
Table 2: Solubility and Partitioning of this compound
| Property | Value | Reference(s) |
| Solubility in Water | Very slightly soluble | [2][4][7] |
| Solubility in Organic Solvents | Soluble in alcohol and most fixed oils | [1][2][7] |
| logP (Octanol-Water Partition Coefficient) | 1.648 (estimated) | [8][9] |
Table 3: Vapor Properties of this compound
| Property | Value | Reference(s) |
| Vapor Pressure | 21.59 mmHg at 25 °C (estimated) | [8][9] |
| Vapor Density | 4.0 (Air = 1) | [8][9] |
Chemical Properties and Reactivity
This compound is a flammable liquid and its vapor can form explosive mixtures with air.[8] It is incompatible with strong oxidizing agents and strong bases.[2] Under appropriate conditions, it can undergo hydrolysis to yield 2-methylbutanoic acid and methanol (B129727).
Table 4: Safety and Reactivity Data for this compound
| Property | Value | Reference(s) |
| Flash Point | 32 °C (90 °F) - closed cup | [5][7] |
| Hazard Class | Flammable Liquid, Category 3 | [5][6] |
| Stability | Stable under recommended storage conditions | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Hazardous Decomposition Products | Carbon oxides upon combustion | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.
Synthesis of this compound via Fischer Esterification
The most common method for preparing this compound is through the Fischer esterification of 2-methylbutanoic acid with methanol, using a strong acid as a catalyst.
Materials:
-
2-methylbutanoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% aqueous)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 2-methylbutanoic acid and an excess of methanol (typically a 3 to 5-fold molar excess).
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with water to remove the excess methanol and sulfuric acid.
-
Neutralize any remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by simple distillation, collecting the fraction that boils at approximately 115 °C.
Visualization of the Synthesis Workflow:
Determination of Boiling Point
Apparatus:
-
Thiele tube or a small beaker for an oil bath
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid paraffin (B1166041) or other suitable heating oil
Procedure:
-
Fill the Thiele tube or beaker with liquid paraffin to a level that will immerse the bulb of the thermometer and the lower portion of the test tube.
-
Place a small amount (1-2 mL) of this compound into the small test tube.
-
Place the sealed capillary tube into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Immerse the assembly into the oil bath.
-
Gently heat the oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.
Measurement of Density
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
Thoroughly clean and dry the pycnometer.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles, and dry the outside thoroughly.
-
Weigh the pycnometer filled with water and record its mass (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with this compound and allow it to equilibrate to the same temperature in the water bath.
-
Dry the outside of the pycnometer and weigh it, recording the mass (m₃).
-
Calculate the density of this compound using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.
Measurement of Refractive Index
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper or pipette
-
Soft lens tissue
-
Ethanol (B145695) or acetone (B3395972) for cleaning
Procedure:
-
Turn on the refractometer and the constant temperature water bath, setting the temperature to 20 °C.
-
Clean the prism surfaces of the refractometer with a soft lens tissue moistened with ethanol or acetone and allow them to dry completely.
-
Place a few drops of this compound onto the lower prism using a clean dropper.
-
Close the prisms firmly.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Adjust the coarse and fine control knobs until the boundary between the light and dark fields is sharp and coincides with the center of the crosshairs.
-
If a colored band is visible at the boundary, adjust the dispersion compensator to eliminate the color.
-
Read the refractive index value from the scale.
Spectroscopic Analysis
Sample Preparation:
-
¹H NMR and ¹³C NMR: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
Instrument Parameters (Typical):
-
Spectrometer: 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
Sample Preparation:
-
Neat Liquid: Place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample spectrum.
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane) into the GC.
-
GC Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.
-
Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
Ionization Method: Electron Ionization (EI) at 70 eV is typically used.
Data Acquisition:
-
Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 35-200).
Signaling Pathways and Logical Relationships
While this compound is not typically involved in complex biological signaling pathways in the context of drug development, its chemical transformations, such as hydrolysis, follow a logical sequence of steps.
Visualization of the Acid-Catalyzed Hydrolysis of this compound:
Conclusion
This technical guide has provided a detailed summary of the physical and chemical properties of this compound, supported by quantitative data and comprehensive experimental protocols. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling a thorough understanding of this compound for various scientific applications. The structured presentation of data and methodologies aims to facilitate its practical use in a laboratory setting.
References
- 1. chemos.de [chemos.de]
- 2. 2-Methylbutyl 2-methylbutyrate - Safety Data Sheet [chemicalbook.com]
- 3. EXPERIMENT 11: VAPOUR PRESSURE – PROCTECH 2CE3 Lab Manual [ecampusontario.pressbooks.pub]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vigon.com [vigon.com]
- 6. aurochemicals.com [aurochemicals.com]
- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chirality and Enantiomers of Methyl 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methylbutyrate (B1264701) is a chiral ester recognized for its distinct fruity aroma, with its sensory properties intricately linked to its stereochemistry. This technical guide provides a comprehensive overview of the chirality of methyl 2-methylbutyrate, detailing the properties of its (R)- and (S)-enantiomers. The document outlines methods for the synthesis and enantioselective separation of these stereoisomers, with a focus on enzymatic kinetic resolution. Furthermore, it explores the biological significance and potential pharmacological relevance of the parent compound, 2-methylbutanoic acid, and its esters, offering valuable insights for professionals in drug discovery and development.
Introduction to the Chirality of this compound
This compound possesses a single stereocenter at the second carbon atom of the butyrate (B1204436) chain, leading to the existence of two non-superimposable mirror images: (R)-methyl 2-methylbutyrate and (S)-methyl 2-methylbutyrate. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with other chiral molecules, including biological receptors. This difference is most notably observed in their distinct olfactory profiles. The (S)-enantiomer is predominantly responsible for the characteristic sweet, fruity, and apple-like aroma, while the (R)-enantiomer is often described as having a more ethereal and less fruity scent.[1] The natural occurrence of these enantiomers varies, with the (S)-form being the major enantiomer found in many fruits.[2]
Physicochemical Properties of this compound Enantiomers
While comprehensive experimental data for the individual enantiomers of this compound are scarce in publicly available literature, the properties of the racemic mixture are well-documented. It is important to note that enantiomers have identical boiling points, densities, and refractive indices. Their defining differentiating characteristic in terms of physical properties is their optical activity.
Table 1: Physicochemical Properties of this compound
| Property | Racemic this compound | (R)-Methyl 2-Methylbutyrate | (S)-Methyl 2-Methylbutyrate |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [2][3] | 116.16 g/mol [2] | 116.16 g/mol |
| Boiling Point | 115 °C[4][5][6] | Data not available | Data not available (estimated to be 112.60 °C)[7] |
| Density | 0.88 g/mL at 25 °C[4][5][6] | Data not available | Data not available |
| Refractive Index (n20/D) | 1.393[4][5][6] | Data not available | Data not available |
| Specific Rotation ([α]D) | 0° | Data not available | Data not available |
| Odor Description | Fruity, apple-like[4][8][9] | Ethereal, less fruity | Sweet, fruity, apple-like[1] |
| Flavor Threshold | 0.92 to 4.4 ppb (detection)[4][5] | Data not available | Data not available |
Synthesis and Enantioselective Resolution
The preparation of enantiomerically enriched this compound typically involves the resolution of its precursor, racemic 2-methylbutanoic acid. Enzymatic kinetic resolution is a highly effective and widely employed method for this purpose.
Enzymatic Kinetic Resolution of Racemic 2-Methylbutanoic Acid
This method leverages the stereoselectivity of lipases to preferentially catalyze the esterification of one enantiomer of racemic 2-methylbutanoic acid, leaving the other enantiomer unreacted. Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are often favored due to their high activity, stability, and ease of separation from the reaction mixture.
Experimental Protocol: Lipase-Catalyzed Enantioselective Esterification
Materials:
-
Racemic 2-methylbutanoic acid
-
Immobilized Candida antarctica lipase B (CALB)
-
Hexane (or other suitable organic solvent)
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate (B86663)
-
Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-methylbutanoic acid (1 equivalent) and methanol (1.2 equivalents) in hexane.
-
Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the acid) to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically allowed to proceed until approximately 50% conversion is reached to achieve high enantiomeric excess for both the product and the remaining starting material.
-
Enzyme Removal: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Workup:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic phase with a 5% sodium bicarbonate solution to extract the unreacted (S)-2-methylbutanoic acid.
-
Separate the aqueous layer containing the sodium salt of (S)-2-methylbutanoic acid.
-
The organic layer contains the (R)-methyl 2-methylbutyrate. Wash this layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Isolation of (S)-2-Methylbutanoic Acid:
-
Acidify the aqueous layer from the bicarbonate wash to pH ~2 with 1 M HCl.
-
Extract the (S)-2-methylbutanoic acid with dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
-
Esterification of (S)-2-Methylbutanoic Acid: The resulting enantiomerically enriched (S)-2-methylbutanoic acid can be esterified using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid) to produce (S)-methyl 2-methylbutyrate.
-
Purification and Analysis: Purify the (R)- and (S)-methyl 2-methylbutyrate esters by distillation or chromatography. Determine the enantiomeric excess of each ester using chiral GC or HPLC.
Logical Workflow for Enantioselective Synthesis
The following diagram illustrates the workflow for the enzymatic kinetic resolution of racemic 2-methylbutanoic acid and the subsequent synthesis of the individual this compound enantiomers.
Caption: Workflow for the synthesis of (R)- and (S)-methyl 2-methylbutyrate via enzymatic kinetic resolution.
Biological Significance and Relevance to Drug Development
While this compound itself is primarily utilized in the flavor and fragrance industries, its parent compound, 2-methylbutanoic acid, is a naturally occurring branched-chain fatty acid with documented biological relevance.
Metabolic Role of 2-Methylbutanoic Acid
2-Methylbutanoic acid is a metabolite in the degradation pathway of the essential amino acid isoleucine. It plays a role in energy metabolism and is found in various biological systems, including mammals.
Potential Pharmacological Activities
Recent research has begun to explore the broader physiological effects of short-chain fatty acids, including branched-chain variants like 2-methylbutanoic acid. Some studies suggest potential anti-inflammatory and neuroprotective properties for these molecules. While direct pharmacological data on the enantiomers of this compound is limited, the structural similarities to other bioactive small molecules warrant further investigation. For drug development professionals, the chiral nature of this molecule and its parent acid presents an opportunity for the design of novel therapeutic agents with potentially stereospecific interactions with biological targets.
The following diagram illustrates a potential signaling pathway that could be influenced by 2-methylbutanoic acid, based on the known activities of other short-chain fatty acids.
Caption: A potential signaling pathway for 2-methylbutanoic acid based on known short-chain fatty acid receptor activation.
Conclusion
The chirality of this compound is a critical determinant of its sensory properties and presents a compelling case study in stereochemistry. While the racemic mixture has well-defined physical characteristics, further research is needed to fully characterize the individual (R)- and (S)-enantiomers. The enantioselective synthesis of these compounds is readily achievable through enzymatic kinetic resolution, a robust and scalable method. For researchers in drug development, the biological activity of the parent 2-methylbutanoic acid suggests that its ester derivatives may hold untapped potential as signaling molecules or scaffolds for novel therapeutics, warranting deeper investigation into their stereospecific interactions with biological systems. This guide provides a foundational understanding for further exploration and application of these chiral molecules in both research and industrial settings.
References
- 1. methyl 2-methyl butyrate, 868-57-5 [thegoodscentscompany.com]
- 2. Methyl (R)-2-methylbutanoate | C6H12O2 | CID 644216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 868-57-5 [chemicalbook.com]
- 5. This compound CAS#: 868-57-5 [m.chemicalbook.com]
- 6. This compound 99 868-57-5 [sigmaaldrich.com]
- 7. methyl (S)-2-methyl butyrate [flavscents.com]
- 8. methyl 2-methyl butyrate [flavscents.com]
- 9. This compound [ventos.com]
The Olfactory Signature of Fruity Esters: A Technical Guide to Determining the Odor Threshold of Methyl 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the odor threshold of methyl 2-methylbutyrate (B1264701), a volatile organic compound known for its characteristic fruity, apple-like aroma. A thorough understanding of its odor threshold is critical for applications in the food and fragrance industries, as well as for assessing its potential impact on indoor air quality and in the development of therapeutic agents targeting the olfactory system. This document outlines the key experimental protocols, presents quantitative data, and illustrates the underlying biological and experimental workflows.
Quantitative Odor Threshold Data for Methyl 2-Methylbutyrate
The odor threshold of a compound is the minimum concentration that can be perceived by the human sense of smell. This can be defined as either a detection threshold (the concentration at which an odor is discernible from background) or a recognition threshold (the concentration at which the specific character of the odor is recognizable). The following tables summarize the reported odor threshold values for this compound in different media.
| Parameter | Threshold Value | Medium | Method | Reference |
| Odor Perception Threshold (nasal, racemic) | 0.4 ppb (µg/L) | Water | Sensory Analysis | [1] |
| Odor Perception Threshold (retronasal, racemic) | 0.2 ppb (µg/L) | Water | Sensory Analysis | [1] |
| Odor Perception Threshold (nasal, (S)-(+)-enantiomer) | 0.3 ppb (µg/L) | Water | Sensory Analysis | [1] |
| Flavor Perception Threshold ((R)-(-)-enantiomer) | 5 ppb (µg/L) | Water | Sensory Analysis | [1] |
| Flavor Perception Threshold ((S)-(+)-enantiomer) | 5 ppb (µg/L) | Water | Sensory Analysis | [1] |
| Odor Threshold | 0.00015 mg/m³ | Air | Not specified | [2] |
Experimental Protocols for Odor Threshold Determination
The determination of odor thresholds is a complex process that relies on human sensory panels and sophisticated analytical techniques. The following sections detail the primary methodologies.
Forced-Choice Ascending Concentration Series Method (ASTM E679-19)
This widely recognized standard practice provides a systematic approach to determine odor and taste thresholds.[3][4][5] It is designed to be a rapid and reliable method.
Panelist Selection and Training:
-
A panel of trained assessors is selected. Panelists are typically screened for their olfactory sensitivity and ability to consistently identify and rate the intensity of odors.
-
Training involves familiarization with the test procedure, the odorant under investigation, and the intensity rating scale.
Sample Preparation:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., for aqueous thresholds) or introduced into a gas-sampling bag for air thresholds.
-
A series of dilutions is prepared in an ascending order of concentration. The dilution factor between steps is typically constant (e.g., a factor of 2 or 3).
Presentation to Panelists:
-
The method employs a forced-choice triangular presentation.[6] For each concentration level, three samples are presented to the panelist: one containing the diluted odorant and two blanks (odor-free medium).
-
The panelist is required to identify which of the three samples has a different odor.
-
The presentation starts with the lowest concentration, which is expected to be below the detection threshold of all panelists, and proceeds to higher concentrations.
Data Analysis and Threshold Calculation:
-
The individual threshold for each panelist is determined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.
-
The group's odor threshold is then calculated as the geometric mean of the individual thresholds.
Gas Chromatography-Olfactometry (GC-O) and Aroma Extract Dilution Analysis (AEDA)
Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8] Aroma Extract Dilution Analysis (AEDA) is a specific application of GC-O used to determine the odor potency of individual compounds in a complex mixture.[2][9]
Sample Extraction and Preparation:
-
The volatile compounds from a sample (e.g., a fruit extract containing this compound) are extracted using methods such as solvent extraction or solid-phase microextraction (SPME).
-
The resulting aroma extract is then serially diluted with a solvent to create a series of decreasing concentrations.
Gas Chromatography Separation:
-
An aliquot of each dilution is injected into a gas chromatograph. The GC column separates the individual volatile compounds based on their physicochemical properties.
-
At the end of the column, the effluent is split into two streams: one goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification, and the other is directed to a sniffing port.
Olfactometry and Data Collection:
-
A trained panelist sniffs the effluent from the sniffing port and records the retention time, odor quality, and intensity of any detected odor.
-
This process is repeated for each dilution of the extract.
Flavor Dilution (FD) Factor Determination:
-
The Flavor Dilution (FD) factor for each odor-active compound is the highest dilution at which the compound's odor is still detectable by the panelist.
-
A higher FD factor indicates a more potent odorant. The results are often presented as an "aromagram," which is a plot of the FD factor versus the retention index of the compounds.[8]
Visualizing the Processes
To better illustrate the experimental and biological processes involved in odor threshold determination, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Odor Threshold Determination
Caption: Experimental workflows for odor threshold determination.
Simplified Olfactory Signaling Pathway
Caption: Simplified olfactory signal transduction cascade.
The Biological Basis of Odor Perception
The perception of an odorant like this compound begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[10][11] These receptors are G-protein coupled receptors (GPCRs).[12][13] The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, leading to the activation of an associated G-protein, Gαolf.[14]
This activated G-protein then stimulates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[15] The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium and calcium ions into the cell.[16] This influx of positive ions leads to the depolarization of the neuron's membrane.[17] If this depolarization reaches a certain threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific smell.[18]
Conclusion
The determination of the odor threshold of this compound is a multifaceted process that integrates sensory science with analytical chemistry. Standardized methodologies such as the forced-choice ascending concentration series and GC-O with AEDA provide reliable and reproducible data that are essential for quality control in the food and fragrance industries, for toxicological assessments, and for advancing our understanding of the structure-activity relationships in olfaction. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for professionals engaged in research and development in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. fivesenses.com [fivesenses.com]
- 7. mdpi.com [mdpi.com]
- 8. terroirsdumondeeducation.com [terroirsdumondeeducation.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Central mechanisms of odour object perception - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 18. Olfactory pathway | PPSX [slideshare.net]
An In-depth Technical Guide on the Thermochemical Data of Methyl 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for methyl 2-methylbutyrate (B1264701). Due to the limited availability of direct experimental values for this specific ester, this document outlines established experimental protocols for determining these properties and explores computational methods for their estimation.
Physicochemical Properties of Methyl 2-Methylbutyrate
This compound is a volatile organic compound with a characteristic fruity aroma. A summary of its key physical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂ | [1][2] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| CAS Number | 868-57-5 | [1] |
| Boiling Point | 115 °C (at 1 atm) | [3] |
| Density | 0.88 g/mL (at 25 °C) | [3] |
| Refractive Index | 1.393 (at 20 °C) | [3] |
Thermochemical Data
Table 2: Thermochemical Data of this compound
| Thermochemical Property | Symbol | Phase | Value (kJ/mol) | Method |
| Standard Enthalpy of Formation | ΔfH° | Gas | -492.5 | MOPAC Calculation |
The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like this compound, it is often determined experimentally using combustion calorimetry.
Experimental Protocol: Combustion Calorimetry
The standard enthalpy of combustion (ΔcH°) is determined by burning a known mass of the substance in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion is absorbed by the surrounding water and the calorimeter components, allowing for the calculation of the enthalpy change.
-
Apparatus : A high-precision bomb calorimeter, benzoic acid (for calibration), a certified sample of this compound, and a temperature monitoring system.
-
Procedure :
-
A precisely weighed sample of this compound is placed in a crucible inside the calorimeter bomb.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in the calorimeter.
-
The sample is ignited, and the temperature change of the water is meticulously recorded.
-
The energy equivalent of the calorimeter is determined by burning a standard substance, typically benzoic acid.
-
-
Data Analysis : The standard enthalpy of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation can then be derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
A general workflow for this process is illustrated in the diagram below.
The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids like this compound, differential scanning calorimetry (DSC) is a common and accurate method for its determination.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to calculate the heat capacity of the sample.
-
Apparatus : A calibrated differential scanning calorimeter, sample pans (hermetically sealed for volatile liquids), and a reference material with a known heat capacity (e.g., sapphire).
-
Procedure :
-
An empty sample pan is run as a baseline.
-
A reference material (e.g., sapphire) is run to calibrate the instrument.
-
A known mass of this compound is sealed in a sample pan and run under the same conditions.
-
The sample is subjected to a controlled temperature program (e.g., heating at a constant rate).
-
-
Data Analysis : The heat flow difference between the sample and the empty pan is compared to the heat flow difference for the sapphire standard. This allows for the calculation of the specific heat capacity of the this compound at different temperatures.
The standard molar entropy of a substance can be determined from heat capacity measurements down to absolute zero, often in conjunction with statistical mechanics calculations for the gaseous state. For many organic molecules, this is a complex undertaking.
The Gibbs free energy of formation can be calculated from the standard enthalpy of formation and the standard molar entropy using the following equation:
ΔGf° = ΔfH° - TΔS°
Where T is the standard temperature (298.15 K).
Computational Thermochemistry
In the absence of comprehensive experimental data, computational methods provide a powerful tool for estimating thermochemical properties.
High-level quantum chemical calculations, such as G3(MP2)//B3LYP, can provide accurate predictions of gas-phase enthalpies of formation.[4] These methods calculate the electronic structure of a molecule to determine its energy. For larger molecules, these calculations can be computationally expensive.
Group contribution methods are a more computationally efficient approach for estimating thermochemical properties. These methods are based on the principle that the properties of a molecule can be estimated by summing the contributions of its constituent functional groups. The Joback method is a well-known example that can be used to estimate properties like ideal gas heat capacity, enthalpy of formation, and Gibbs free energy of formation.
A logical flow for combining experimental and computational approaches is presented below.
Conclusion
While a complete set of experimentally validated thermochemical data for this compound is currently lacking in the public domain, this guide provides the necessary framework for its determination and estimation. For applications requiring high accuracy, experimental measurements using the described protocols are recommended. In instances where experimental determination is not feasible, computational methods offer a reliable alternative for obtaining valuable thermochemical insights. The integrated approach of combining experimental and computational techniques provides a robust pathway for establishing a comprehensive thermochemical profile for this and other similar compounds.
References
Quantum Chemical Blueprint for Methyl 2-Methylbutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of methyl 2-methylbutyrate (B1264701). While direct, in-depth computational studies on this specific ester are not extensively published, this document outlines a robust theoretical framework and computational workflow based on established methodologies for similar ester compounds. This guide serves as a blueprint for researchers seeking to perform and interpret quantum chemical calculations on methyl 2-methylbutyrate for applications in fields such as flavor and fragrance science, atmospheric chemistry, and drug design.
Theoretical Framework and Computational Methodology
Quantum chemical calculations offer a powerful lens to investigate molecular properties at the atomic level. For a flexible molecule like this compound, a multi-step computational approach is essential to thoroughly explore its conformational landscape and accurately predict its properties. The recommended theoretical framework is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy for molecules of this size.
Conformational Analysis
Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. A thorough conformational search is the foundational step in its computational analysis.
Experimental Protocol:
-
Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angles of the key rotatable bonds: C-C-C=O, O=C-O-C, and C-O-C-H. This initial exploration helps identify the low-energy regions of the conformational space.
-
Conformer Search: A more exhaustive conformational search is then conducted using a method like the GMMX conformer search in Gaussian, employing a lower level of theory (e.g., B3LYP/6-31G(d)) to efficiently sample the potential energy surface.
-
Geometry Optimization and Energy Ranking: The unique conformers identified are then subjected to full geometry optimization at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain their stable structures and relative energies.
Geometry Optimization and Vibrational Analysis
The most stable conformers identified are further investigated to obtain precise geometric parameters and vibrational frequencies.
Experimental Protocol:
-
Geometry Optimization: The geometries of the lowest energy conformers are re-optimized at a high level of theory, such as B3LYP with a large basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ). This provides accurate bond lengths, bond angles, and dihedral angles.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy. Furthermore, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.
Electronic Properties
Analysis of the electronic structure provides insights into the reactivity and intermolecular interactions of this compound.
Experimental Protocol:
-
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are visualized, and their energy gap is calculated. This information is crucial for understanding the molecule's electronic transitions and reactivity.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and steric effects, which influence the conformational preferences.[1]
-
Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-poor regions of the molecule, providing insights into its electrostatic interactions with other molecules.
Data Presentation
The following tables summarize the expected quantitative data from quantum chemical calculations on the most stable conformer of this compound. The values presented are illustrative and based on typical results for similar esters.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.53 | C1-C2-C3 | 112.0 |
| C2-C3 | 1.54 | C2-C3-C4 | 109.5 |
| C3-C4 | 1.53 | C3-C4=O5 | 125.0 |
| C4=O5 | 1.21 | C4-O6-C7 | 116.0 |
| C4-O6 | 1.35 | O5=C4-O6 | 123.0 |
| O6-C7 | 1.44 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(C=O) | 1750 | ~1740 | Carbonyl stretch |
| ν(C-O) | 1180 | ~1170 | Ester C-O stretch |
| ν(CH₃) | 2980 | ~2970 | Methyl C-H stretch |
| δ(CH₃) | 1450 | ~1460 | Methyl C-H bend |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the computational study of this compound.
Caption: Molecular graph of this compound.
Caption: Computational workflow for this compound.
Caption: Logical flow of a quantum chemical calculation.
Conclusion
This technical guide has outlined a comprehensive computational protocol for the quantum chemical investigation of this compound. By following the proposed workflow, researchers can obtain valuable data on the conformational preferences, structural parameters, vibrational spectra, and electronic properties of this molecule. These theoretical insights are crucial for a deeper understanding of its chemical behavior and for guiding experimental studies in various scientific and industrial applications. The provided templates for data presentation and visualizations serve as a practical resource for documenting and communicating the results of such computational studies.
References
Methodological & Application
Application Note: Analysis of Methyl 2-Methylbutyrate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-methylbutyrate (B1264701) (CAS 868-57-5) is an important ester compound known for its characteristic fruity, apple-like aroma.[1][2] It is found naturally in fruits like strawberries and is a key flavor component in various food and beverage products.[3] Accurate and sensitive quantification of this volatile compound is crucial for quality control in the food and fragrance industries, as well as in metabolomics research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds, offering high chromatographic resolution and specific identification based on mass-to-charge ratio.[4][5] This document provides a detailed protocol for the analysis of methyl 2-methylbutyrate using GC-MS.
Principle of Analysis
The GC-MS technique separates chemical compounds in a sample based on their volatility and interaction with the stationary phase of a capillary column.[4] A liquid or gas sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas (e.g., helium) transports the vaporized sample through the column. Compounds separate based on their boiling points and affinities for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer. In the MS, the compound is ionized (typically by electron ionization - EI), and the resulting charged fragments are sorted by their mass-to-charge (m/z) ratio.[4] This produces a unique mass spectrum for each compound, acting as a "chemical fingerprint" for identification. For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode, focusing on specific ions of the target analyte for enhanced sensitivity.
Experimental Protocols
This section outlines the methodologies for sample preparation and instrumental analysis.
1. Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For volatile esters like this compound, methods that efficiently extract and concentrate the analyte are preferred.[6]
Protocol 1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Beverages)
This protocol is adapted from methodologies used for ester analysis in wine and spirits.[7]
-
Internal Standard: Add an appropriate internal standard (e.g., 2-nonanol (B147358) or a deuterated analog of the analyte) to 20 mL of the liquid sample.
-
Extraction: Transfer the sample to a separatory funnel. Add 5 mL of a saturated ammonium (B1175870) sulfate (B86663) solution to aid in phase separation.[7] Add 10 mL of an organic solvent such as methyl-tert-butyl ether (MTBE) or a hexane/dichloromethane mixture.[4][7]
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely. The organic layer (top) contains the extracted esters.
-
Collection: Carefully drain the lower aqueous layer and collect the upper organic layer.
-
Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate to remove residual water.[7]
-
Concentration (Optional): If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL glass GC vial for analysis.[4]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Solid or Liquid Samples
HS-SPME is an excellent solvent-free technique for volatile compound analysis.[8]
-
Sample Aliquot: Place a precisely weighed amount of a solid sample (e.g., fruit homogenate) or a measured volume of a liquid sample into a headspace vial.
-
Internal Standard: Add the internal standard directly to the vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath (e.g., at 40-60°C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose a SPME fiber (e.g., with a DVB/CAR/PDMS coating) to the headspace for a defined time (e.g., 20-40 minutes) while maintaining the temperature. The analytes will adsorb onto the fiber coating.[8]
-
Injection: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the column.[8]
2. GC-MS Instrumentation and Conditions
The following are typical instrument parameters. Optimization may be required for specific instruments or applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent, Shimadzu, Thermo Scientific, or equivalent |
| GC Column | A non-polar DB-5ms (5% phenyl-methylpolysiloxane) or a polar DB-WAX (polyethylene glycol) column; 30 m x 0.25 mm ID, 0.25 µm film thickness is a common choice.[7][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 ratio for higher concentrations). |
| Injection Volume | 1 µL (for LLE) or SPME fiber desorption. |
| Oven Program | Initial temperature: 40°C, hold for 2 minutes. Ramp at 10°C/min to 240°C. Hold at 240°C for 5 minutes. |
| Mass Spectrometer | Quadrupole or Ion Trap Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[10] |
| MS Source Temperature | 230°C |
| MS Transfer Line Temp | 250°C |
| Scan Mode | Full Scan: m/z 40-200 for compound identification. Selected Ion Monitoring (SIM): For quantification, monitor key ions of this compound. |
Data Presentation
Mass Spectral Data
The mass spectrum of this compound is characterized by specific fragment ions. The primary ions are essential for identification and for setting up SIM mode for quantification.
| Ion (m/z) | Relative Intensity (%) | Description |
| 88.0 | 99.99 | Molecular ion fragment [M-28]+ or McLafferty rearrangement |
| 57.0 | 97.58 | Butyryl fragment [C4H9]+ |
| 41.0 | 54.04 | Allyl cation fragment [C3H5]+ |
| 29.0 | 44.19 | Ethyl fragment [C2H5]+ |
| 85.0 | 31.39 | Acylium ion fragment [C4H9CO]+ |
| Data sourced from PubChem CID 13357.[10] |
Representative Quantitative Data
The following data are representative values for the analysis of esters by GC-MS and may vary depending on the specific method and matrix.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 20 - 50 µg/L | Based on similar ester analyses in beverages.[11] |
| Limit of Quantitation (LOQ) | 50 - 150 µg/L | Based on similar ester analyses. |
| Linearity (r²) | > 0.995 | A linear response is typically achieved over several orders of magnitude.[12] |
| Precision (%RSD) | < 10% | Repeatability is generally high for GC-MS methods.[11] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Caption: General experimental workflow for GC-MS analysis.
GC-MS System Components
This diagram shows the logical flow of the analyte through the GC-MS instrument.
Caption: Logical path of an analyte through a GC-MS system.
References
- 1. This compound | SIELC Technologies [sielc.com]
- 2. mVOC 4.0 [bioinformatics.charite.de]
- 3. methyl (S)-2-methyl butyrate, 10307-60-5 [thegoodscentscompany.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Gas Chromatography for the Separation of Methyl 2-Methylbutyrate Enantiomers
Abstract
This application note presents a detailed protocol for the enantioselective separation of methyl 2-methylbutyrate (B1264701) enantiomers using chiral gas chromatography (GC). Methyl 2-methylbutyrate, a volatile ester found in various fruits and fermented products, possesses a chiral center, leading to the existence of (R)- and (S)-enantiomers. These enantiomers can exhibit distinct sensory properties and biological activities, making their separation and quantification critical in pharmaceutical, food, and fragrance industries. This method utilizes a cyclodextrin-based chiral stationary phase, which provides excellent resolution of the enantiomers. The described protocol is suitable for researchers, scientists, and drug development professionals requiring robust and reliable chiral separation methods.
Introduction
Chiral compounds are molecules that are non-superimposable mirror images of each other, known as enantiomers. In a non-chiral environment, enantiomers possess identical physical and chemical properties, making their separation challenging. However, in biological systems, enantiomers often exhibit significantly different pharmacological, toxicological, and sensory profiles. Therefore, the ability to separate and quantify individual enantiomers is of paramount importance.
Chiral gas chromatography is a powerful technique for the separation of volatile enantiomeric compounds.[1] The principle of separation relies on the use of a chiral stationary phase (CSP) within the GC column.[2] Derivatized cyclodextrins are widely used as CSPs due to their ability to form transient diastereomeric complexes with the enantiomers, leading to differential retention times and subsequent separation.[1][3] This application note details a method employing a cyclodextrin-based column for the effective separation of (R)- and (S)-methyl 2-methylbutyrate.
Experimental
The separation is achieved using a gas chromatograph equipped with a flame ionization detector (FID) and a specialized chiral capillary column. The key to the separation is the chiral stationary phase, which interacts differently with each enantiomer.
Recommended Column:
A cyclodextrin-based chiral column is recommended for this separation. Columns such as the Restek Rt-βDEXse have demonstrated excellent performance for similar compounds like ethyl 2-methylbutyrate.[4][5] The Rt-βDEXse phase consists of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta-cyclodextrin (B164692) doped into a mid-polarity cyanopropylphenyl/dimethyl polysiloxane polymer.[5] Another suitable option is the Agilent CP-Chirasil-Dex CB, which also utilizes a cyclodextrin (B1172386) derivative.[3]
Quantitative Data
While specific retention times for this compound were not available in the cited literature, data for the structurally similar compound, ethyl 2-methylbutyrate, on a Restek Rt-βDEXse column provides an excellent reference for expected performance.[4] A high resolution factor (Rs) indicates a good separation between the two enantiomer peaks. Baseline separation is typically achieved when Rs > 1.5.
| Compound | Chiral Stationary Phase | Resolution (Rs) |
| Ethyl 2-Methylbutyrate | Rt-βDEXse | 4.66[4] |
Note: The resolution for this compound is expected to be comparable to that of ethyl 2-methylbutyrate under the same analytical conditions due to their structural similarity.
Experimental Workflow
The overall workflow for the chiral GC analysis of this compound enantiomers is depicted in the following diagram.
Caption: Workflow for Chiral Analysis of this compound.
Detailed Protocol
This protocol is based on established methods for chiral separations on cyclodextrin-based columns.[4]
1. Materials and Reagents
-
Racemic this compound standard
-
High-purity solvent (e.g., Hexane or Dichloromethane) for sample dilution
-
Syringe filters (0.45 µm)
2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID)
-
Chiral GC Capillary Column: e.g., Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness.[5]
-
Data acquisition and processing software
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the chosen solvent.
-
Dilute the stock solution to a final concentration suitable for GC analysis (e.g., 10-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection to prevent contamination of the injector and column.
4. GC Operating Conditions
| Parameter | Value |
| Column | Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm[5] |
| Oven Program | 40°C (hold for 1 min), then ramp at 2°C/min to 230°C (hold for 3 min)[4] |
| Carrier Gas | Hydrogen[4] |
| Flow Rate / Linear Velocity | 80 cm/sec (set at 40°C)[4] |
| Injector Temperature | 220°C - 250°C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1.0 µL |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 220°C[4] |
5. Data Analysis
-
Identify the two peaks corresponding to the (R)- and (S)-enantiomers of this compound based on their retention times.
-
Integrate the peak area for each enantiomer.
-
Calculate the resolution (Rs) between the two enantiomer peaks to confirm adequate separation.
-
Determine the enantiomeric ratio or calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Conclusion
The described chiral gas chromatography method provides an effective and reliable means for separating the enantiomers of this compound. The use of a cyclodextrin-based chiral stationary phase, such as the Rt-βDEXse, is crucial for achieving the necessary selectivity. This application note and protocol serve as a comprehensive guide for researchers in various fields to implement this important analytical technique for quality control, purity assessment, and further research into the properties of individual enantiomers.
References
Application Notes and Protocols for Headspace Solid-Phase Microextraction (SPME) Analysis of Methyl 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its characteristic fruity and apple-like aroma. It is a significant component in the flavor and fragrance profile of various fruits, beverages, and consumer products. Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolic research where volatile organic compounds (VOCs) can serve as biomarkers.
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free, and highly sensitive approach for the analysis of methyl 2-methylbutyrate in diverse and complex matrices. This technique combines sampling, extraction, and concentration of the analyte into a single step, simplifying sample preparation and enhancing detection limits.[1]
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using HS-SPME-GC-MS.
Principle of Headspace SPME
HS-SPME is an equilibrium-based extraction technique. A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a liquid or solid sample in a sealed vial. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the SPME fiber. Following a defined extraction period, the fiber is withdrawn and introduced into the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.
Quantitative Data Summary
The following table summarizes the typical quantitative performance data for the analysis of volatile esters, using ethyl 2-methylbutyrate as a close structural analog for this compound, by HS-SPME-GC-MS.[2] These values are representative and can vary based on the specific instrumentation, matrix, and optimized method parameters.
| Parameter | Performance Metric | Remarks |
| Linear Range | 10 – 6000 µg/L | Demonstrates a wide range for quantification.[2] |
| Linearity (R²) | > 0.99 | Indicates excellent correlation within the linear range.[2] |
| Limit of Detection (LOD) | ~15 µg/L | The lowest concentration of analyte that can be reliably detected.[2] |
| Limit of Quantification (LOQ) | ~50 µg/L | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[2] |
| Precision (RSD%) | < 10% | Demonstrates good method repeatability.[2] |
| Recovery | 85 – 115% | Shows high accuracy of the method in a given matrix.[2] |
Experimental Protocols
This section details a comprehensive protocol for the quantitative analysis of this compound in a liquid matrix (e.g., fruit juice, beverage, or biological fluid) using HS-SPME-GC-MS.
Materials and Reagents
-
SPME Fiber Assembly : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for broad-range volatile analysis.[2]
-
SPME Fiber Holder : Manual or autosampler version.
-
Sample Vials : 20 mL clear or amber glass vials with PTFE/silicone septa screw caps.[3]
-
Heater/Agitator : For temperature control and consistent agitation during extraction.
-
Gas Chromatograph-Mass Spectrometer (GC-MS) : Equipped with a split/splitless injector.
-
GC Column : A mid-to-low polarity column such as a DB-5ms (or equivalent) is suitable for the separation of volatile esters.[3]
-
This compound Standard : High purity (≥98%).
-
Internal Standard (IS) : A suitable deuterated analog or a compound with similar chemical properties not present in the sample (e.g., 2-methylbutyl acetate-d3).[3]
-
Sodium Chloride (NaCl) : Analytical grade, baked at a high temperature (e.g., 400°C) for 4 hours to eliminate volatile contaminants.
-
Solvents : Methanol (B129727) or ethanol (B145695) (analytical grade) for standard preparation.
Detailed Methodology
Step 1: Standard and Sample Preparation
-
Stock Standard Preparation : Prepare a stock solution of this compound in methanol at a concentration of 1000 mg/L.
-
Calibration Standards : Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into a matrix blank (a sample of the same type being analyzed, but known to not contain the analyte).
-
Internal Standard Spiking : If used, add a known concentration of the internal standard to all calibration standards and samples.[3]
-
Sample Preparation : Pipette a defined volume (e.g., 8 mL) of the liquid sample into a 20 mL SPME vial.[2]
-
Salting Out : Add a precise amount of NaCl (e.g., 3.0 g) to the sample in the vial. This increases the ionic strength of the sample, promoting the transfer of volatile organic compounds into the headspace.[2]
-
Vial Sealing : Immediately seal the vial with the screw cap to prevent the loss of volatile analytes.
Step 2: Headspace SPME Extraction
-
Fiber Conditioning : Before the first use and daily, condition the SPME fiber in the GC injector at the manufacturer's recommended temperature (e.g., 270°C for 30 minutes) to remove any contaminants.[2]
-
Incubation/Equilibration : Place the sealed vial in the heater/agitator and incubate the sample at a specified temperature (e.g., 45°C) for a set time (e.g., 5 minutes) with agitation (e.g., 400 rpm). This allows the volatile compounds to reach equilibrium between the sample and the headspace.[2]
-
Extraction : After equilibration, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 45 minutes) at the same temperature and agitation speed.[2]
Step 3: Desorption and GC-MS Analysis
-
Desorption : After extraction, immediately retract the fiber and insert it into the heated GC injection port (e.g., 250°C).[2] Desorb the analytes for a sufficient time (e.g., 5 minutes) in splitless mode to ensure complete transfer to the GC column.[2]
-
GC Separation :
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program : An example program could be: initial temperature of 45°C held for 3 minutes, ramp at 4°C/min to 150°C, then ramp at 10°C/min to 230°C and hold for 5 minutes.[2]
-
-
MS Detection :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 35 to 350.
-
Data Acquisition : Can be performed in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Step 4: Data Analysis
-
Identification : Identify the this compound peak in the chromatogram by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification : Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
High-performance liquid chromatography (HPLC) method for methyl 2-methylbutyrate.
An Application Note and Protocol for the Quantification of Methyl 2-Methylbutyrate (B1264701) using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl 2-methylbutyrate. This volatile ester is a significant compound in the flavor and fragrance industry and can be a key analyte in food science, environmental analysis, and metabolic research. The described method utilizes reversed-phase chromatography with UV detection, providing a straightforward and reproducible approach for the determination of this compound in various sample matrices. This document provides detailed experimental protocols, data presentation, and workflow visualization to aid researchers in implementing this method.
Introduction
This compound is a chiral ester known for its characteristic fruity, apple-like aroma. Its presence and concentration are critical quality indicators in food products such as fruits, juices, and alcoholic beverages. Furthermore, as a volatile organic compound (VOC), its analysis is pertinent in environmental monitoring and as a potential biomarker in biological samples. Accurate and precise quantification of this compound is therefore essential. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile platform for this analysis. While gas chromatography (GC) is also commonly used for volatile compounds, HPLC provides an alternative and complementary technique, particularly for samples in aqueous matrices or when derivatization is not desirable. This application note presents a validated HPLC method suitable for the quantification of this compound.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation and quantification of this compound.
-
HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1] A shorter column (e.g., 150 mm x 4.6 mm, 3.5 µm) can be used for faster analysis times.
-
Mobile Phase: A mixture of acetonitrile (B52724) (ACN) and water. To improve peak shape and resolution, the addition of a small amount of acid is recommended.[2]
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from potential matrix interferences.
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 205 nm.[1][3] this compound does not have a strong chromophore, thus detection at a low UV wavelength is necessary.
Standard and Sample Preparation
2.1. Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2.2. Sample Preparation
The choice of sample preparation will depend on the sample matrix. Below are two general protocols for liquid and solid samples.
2.2.1. Liquid Samples (e.g., beverages, biological fluids)
A liquid-liquid extraction (LLE) is a suitable method for extracting this compound from aqueous matrices.
-
To 5 mL of the liquid sample, add 5 mL of a suitable organic solvent such as hexane (B92381) or diethyl ether.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (initial conditions).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.
2.2.2. Solid Samples (e.g., food products, tissues)
A solid-phase extraction (SPE) can be employed to extract and clean up the analyte from solid matrices.
-
Homogenize a known amount (e.g., 1 g) of the solid sample with a suitable solvent (e.g., 5 mL of methanol (B129727)/water 80:20 v/v).
-
Centrifuge the homogenate at 5000 rpm for 15 minutes.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elute the this compound with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase (initial conditions).
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Data Presentation
The performance of the HPLC method should be validated to ensure it is suitable for its intended purpose. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Specification | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | Meets linearity |
| Accuracy (% Recovery) | 90 - 110% | 98.5 - 102.3% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 1.0 µg/mL |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for sample preparation and HPLC analysis.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: HPLC Analysis and Data Processing Workflow.
Conclusion
The HPLC method described in this application note provides a reliable and reproducible approach for the quantification of this compound. The use of a standard C18 column and a simple mobile phase makes this method accessible to most analytical laboratories. The provided sample preparation protocols offer a starting point for the analysis of this compound in a variety of matrices. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals working with this compound.
References
Application Notes and Protocols: Methyl 2-Methylbutyrate as a Flavor Ingredient in Food
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of methyl 2-methylbutyrate (B1264701) as a flavor ingredient in various food products. This document includes its regulatory status, organoleptic properties, recommended use levels, and detailed protocols for its analysis and sensory evaluation.
1. Introduction to Methyl 2-Methylbutyrate
This compound (CAS No: 868-57-5) is a volatile ester recognized for its characteristic fruity, sweet, and apple-like aroma.[1] It is a naturally occurring compound found in a variety of fruits, including apples, strawberries, melons, and oranges, contributing significantly to their distinct flavor profiles.[2] Due to its pleasant and potent fruity notes, it is widely used in the food industry to impart or enhance fruit flavors in a range of products.
Regulatory Status: this compound is designated as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), holding FEMA number 2719.[3][4] It is also approved for use as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3][4]
Organoleptic Profile:
-
Odor: Fruity, sweet, apple, ethereal, with nuances of ripe berries and pulpy apples.[2][5]
-
Flavor: Fruity, sweet, apple-like.[5]
2. Quantitative Data: Recommended Use Levels
The following table summarizes the typical maximum use levels of this compound in various food categories as established by FEMA. These levels are provided as a guide for formulation development.
| Food Category | Average Maximum Use Level (ppm) |
| Baked Goods | 10.0 |
| Nonalcoholic Beverages | 5.0 |
| Frozen Dairy | 10.0 |
| Fruit Ices | 10.0 |
| Gelatins and Puddings | 10.0 |
Source: The Good Scents Company Information Bureau[5]
3. Experimental Protocols
This section outlines detailed methodologies for the analytical quantification and sensory evaluation of this compound in food matrices.
3.1. Protocol for Quantitative Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adaptable for various food matrices, including beverages and baked goods.
Objective: To accurately quantify the concentration of this compound in a food sample.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
SPME (Solid Phase Microextraction) autosampler and fibers (e.g., DVB/CAR/PDMS)
-
Headspace vials (20 mL) with magnetic screw caps (B75204) and septa
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
This compound standard
-
Internal standard (e.g., ethyl 2-methylbutyrate or a stable isotope-labeled analog)
-
Sodium chloride (NaCl)
-
Deionized water
-
Organic solvent (e.g., dichloromethane, if liquid-liquid extraction is preferred)
-
Anhydrous sodium sulfate
Sample Preparation (Headspace SPME):
-
Homogenization: For solid samples (e.g., baked goods), weigh a representative portion (e.g., 5 g) and homogenize it. For liquid samples (e.g., beverages), use a known volume (e.g., 5 mL).
-
Vial Preparation: Transfer the homogenized sample or liquid into a 20 mL headspace vial.
-
Internal Standard: Add a known amount of the internal standard to the vial.
-
Salting Out: Add sodium chloride (e.g., 1-2 g) to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.
-
Equilibration: Seal the vial and place it in the GC autosampler tray. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
GC-MS Analysis:
-
Injection: The SPME fiber is automatically desorbed in the heated GC inlet.
-
GC Conditions (Example):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar or semi-polar capillary column.
-
Inlet Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the target analyte and internal standard, and/or full scan mode for qualitative analysis.
-
Data Analysis:
-
Calibration Curve: Prepare a series of standard solutions of this compound with a constant concentration of the internal standard. Analyze these standards using the same GC-MS method to generate a calibration curve.
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
3.2. Protocol for Sensory Evaluation: Triangle Test
Objective: To determine if a perceptible sensory difference exists between a control product and a product formulated with this compound.
Materials:
-
Control food/beverage product.
-
Test food/beverage product containing this compound at a specific concentration.
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Identical, odor-free sample containers.
-
Random three-digit codes for sample labeling.
-
Water and unsalted crackers for palate cleansing.
-
Ballot sheets for recording responses.
Procedure:
-
Panelist Selection: Recruit a panel of at least 24-30 individuals who are regular consumers of the product category being tested.
-
Sample Preparation: Prepare the control and test samples under identical conditions. The temperature of the samples should be standardized.
-
Sample Presentation: Present each panelist with three samples simultaneously. Two of the samples are identical (either both control or both test), and one is different. The order of presentation should be randomized for each panelist. Label each sample with a unique three-digit code.
-
Evaluation: Instruct the panelists to evaluate the samples from left to right. They should cleanse their palate with water and an unsalted cracker between samples.
-
Task: Ask the panelists to identify the sample that is different from the other two and to circle the corresponding code on their ballot.
-
Data Analysis: Tally the number of correct identifications. Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct judgments is statistically significant at a chosen confidence level (e.g., p < 0.05).
3.3. Protocol for Sensory Evaluation: Descriptive Analysis
Objective: To characterize and quantify the sensory attributes of a food product containing this compound.
Materials:
-
Food/beverage samples with varying concentrations of this compound and a control.
-
A trained descriptive sensory panel (8-12 members).
-
Sensory evaluation software or ballot sheets with attribute scales.
-
Reference standards for relevant aroma and flavor attributes (e.g., fresh apple, ripe strawberry).
Procedure:
-
Lexicon Development: In initial sessions, have the trained panel identify and define the key sensory attributes (aroma, flavor, aftertaste) of the product with and without this compound. Develop a consensus lexicon with clear definitions and reference standards for each attribute.
-
Training: Train the panelists on the use of the lexicon and intensity scales (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense).
-
Sample Evaluation: In individual sensory booths, present the panelists with the coded samples in a randomized order.
-
Rating: Have the panelists rate the intensity of each attribute for each sample on the provided scale.
-
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensity across the samples. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory profiles.
4. Visualizations
References
Application of Methyl 2-Methylbutyrate in Fragrance Compositions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylbutyrate (B1264701) (CAS No. 868-57-5) is a volatile ester recognized for its potent, fruity, and ethereal aroma.[1][2] Naturally occurring in a variety of fruits such as apples, pineapples, strawberries, and melons, it imparts a characteristic sweet and green scent profile.[1][2][3][4] In the fragrance industry, it is a valuable top note modifier, prized for its ability to add a bright, juicy, and fresh lift to compositions.[1][5] Its fleeting and ethereal nature makes it particularly suitable for creating dynamic and memorable opening accords in fine fragrances and personal care products.[5] This document provides detailed application notes, experimental protocols, and technical data for the effective use of methyl 2-methylbutyrate in fragrance formulations.
Olfactory Profile and Applications
This compound is characterized by a complex and multifaceted olfactory profile. Its primary scent is often described as a bright, green apple aroma with nuances of ripe and pulpy fruits.[5] It also possesses subtle undertones that can be perceived as powdery, fatty, and reminiscent of lily-of-the-valley, allowing it to bridge fruity and floral accords.[5]
Key descriptors:
Applications in Fragrance Compositions:
-
Top Note Enhancement: Due to its high volatility, it provides an immediate and diffusive lift to the top notes of a fragrance.[5]
-
Fruity Accords: It is essential for creating realistic apple and strawberry accords and can add a juicy brightness to a wide range of fruit-based fragrances.[1][5]
-
Floral Compositions: Its subtle lily-of-the-valley undertones allow for seamless integration into white floral compositions, adding a touch of freshness and naturality.[5]
-
Synergistic Blending: It can be effectively combined with other esters, such as ethyl 2-methylbutyrate, to create fuller and more complex fruit profiles.[5] For instance, a blend with cis-3-Hexenol can produce an authentic Granny Smith apple accord.[5]
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H12O2 | [8] |
| Molecular Weight | 116.16 g/mol | [8] |
| CAS Number | 868-57-5 | [3] |
| FEMA Number | 2719 | [1] |
| Boiling Point | 115 °C | [9] |
| Density | 0.88 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.393 | [2] |
| Flash Point | 32 °C (closed cup) | [9] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils. | [10] |
Table 2: Olfactory and Application Data
| Parameter | Description | Reference |
| Odor Type | Fruity, Ethereal, Green, Sweet | [1][7] |
| Odor Strength | Medium | [1] |
| Odor Threshold | 0.92 parts per billion | [5] |
| Recommended Use Level in Flavors | 0.1 - 10 ppm | [4] |
| Typical Usage in Perfume Compounds | Trace amounts, often as a modifier | [10] |
Experimental Protocols
Sensory Evaluation of this compound
Objective: To characterize the olfactory profile of this compound and its performance in a fragrance composition.
Materials:
-
This compound (high purity)
-
Ethanol (B145695) (perfumer's grade)
-
Glass beakers and stirring rods
-
Pipettes
-
Smelling strips
-
Fragrance evaluation forms
-
Trained sensory panel (minimum of 5 panelists)
Protocol:
-
Preparation of Solutions:
-
Prepare a 10% solution of this compound in ethanol.
-
Prepare a 1% solution of this compound in ethanol for more detailed top note evaluation.
-
-
Direct Olfactory Evaluation:
-
Dip a smelling strip into the 10% solution, ensuring not to oversaturate.
-
Allow the solvent to evaporate for a few seconds.
-
Panelists should smell the strip at different time intervals (e.g., immediately, after 1 minute, 5 minutes, 15 minutes, and 1 hour) to evaluate the evolution of the scent.
-
Panelists record their observations on the fragrance evaluation form, noting the primary and secondary descriptors, intensity, and any changes over time.
-
-
Evaluation in a Simple Fragrance Base:
-
Prepare a simple fragrance base (e.g., a blend of a neutral musk and a floral element like hedione).
-
Create two versions of the base: one without this compound (control) and one with a specific concentration of this compound (e.g., 0.5%).
-
Dip smelling strips into both the control and the test sample.
-
Present the strips to the panelists in a blinded and randomized order.
-
Panelists compare the two samples and describe the effect of this compound on the overall fragrance profile.
-
Gas Chromatography-Olfactometry (GC-O) Analysis
Objective: To identify the specific odor-active regions of a fragrance composition containing this compound.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer and an olfactometry port (GC-MS/O)
-
Helium carrier gas
-
Appropriate GC column (e.g., non-polar or mid-polar)
-
Fragrance sample containing this compound
-
Trained human assessor
Protocol:
-
Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., dichloromethane (B109758) or ethanol) to an appropriate concentration for GC analysis.
-
GC-MS/O Setup:
-
Set the GC oven temperature program to effectively separate the volatile compounds.
-
Split the column effluent between the MS detector and the olfactometry port.
-
Humidify the air stream to the olfactometry port to prevent nasal dehydration of the assessor.
-
-
Analysis:
-
Inject the sample into the GC.
-
The assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of each perceived odor.
-
Simultaneously, the MS detector records the mass spectra of the eluting compounds.
-
-
Data Interpretation:
-
Correlate the odor events recorded by the assessor with the corresponding peaks in the chromatogram.
-
Identify the compounds responsible for the specific odors using the mass spectral data and library matching. This will confirm the olfactory contribution of this compound and other components in the mixture.
-
Stability Testing in a Cosmetic Base
Objective: To evaluate the stability of a fragrance containing this compound in a representative cosmetic formulation (e.g., a lotion or shower gel).
Materials:
-
Cosmetic base (unfragranced)
-
Fragrance oil containing a known concentration of this compound
-
Packaging containers (glass and the intended final packaging)
-
Stability ovens/chambers capable of maintaining constant temperatures (e.g., 40°C) and light exposure.
-
pH meter, viscometer
Protocol:
-
Sample Preparation:
-
Prepare a batch of the cosmetic base and divide it into two portions.
-
Add the fragrance oil to one portion at the desired concentration. The other portion will serve as the unfragranced control.
-
Package the samples in both glass jars and the final intended packaging.
-
-
Storage Conditions:
-
Store the samples under various conditions:
-
Accelerated Stability: 40°C for 1, 2, and 3 months.
-
Real-Time Stability: Room temperature (approx. 25°C) for the intended shelf life of the product.
-
Light Exposure: In a light cabinet with controlled UV and visible light exposure.
-
Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[11]
-
-
-
Evaluation:
-
At each time point, evaluate the samples for the following parameters and compare them to the initial samples and the unfragranced control:
-
Odor: Assess any changes in the fragrance profile, noting any off-odors or loss of intensity.
-
Color: Observe any discoloration.
-
pH: Measure any significant shifts in pH.
-
Viscosity: Check for changes in the product's consistency.
-
Phase Separation: Look for any signs of emulsion instability.
-
-
-
Data Analysis:
-
Record all observations in a structured format.
-
Based on the results, determine the stability of the fragrance in the cosmetic base and its compatibility with the packaging.
-
Visualizations
Caption: Workflow for the sensory evaluation of this compound.
Caption: Simplified olfactory signal transduction pathway.
Conclusion
This compound is a versatile and impactful fragrance ingredient that can significantly enhance the top notes of a variety of fragrance compositions. Its bright, fruity, and green character provides a natural and appealing freshness. A thorough understanding of its olfactory profile, coupled with systematic sensory evaluation and stability testing, is crucial for its successful application. The provided protocols offer a framework for researchers and perfumers to effectively incorporate this material into their creations, ensuring both aesthetic appeal and product integrity.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. youtube.com [youtube.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. parfums-de-grasse.com [parfums-de-grasse.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 7. fraterworks.com [fraterworks.com]
- 8. How to Evaluate Cannabis Essential Oil: Professional Sensory Techniques | Terpene Belt Farms [terpenebeltfarms.com]
- 9. perfumersworld.com [perfumersworld.com]
- 10. certifiedcosmetics.com [certifiedcosmetics.com]
- 11. makingcosmetics.com [makingcosmetics.com]
Methyl 2-Methylbutyrate: A Potential Volatile Biomarker in Medical Diagnostics
For Immediate Release
[City, State] – [Date] – The volatile organic compound (VOC) methyl 2-methylbutyrate (B1264701) is emerging as a potential non-invasive biomarker for the early detection and monitoring of various diseases. Found in exhaled breath and other biological fluids, this ester of 2-methylbutyric acid may offer a window into metabolic disturbances associated with conditions such as cancer and inflammatory diseases. This application note provides a detailed overview of the current understanding of methyl 2-methylbutyrate as a biomarker, including its metabolic origins, and outlines protocols for its analysis in clinical research settings.
Introduction
The analysis of volatile organic compounds in exhaled breath is a rapidly growing field in medical diagnostics, offering a non-invasive approach to gain insights into the body's metabolic state.[1][2][3][4] VOCs are byproducts of metabolic processes and their profiles can be altered in the presence of disease.[1][2][3][4] this compound, a fatty acid ester, has been identified in human breath and is being investigated for its diagnostic potential. Its presence and concentration may reflect specific enzymatic activities or microbial metabolism within the body, providing valuable information for researchers, scientists, and drug development professionals.
Metabolic Pathways and Biological Origin
The endogenous production of this compound in humans is believed to be closely linked to the metabolism of the branched-chain amino acid isoleucine. Gut microbiota play a significant role in the breakdown of isoleucine, leading to the formation of 2-methylbutyric acid, a short-chain fatty acid (SCFA).[5][6] While the precise mechanism of the subsequent esterification to this compound in human tissues is still under investigation, it is hypothesized to involve methyltransferase enzymes.
The following diagram illustrates the proposed metabolic pathway:
Caption: Proposed metabolic pathway of this compound.
Association with Disease
While research is ongoing, alterations in the levels of esters, including this compound, in exhaled breath have been observed in patients with gastrointestinal cancers.[1][2][3] The dysregulation of gut microbiota in these conditions could lead to changes in the production of precursor molecules like 2-methylbutyric acid, which in turn affects the concentration of the volatile ester in breath. Further quantitative studies are required to establish definitive correlations and diagnostic thresholds for specific diseases.
Quantitative Data
Currently, specific quantitative data on the concentration of this compound as a validated biomarker for a particular disease is limited in the publicly available scientific literature. The table below is intended to serve as a template for researchers to populate as more data becomes available.
| Disease State | Biological Matrix | This compound Concentration (ng/L) | Control Group Concentration (ng/L) | Fold Change | Reference |
| Gastrointestinal Cancer (Hypothetical) | Exhaled Breath | [Insert Value] | [Insert Value] | [Insert Value] | [Citation] |
| Inflammatory Bowel Disease (Hypothetical) | Urine | [Insert Value] | [Insert Value] | [Insert Value] | [Citation] |
Experimental Protocols
The following protocols are provided as a guideline for the analysis of this compound in clinical research.
Breath Sample Collection
A standardized protocol for breath collection is crucial for reliable and reproducible results.
Caption: Workflow for exhaled breath sample collection.
Methodology:
-
Subject Preparation: Subjects should fast for a minimum of 8-12 hours to minimize the influence of dietary VOCs.
-
Environmental Control: The collection should take place in a controlled environment with low background VOC levels.
-
Pre-breathing: Subjects should breathe VOC-filtered air for 5 minutes to wash out ambient contaminants from the airways.
-
Exhalation: The subject should perform a single, slow, and complete exhalation into an inert collection bag (e.g., Tedlar®). The end-tidal portion of the breath, which is rich in alveolar air, is of primary interest.
-
Sample Transfer: The collected breath sample should be promptly transferred to a sorbent tube for thermal desorption or analyzed directly using techniques like Solid-Phase Microextraction (SPME).
Sample Analysis: SPME-GC-MS
Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) is a highly sensitive and specific method for the analysis of volatile compounds.
Methodology:
-
SPME Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile and semi-volatile compounds, including esters.
-
Extraction:
-
Headspace SPME: The SPME fiber is exposed to the headspace of the collected breath sample in the Tedlar® bag for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) to allow for the adsorption of VOCs.
-
-
GC-MS Analysis:
-
Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.
-
Separation: A capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating this compound from other VOCs.
-
Oven Program: A temperature gradient program should be optimized to achieve good chromatographic resolution. A typical program might start at 40°C and ramp up to 250°C.
-
Mass Spectrometry: The mass spectrometer should be operated in full scan mode for initial identification and selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.
-
Conclusion
This compound shows promise as a volatile biomarker for non-invasive medical diagnostics. Its origins in amino acid metabolism, potentially influenced by the gut microbiome, provide a strong biological basis for its investigation in various disease states. The detailed protocols provided in this application note offer a starting point for researchers to conduct robust and reproducible studies to further validate the clinical utility of this and other volatile biomarkers. Further research is needed to establish quantitative correlations with specific diseases and to elucidate the precise enzymatic pathways responsible for its production in humans.
References
- 1. mdpi.com [mdpi.com]
- 2. Volatile Organic Compounds in Human Exhaled Breath to Diagnose Gastrointestinal Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volatile Markers for Cancer in Exhaled Breath-Could They Be the Signature of the Gut Microbiota? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diagnosis by Volatile Organic Compounds in Exhaled Breath in Exhaled Breath from Patients with Gastric and Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
Application Notes and Protocols: The Role of Methyl 2-Methylbutyrate in Insect Chemical Ecology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylbutyrate (B1264701) is a volatile organic compound (VOC) with a characteristic fruity, apple-like aroma.[1][2] This ester is a naturally occurring component of various fruit essences and has been identified as a significant semiochemical in the chemical ecology of several insect species.[1][3] Its role extends from being a defensive allomone in larval lepidopterans to a potential kairomonal cue for fruit-foraging insects. Understanding the nuanced roles of methyl 2-methylbutyrate in insect behavior is crucial for the development of novel pest management strategies and for advancing our knowledge of insect-plant and predator-prey interactions.
These application notes provide a comprehensive overview of the functions of this compound in insect chemical ecology, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Data Presentation
Allomonal Function in Papilio Species
This compound is a key component of the osmeterial secretions of late-instar larvae of several swallowtail butterfly species of the genus Papilio. This secretion serves as a chemical defense mechanism against predators. The composition of this defensive cocktail changes significantly between different larval instars.
| Species | Larval Instar | This compound (% of secretion) | Other Major Components | Reference |
|---|---|---|---|---|
| Papilio protenor demetrius | 5th | Present (unquantified) | Isobutyric acid, 2-methylbutyric acid | [3] |
| Papilio xuthus | 4th | Present (unquantified) | Isobutyric acid, 2-methylbutyric acid, methyl isobutyrate, various terpenoids | [2] |
| Papilio xuthus | 5th | Present (unquantified) | Isobutyric acid, 2-methylbutyric acid, methyl isobutyrate, ethyl isobutyrate, ethyl 2-methylbutyrate | [2] |
| Papilio bianor | 5th | Present (unquantified) | Isobutyric acid, 2-methylbutyric acid, methyl isobutyrate, ethyl isobutyrate, ethyl 2-methylbutyrate, isovaleric acid | [2] |
| Papilio maackii | 5th | Present (unquantified) | Isobutyric acid, 2-methylbutyric acid, methyl isobutyrate, ethyl isobutyrate, ethyl 2-methylbutyrate, isovaleric acid | [2] |
Table 1: Composition of Osmeterial Secretions in Papilio Larvae. The presence of this compound in the defensive secretions of late-instar Papilio larvae highlights its role as an allomone.
Kairomonal Function in Drosophila melanogaster
As a common fruit volatile, this compound and similar esters can act as kairomones, guiding insects to food sources. Studies on the fruit fly, Drosophila melanogaster, have demonstrated significant olfactory responses to a closely related ester, ethyl 2-methylbutanoate, indicating the importance of this class of compounds in host-finding behavior.
| Insect Species | Compound | Concentration | Behavioral Response | Electrophysiological Response (EAG) | Reference |
|---|---|---|---|---|---|
| Drosophila melanogaster | Ethyl 2-methylbutanoate | 10-6 dilution | Significant attraction | Significant antennal depolarization |
Table 2: Olfactory Responses of Drosophila melanogaster to a Related Ester. The strong response of D. melanogaster to ethyl 2-methylbutanoate at very low concentrations suggests that this compound likely plays a similar role as a kairomonal attractant for this and other fruit-feeding insects.
Experimental Protocols
Protocol 1: Y-Tube Olfactometer Bioassay for Insect Attraction
This protocol details a standard two-choice bioassay using a Y-tube olfactometer to assess the behavioral response of insects to this compound.[1][4][5]
Materials and Equipment:
-
Y-tube olfactometer (glass)
-
Air pump or compressed air source
-
Flow meters
-
Charcoal and water traps for air purification and humidification
-
Odor source chambers
-
Filter paper
-
This compound (high purity)
-
Solvent (e.g., paraffin (B1166041) oil or hexane)
-
Test insects
-
Release chamber
-
Stopwatch
-
Data recording sheets
Procedure:
-
Setup: Assemble the Y-tube olfactometer, connecting the air source, purification/humidification traps, flow meters, and odor chambers to the arms of the "Y". Ensure a constant, equal airflow through both arms (e.g., 200 mL/min).
-
Odor Preparation: Prepare a solution of this compound in the chosen solvent at the desired concentration (e.g., 1 µg/µL). Apply a specific volume (e.g., 10 µL) of the solution to a filter paper and place it in one of the odor chambers. Place a filter paper with the solvent alone in the other odor chamber as a control.
-
Acclimatization: Allow the system to run for a few minutes to allow the odor to saturate the olfactometer arm.
-
Insect Introduction: Introduce a single insect into the release chamber at the base of the Y-tube.
-
Observation: Start the stopwatch and observe the insect's behavior. Record which arm the insect chooses (defined as moving a certain distance, e.g., two-thirds, into the arm) and the time taken to make the choice. If no choice is made within a set time (e.g., 5 minutes), record it as a "no choice".
-
Replication: Repeat the experiment with a new insect for a statistically significant number of replicates (e.g., 30-50).
-
Controls: After a set number of runs, clean the olfactometer thoroughly with solvent and bake at a high temperature to remove any residual odors. Rotate the odor and control arms to avoid any positional bias.
-
Data Analysis: Analyze the data using a chi-square test or a binomial test to determine if there is a significant preference for the arm containing this compound compared to the control arm.
Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)
This protocol describes the use of GC-EAD to identify the specific components of a complex volatile mixture, such as an insect extract or plant headspace, that elicit an olfactory response in an insect's antenna.[6][7]
Materials and Equipment:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
GC column (e.g., DB-5 or HP-5ms)
-
Effluent splitter
-
Heated transfer line
-
Electroantennography (EAG) setup (micromanipulators, electrodes, amplifier)
-
Insect Ringer's solution
-
Test insect
-
Data acquisition system
Procedure:
-
Sample Preparation:
-
Solvent Extraction: Dissect the pheromone glands or other relevant tissues from the insect and extract with a small volume of a volatile solvent (e.g., hexane).
-
Solid-Phase Microextraction (SPME): Expose an SPME fiber to the headspace of a calling insect or a plant sample to collect volatiles.[6][8]
-
-
GC-EAD System Setup:
-
Install the GC column and connect the outlet to the effluent splitter.
-
Connect one arm of the splitter to the FID and the other to the heated transfer line leading to the EAG setup.
-
Set the GC parameters (temperature program, carrier gas flow rate) appropriate for the analytes of interest.
-
-
Antennal Preparation:
-
Carefully excise an antenna from a live insect.
-
Mount the antenna between two electrodes filled with insect Ringer's solution. The recording electrode is placed at the distal end, and the reference electrode at the base.
-
-
Data Acquisition:
-
Inject the prepared sample into the GC.
-
Simultaneously record the signals from the FID and the EAG amplifier. The FID will produce a chromatogram of all volatile compounds, while the EAG will show antennal depolarizations in response to biologically active compounds.
-
-
Data Analysis:
-
Align the FID chromatogram and the EAD signal.
-
Identify the GC peaks that consistently elicit a response from the antenna. These are the electrophysiologically active compounds.
-
For identification, analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) under the same conditions to obtain the mass spectrum of the active peak.
-
Protocol 3: Synthesis of this compound via Fischer Esterification
This protocol provides a general method for the synthesis of this compound for use in chemical ecology studies.[9][10][11]
Materials and Equipment:
-
2-Methylbutyric acid
-
Methanol (B129727) (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-methylbutyric acid and an excess of methanol (e.g., 3-5 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux for a specified period (e.g., 1-2 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the excess methanol using a rotary evaporator.
-
Purify the crude ester by distillation. Collect the fraction that boils at the literature value for this compound (~116-117 °C).
-
-
Characterization: Confirm the identity and purity of the synthesized ester using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Larval osmeterial secretions of the swallowtails (Papilio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. athabascau.ca [athabascau.ca]
- 10. homework.study.com [homework.study.com]
- 11. dspace.mit.edu [dspace.mit.edu]
Application Note: Enantioselective Synthesis of (S)-Methyl 2-Methylbutanoate Using Lipases
Introduction
(S)-Methyl 2-methylbutanoate is a chiral ester recognized for its characteristic apple and strawberry flavor, making it a valuable compound in the food and fragrance industries. The stereospecific synthesis of this compound is crucial, as the enantiomers can exhibit different sensory properties. Lipases (EC 3.1.1.3) have emerged as effective biocatalysts for the enantioselective synthesis of such chiral molecules.[1][2][3] These enzymes can perform esterification and transesterification reactions with high chemo-, regio-, and enantioselectivity under mild conditions, presenting a "green" and economical alternative to traditional chemical methods.[1] This application note details a protocol for the enantioselective synthesis of (S)-methyl 2-methylbutanoate from racemic 2-methylbutanoic acid using various lipases in an organic solvent system, primarily through a process known as kinetic resolution.[1][4]
The kinetic resolution process relies on the differential reaction rates of the two enantiomers of a racemic substrate with the enzyme. In this case, certain lipases preferentially catalyze the esterification of the (S)-enantiomer of 2-methylbutanoic acid, leading to an enrichment of (S)-methyl 2-methylbutanoate, while the unreacted acid becomes enriched in the (R)-enantiomer.
Data Presentation
Lipase (B570770) Screening for Enantioselective Synthesis
A screening of various lipases was conducted to identify the most effective biocatalysts for the synthesis of (S)-methyl 2-methylbutanoate. The following table summarizes the performance of selected lipases in terms of enzymatic activity and enantioselectivity.[4][5]
| Lipase Source | Immobilization/Type | Relative Activity (%) | Enantiomeric Excess (e.e.) (%) |
| Rhizomucor miehei (IM 20) | Immobilized | 100 | >95 |
| Aspergillus niger (AP) | Free | 85 | >90 |
| Aspergillus javanicus (FAP-15) | Free | 80 | >90 |
| Candida antarctica Lipase B (CALB) | Immobilized (Novozym 435) | High | High (General)[6][7] |
| Pseudomonas cepacia | Free/Immobilized | Variable | Variable[8] |
Note: Data is compiled and representative based on findings from Kwon et al.[4] CALB and Pseudomonas cepacia lipases are included for broader context as they are widely used in kinetic resolutions, though specific data for this exact reaction was not in the primary source.
Optimization of Reaction Conditions
The reaction conditions were optimized to maximize the enantiomeric excess (e.e.) of the desired (S)-ester. The key parameters investigated were temperature and the pH at which the lipases were lyophilized prior to use.[4][5]
Table 1: Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Maximum Enantiomeric Excess (e.e.) (%) |
| 20 | >95 |
| 30 | Decreased |
| 40 | Further Decreased |
Note: While synthetic activity increases with temperature, the highest enantioselectivity was observed at 20°C.[4][5]
Table 2: Effect of Lyophilization pH on Lipase Activity
| Lyophilization pH | Synthetic Activity |
| < 5.5 | Inactive |
| 5.5 - 7.0 | Active |
| > 7.0 | Inactive |
Note: Within the active pH range of 5.5 to 7.0, the enantioselectivity was not significantly influenced by the lyophilization pH.[4][5]
Experimental Protocols
Protocol 1: General Procedure for Enantioselective Esterification
This protocol describes the general method for the lipase-catalyzed enantioselective synthesis of (S)-methyl 2-methylbutanoate from racemic 2-methylbutanoic acid and methanol (B129727).
Materials:
-
Racemic 2-methylbutanoic acid
-
Methanol
-
Isooctane (or other suitable organic solvent)
-
Selected Lipase (e.g., immobilized Rhizomucor miehei lipase, IM 20)
-
Molecular sieves (optional, for water removal)
-
Buffer solutions for pH adjustment (for lipase pre-treatment if using free lipase)
-
Standard laboratory glassware and equipment (reaction vials, shaker, temperature-controlled incubator)
Procedure:
-
Enzyme Preparation: If using a free lipase, dissolve it in a buffer of the desired pH (e.g., pH 6.0) and then lyophilize. Immobilized lipases can often be used directly.
-
Reaction Setup: In a sealed reaction vial, combine racemic 2-methylbutanoic acid and methanol in isooctane. A typical molar ratio would be 1:1, but can be optimized.
-
Enzyme Addition: Add the selected lipase to the reaction mixture. The enzyme loading should be optimized for the specific lipase and reaction scale.
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 20°C) with agitation (e.g., shaking at 200 rpm).[4]
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion and enantiomeric excess of the product ester.
-
Reaction Termination and Product Isolation: Once the desired conversion and enantiomeric excess are reached (typically around 50% conversion for optimal e.e. of both product and remaining substrate in kinetic resolution), terminate the reaction by filtering off the enzyme. The product, (S)-methyl 2-methylbutanoate, can then be purified from the reaction mixture using standard techniques such as distillation or column chromatography.
Protocol 2: Analytical Method for Enantiomeric Excess Determination
Equipment:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., Cyclodextrin-based column)
Procedure:
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., isooctane).
-
GC Analysis: Inject the sample into the GC. Use a temperature program that allows for the separation of the (R)- and (S)-enantiomers of methyl 2-methylbutanoate.
-
Data Analysis: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualizations
Caption: Experimental workflow for the lipase-catalyzed synthesis.
Caption: Principle of enzymatic kinetic resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synthesis of Chirally Pure Enantiomers by Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric synthesis of (S)-2-methylbutanoic acid methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02623J [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. research.tudelft.nl [research.tudelft.nl]
Metabolic Fate of Methyl 2-Methylbutyrate in Mammalian Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylbutyrate (B1264701) is a volatile ester recognized for its fruity aroma, leading to its use as a flavoring agent in the food industry. In mammalian systems, its metabolic fate is of interest for assessing safety and understanding its biological interactions. This document provides a detailed overview of the anticipated metabolic pathway of methyl 2-methylbutyrate, along with experimental protocols for its study.
As an ester, this compound is expected to undergo rapid hydrolysis, catalyzed by carboxylesterases, into its constituent alcohol (methanol) and carboxylic acid (2-methylbutyric acid).[1] The safety of this compound as a flavoring agent is based on the presumption of this rapid hydrolysis into endogenous metabolites.[2][3][4] Both methanol (B129727) and 2-methylbutyric acid are well-characterized substances with known metabolic pathways in mammals.
Predicted Metabolic Pathway
The primary metabolic pathway of this compound involves a single enzymatic step, followed by the independent metabolism of its hydrolysis products.
Step 1: Hydrolysis
This compound is hydrolyzed to methanol and 2-methylbutyric acid. This reaction is primarily catalyzed by carboxylesterases (EC 3.1.1.1), which are abundant in the liver, intestines, and other tissues.[1]
Caption: Predicted primary metabolic pathway of this compound.
Step 2: Metabolism of Hydrolysis Products
-
2-Methylbutyric Acid: This branched-chain fatty acid is a natural intermediate in the metabolism of the amino acid L-isoleucine. It is anticipated to enter endogenous metabolic pathways, ultimately being converted to propionyl-CoA and acetyl-CoA, which can then enter the citric acid cycle for energy production.
-
Methanol: The methanol produced is expected to be metabolized in the liver by alcohol dehydrogenase to formaldehyde (B43269). Formaldehyde is then rapidly oxidized by formaldehyde dehydrogenase to formic acid.[5][6] Formic acid can be excreted in the urine or enter the one-carbon pool metabolism, where it is eventually converted to carbon dioxide and water.[6]
Quantitative Data
Experimental Protocols
The following are representative protocols for studying the metabolic fate of this compound. These protocols are based on general methodologies for studying the metabolism of esters and their metabolites and should be optimized for specific experimental conditions.
Protocol 1: In Vivo Metabolism Study in Rats
This protocol outlines a typical in vivo study to assess the absorption, metabolism, and excretion of this compound in a rat model.
1. Animals and Dosing:
-
Species: Male Wistar rats (8-10 weeks old).
-
Housing: Housed individually in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing: Administer this compound orally by gavage at a single dose (e.g., 100 mg/kg body weight) dissolved in a suitable vehicle like corn oil. A control group should receive the vehicle only.
2. Sample Collection:
-
Blood: Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.
-
Urine and Feces: Collect urine and feces at intervals (e.g., 0-8, 8-24, 24-48 hours) post-dosing.
-
Expired Air: If feasible, use a setup to capture expired air to quantify the exhalation of volatile parent compound or metabolites like CO₂.
-
Tissues: At the end of the study (e.g., 24 or 48 hours), euthanize the animals and collect major organs (liver, kidneys, intestines, lungs, brain, adipose tissue) for analysis of the parent compound and metabolites.
3. Sample Preparation and Analysis:
-
Plasma: Separate plasma from blood by centrifugation. For analysis of the parent ester, perform a liquid-liquid or solid-phase extraction. For analysis of 2-methylbutyric acid, an acidification and extraction procedure is required.[8][9][10] For methanol and formic acid, specific derivatization or headspace analysis is necessary.[5][11]
-
Urine: Centrifuge to remove debris. Samples may require dilution and/or extraction prior to analysis.
-
Feces: Homogenize feces with water, followed by extraction.
-
Tissues: Homogenize tissues in an appropriate buffer, followed by extraction procedures similar to those for plasma.
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the quantification of the volatile this compound and its metabolite 2-methylbutyric acid (after derivatization or acidification).[8][9][10][12][13] Headspace GC with Flame Ionization Detection (FID) is a common method for analyzing methanol and formic acid (after derivatization).[5][11]
Caption: Workflow for an in vivo metabolism study of this compound.
Protocol 2: In Vitro Hydrolysis using Liver S9 Fraction
This protocol is designed to determine the rate of hydrolysis of this compound in a subcellular liver fraction.
1. Materials:
-
Liver S9 Fraction: Pooled from a relevant species (e.g., rat, human).
-
Cofactors: NADPH regenerating system (if assessing oxidative metabolism in parallel), though not required for hydrolysis.
-
Buffer: Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Test Compound: this compound solution in a suitable solvent (e.g., methanol, DMSO) at a low concentration to minimize solvent effects.
2. Incubation Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube should contain the buffer, S9 fraction (e.g., 1 mg/mL protein), and water.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include control incubations: without S9 fraction (to assess chemical stability) and without substrate (blank).
3. Sample Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Analyze the samples by a validated analytical method (e.g., GC-MS) to quantify the disappearance of the parent compound (this compound) and the formation of the metabolite (2-methylbutyric acid).
4. Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Determine the half-life (t₁/₂) and intrinsic clearance (CLint) of the compound.
Caption: Workflow for an in vitro hydrolysis assay using liver S9 fraction.
Conclusion
The metabolic fate of this compound in mammalian systems is predicted to be a straightforward process of rapid hydrolysis into methanol and 2-methylbutyric acid, both of which are endogenous or readily metabolized compounds. The provided protocols offer a framework for the in vivo and in vitro investigation of this metabolic pathway, enabling researchers to generate quantitative data on the absorption, distribution, metabolism, and excretion of this flavoring agent. Such studies are crucial for a comprehensive safety assessment and for understanding its behavior in biological systems.
References
- 1. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JECFA Evaluations-METHYL 2-METHYLBUTYRATE- [inchem.org]
- 3. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. femaflavor.org [femaflavor.org]
- 5. academic.oup.com [academic.oup.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Relative oral bioavailability of 3-MCPD from 3-MCPD fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fast quantification of short-chain fatty acids in rat plasma by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Note: Quantification of Methyl 2-Methylbutyrate in Alcoholic Beverages
Introduction
Methyl 2-methylbutyrate (B1264701) is an important volatile ester found in a variety of alcoholic beverages, contributing to their characteristic fruity and apple-like aromas. The concentration of this compound can significantly influence the sensory profile of beer, wine, and spirits, making its accurate quantification crucial for quality control, product development, and research in the beverage industry. This application note provides a detailed protocol for the quantification of methyl 2-methylbutyrate in alcoholic beverages using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity, selectivity, and requires minimal sample preparation.
Principle
This method utilizes the principle of HS-SPME to extract volatile and semi-volatile compounds from the headspace of an alcoholic beverage sample. The extracted analytes are then thermally desorbed into a gas chromatograph for separation based on their boiling points and polarity. Finally, a mass spectrometer is used for detection and quantification, providing both qualitative and quantitative information about the target analyte, this compound.
Data Presentation
The following table summarizes the reported concentration ranges of this compound in various alcoholic beverages.
| Alcoholic Beverage | Type | Concentration Range (µg/L) | Reference |
| Beer | Ale | 10 - 311[1] | [1] |
| Lager and Craft Beers | 1 - 200[2] | [2] | |
| Wine | Red Wine | Generally sub-threshold | [3] |
| Spirits | Orujo | Present, but not quantified | [3] |
Experimental Protocols
Materials and Reagents
-
Samples: Beer, wine, or spirits
-
Standard: this compound (≥98% purity)
-
Internal Standard (IS): 2-octanol (B43104) or other suitable compound not present in the sample
-
Solvent: Ethanol (B145695) (200 proof) for standard preparation
-
Salt: Sodium chloride (NaCl), analytical grade
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar mixed-phase fiber
Instrumentation
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
HS-SPME Autosampler
-
Capillary GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Standard Preparation
-
Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of ethanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 5% ethanol-water solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100, 200 µg/L).
-
Internal Standard Spiking: Spike each working standard and sample with the internal standard to a final concentration of 50 µg/L.
Sample Preparation
-
Degassing (for carbonated beverages): Degas beer or sparkling wine samples by shaking or in an ultrasonic bath.
-
Aliquoting: Transfer 5 mL of the beverage sample into a 20 mL headspace vial.
-
Salting Out: Add 2 g of NaCl to the vial to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Internal Standard Addition: Add the internal standard to the vial.
-
Sealing: Immediately seal the vial with a magnetic screw cap.
HS-SPME-GC-MS Analysis
| Parameter | Value |
| HS-SPME | |
| SPME Fiber | DVB/CAR/PDMS, 50/30 µm |
| Incubation Temperature | 60 °C |
| Incubation Time | 7.5 min |
| Agitation | 10 s at 500 rpm, followed by 1 s rest |
| Extraction Time | 20 min |
| Desorption Temperature | 250 °C |
| Desorption Time | 5 min (splitless mode) |
| GC | |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temp 40 °C (hold 3 min), ramp at 5 °C/min to 250 °C (hold 5 min) |
| MS | |
| Transfer Line Temp. | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 3 min |
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described HS-SPME-GC-MS method provides a robust and reliable approach for the quantification of this compound in a variety of alcoholic beverages. The method is sensitive, requires minimal sample preparation, and can be readily implemented in quality control and research laboratories. Accurate quantification of this key aroma compound will enable beverage producers to better control the sensory characteristics of their products and allow researchers to further investigate its role in the complex aroma profiles of alcoholic beverages.
References
Application Notes and Protocols for the Stable Isotope Dilution Assay of Methyl 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-methylbutyrate (B1264701) is a volatile ester that contributes significantly to the characteristic fruity and apple-like aromas in a variety of natural products, including fruits, beverages, and fermented goods. Accurate quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolic research where it may serve as a biomarker.
Stable Isotope Dilution Analysis (SIDA) is the gold standard for the accurate quantification of small molecules in complex matrices. This technique utilizes a stable isotope-labeled version of the analyte as an internal standard. The internal standard is chemically identical to the analyte, ensuring that it behaves similarly during sample preparation, extraction, and analysis. This co-elution and similar behavior in the mass spectrometer allow for the correction of matrix effects and variations in sample handling, leading to highly accurate and precise results.
This document provides a detailed protocol for the quantification of methyl 2-methylbutyrate using a stable isotope dilution assay with Headspace Solid-Phase Microextraction (HS-SPME) coupled to Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of the Assay
The assay involves the addition of a known quantity of a stable isotope-labeled internal standard, such as methyl-d3 2-methylbutyrate, to the sample. After equilibration, the volatile compounds, including the native this compound and the labeled internal standard, are extracted from the sample's headspace using an SPME fiber. The extracted analytes are then thermally desorbed in the GC inlet, separated by gas chromatography, and detected by a mass spectrometer. Quantification is achieved by measuring the ratio of the response of a characteristic ion of the native analyte to that of a corresponding ion from the internal standard.
Experimental Protocols
Synthesis of Internal Standard (Methyl-d3 2-methylbutanoate)
A suitable internal standard is methyl-d3 2-methylbutanoate, where the three hydrogen atoms of the methyl ester group are replaced with deuterium.
Reaction:
2-Methylbutyric acid + Methanol-d4 (B120146) → Methyl-d3 2-methylbutanoate + Deuterated Water
Procedure:
-
In a round-bottom flask, combine 2-methylbutyric acid (1 equivalent) and methanol-d4 (CD3OD, 1.5 equivalents).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography or GC-MS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Extract the ester with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl-d3 2-methylbutanoate by distillation or column chromatography.
-
Confirm the purity and isotopic enrichment of the final product by NMR and GC-MS.
Sample Preparation and Extraction (HS-SPME)
-
Place a precisely weighed or measured aliquot of the sample (e.g., 1-5 mL of a liquid sample or 1-5 g of a solid sample) into a 20 mL headspace vial.
-
Add a known amount of the methyl-d3 2-methylbutanoate internal standard solution to the vial. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
If the sample is solid, add a small amount of deionized water to facilitate the release of volatile compounds.
-
For enhanced extraction efficiency, add a salt, such as sodium chloride, to the vial to increase the ionic strength of the aqueous phase.
-
Seal the vial with a PTFE/silicone septum and a magnetic screw cap.
-
Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 50-70°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) under agitation.
GC-MS Analysis
-
After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes.
-
Analyze the desorbed compounds using the optimized GC-MS parameters.
Typical GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (for a defined period, e.g., 2 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | Initial 40°C for 2 min, ramp at 5°C/min to 150°C, then ramp at 20°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters:
The selection of appropriate ions for monitoring is critical for the selectivity and sensitivity of the assay. Based on the known fragmentation patterns of methyl esters of short-chain fatty acids, the following ions are recommended.[1]
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 88 | 57 |
| Methyl-d3 2-methylbutanoate | 91 | 57 |
Note: The mass spectrum of this compound shows a prominent ion at m/z 88, likely due to a McLafferty rearrangement, and another at m/z 57.[2] For the methyl-d3 internal standard, the m/z 88 fragment is expected to shift to m/z 91. The m/z 57 fragment, corresponding to the butanoyl cation, should remain the same for both the analyte and the internal standard.
Data Analysis and Quantification
-
Integrate the peak areas of the quantifier ions for both this compound (m/z 88) and methyl-d3 2-methylbutanoate (m/z 91).
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Prepare a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Plot the response ratio against the concentration of this compound. The resulting calibration curve should be linear over the desired concentration range.
-
Determine the concentration of this compound in the unknown samples by interpolating their response ratios on the calibration curve.
Method Validation
The analytical method should be validated according to established guidelines (e.g., ICH Q2(R2)) to ensure its suitability for the intended purpose.[3] Key validation parameters include:
-
Linearity: Assessed by analyzing a series of standards over the expected concentration range. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Accuracy (Recovery): Determined by spiking blank matrix samples with known concentrations of the analyte and calculating the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of replicate measurements of the same sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Data Presentation
Table 1: Typical Performance Characteristics of the Stable Isotope Dilution Assay for this compound
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Note: These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.
Visualizations
Caption: Experimental workflow for the SIDA of this compound.
Caption: Logical relationship for quantification in the SIDA.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for Methyl 2-Methylbutyrate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 2-methylbutyrate (B1264701) analysis via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for GC-MS parameters for methyl 2-methylbutyrate analysis?
A good starting point involves selecting a suitable column and setting initial temperature, flow, and MS parameters. Non-polar or semi-polar capillary columns are typically recommended for analyzing esters like this compound.[1][2]
Q2: Which GC column is most suitable for this compound analysis?
A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is a common choice for this type of analysis.[1] When selecting a column, consider the stationary phase, internal diameter, film thickness, and column length.[3] For general purposes, a 30m column often provides a good balance of resolution and analysis time.[4]
Q3: What are the expected mass fragments for this compound in EI-MS?
In Electron Ionization (EI) Mass Spectrometry, the mass spectrum of this compound will show characteristic fragments. The most abundant fragments (m/z) are typically 88 and 57.[5] Other significant fragments can be observed at m/z 41, 29, and 85.[5]
Q4: How can I improve the peak shape for this compound?
Poor peak shape, such as tailing, can be caused by several factors including active sites in the inlet liner, column contamination, or an inappropriate oven temperature program.[2] Ensure you are using a deactivated inlet liner and that the column is in good condition.[2][6] Optimizing the carrier gas flow rate can also improve peak shape.[2]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing. What are the likely causes and how can I fix it?
A: Peak tailing for esters is often due to active sites in the GC system or improper method parameters.[2]
-
Active Sites in the Inlet: The glass inlet liner can have active silanol (B1196071) groups that interact with your analyte.[2]
-
Solution: Replace the liner with a new, deactivated one. Regularly replacing the septum is also good practice.[7]
-
-
Column Contamination: The front end of the GC column can become contaminated over time.
-
Solution: Trim 10-20 cm from the front of the column.[7]
-
-
Inlet Temperature: An inlet temperature that is too low can cause slow vaporization, leading to peak tailing.[2]
-
Solution: Ensure the injector temperature is high enough for efficient vaporization, but not so high as to cause thermal degradation.[7]
-
-
Carrier Gas Flow Rate: A flow rate that is too low can increase band broadening and tailing.[2]
-
Solution: Optimize the carrier gas flow rate.
-
Q: My peaks are fronting. What could be the cause?
A: Peak fronting is often a sign of column overload.
-
Solution: Dilute your sample or increase the split ratio to inject a smaller amount of analyte onto the column.[8]
Issue 2: Low Sensitivity or No Peak Detected
Q: I am not seeing a peak for this compound, or the peak is very small. What should I check?
A: This can be due to a number of issues ranging from sample preparation to instrument malfunction.[9]
-
Injection Problems: Check for a blocked or improperly installed syringe.[9] Ensure the autosampler is drawing from the correct vial and injecting into the correct inlet.[9]
-
System Leaks: Leaks in the inlet or column connections can lead to a loss of sample.[9] Perform a leak check of the system.
-
MS Detector Issues: Ensure the MS is properly tuned and that the vacuum is stable.[9] Check that the ion source temperature and gas flows are appropriate.[9]
-
Sample Degradation: Although this compound is relatively stable, consider the possibility of degradation if the sample has been stored improperly.
Issue 3: Carryover (Ghost Peaks)
Q: I am seeing peaks from a previous run in my current analysis. How can I eliminate this carryover?
A: Carryover can be a significant issue, especially when analyzing samples of varying concentrations.[7]
-
System Bake-out: At the end of your run, increase the oven temperature to just below the column's maximum limit and hold it for several minutes to elute any remaining compounds.[7]
-
Solvent Washes: Implement a thorough syringe and system washing procedure with an appropriate solvent between injections.[7]
-
Injector Maintenance: Regularly clean or replace the injector liner and septum to prevent the buildup of non-volatile residues.[7]
Data Presentation
Table 1: Recommended Starting GC-MS Parameters for this compound Analysis
| Parameter | Recommended Value | Notes |
| GC Column | ||
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | A common choice for this type of analyte.[1] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides a good balance of resolution and analysis time.[4][10] |
| Inlet | ||
| Injection Mode | Split or Splitless | Split mode is suitable for higher concentrations, while splitless is better for trace analysis.[1] |
| Inlet Temperature | 250 °C | A good starting point, can be optimized as needed.[10] |
| Injection Volume | 1 µL | A typical injection volume.[1] |
| Oven Program | ||
| Initial Temperature | 80°C, hold for 2 minutes | A low starting temperature is often used for volatile compounds.[1] |
| Ramp Rate | 10 °C/min to 280 °C | This can be adjusted to optimize separation. |
| Carrier Gas | ||
| Gas | Helium | Used at a constant flow rate.[10] |
| Flow Rate | 1 mL/min | A typical flow rate for a 0.25 mm ID column.[10] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS.[10] |
| Ion Source Temp. | 230 °C | Can be optimized for your instrument.[10] |
| Transfer Line Temp. | 280 °C | Ensures efficient transfer of analytes to the MS.[10] |
| Scan Range | 30-300 m/z | Should cover the expected mass fragments of the analyte.[11] |
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).
-
If analyzing a complex matrix, a liquid-liquid extraction may be necessary to isolate the analyte.[1]
-
-
GC-MS System Setup:
-
Injection:
-
Inject 1 µL of the prepared sample into the GC-MS system.[1]
-
-
Data Acquisition and Analysis:
-
Acquire the data in full scan mode.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Integrate the peak area for quantification.
-
Protocol 2: Troubleshooting Peak Tailing
-
Inject a Standard: Inject a standard of this compound to confirm the peak tailing issue.
-
Assess Tailing: Evaluate the peak shape and asymmetry.
-
Inlet Maintenance:
-
Re-inject Standard: Inject the standard again to see if the peak tailing has improved.
-
Column Maintenance: If tailing persists, cool down the oven and trim 10-20 cm from the front of the GC column.[7]
-
Final Check: Re-install the column and inject the standard one more time to confirm the issue is resolved.
Visualizations
Caption: Troubleshooting workflow for poor peak shape in GC-MS.
This guide provides a comprehensive starting point for optimizing and troubleshooting the GC-MS analysis of this compound. For more specific issues, always refer to your instrument's user manual or contact the manufacturer's technical support.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. trajanscimed.com [trajanscimed.com]
- 4. fishersci.ca [fishersci.ca]
- 5. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Improving peak shape for methyl 2-methylbutyrate in gas chromatography
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the peak shape of methyl 2-methylbutyrate (B1264701) in gas chromatography (GC) analyses.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape, manifesting as tailing or fronting, can significantly compromise the accuracy of quantification and the resolution of your chromatographic separation. This guide provides a systematic approach to diagnosing and resolving these common issues.
Issue 1: My methyl 2-methylbutyrate peak is tailing.
Peak tailing, where the latter half of the peak is drawn out, is a common problem for polar analytes like esters. It is often caused by unwanted secondary interactions within the GC system.
Potential Causes & Solutions:
-
Active Sites in the Inlet: The ester group in this compound is polar and can interact with active sites (e.g., acidic silanol (B1196071) groups) in the inlet.[1][2]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that interact with your analyte.[5]
-
Solution: Trim the first 10-20 cm from the front of the column to remove contaminated sections.[4] If the problem persists, the column may need to be replaced.
-
-
Inadequate Inlet Temperature: An inlet temperature that is too low can result in slow or incomplete vaporization of the sample, leading to a broad, tailing peak.[1]
-
Solution: Optimize the inlet temperature. A good starting point is 250 °C. If tailing persists, consider increasing the temperature in 10-20 °C increments, but avoid exceeding the column's maximum temperature limit to prevent phase degradation.
-
-
Improper Column Installation: A poorly cut column end or incorrect installation depth in the inlet can create "dead volumes" or turbulence in the flow path, disrupting the sample band.[2][4]
-
Solution: Re-cut the column, ensuring a clean, 90° cut. Re-install it in the inlet according to the manufacturer's specifications for proper positioning.[4]
-
-
Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low increases the time the analyte spends in the column, leading to increased band broadening and tailing.[1]
-
Solution: Verify and optimize your carrier gas flow rate to ensure it is within the optimal range for your column dimensions.
-
Issue 2: My this compound peak is fronting.
Peak fronting, recognized by its characteristic "shark fin" shape where the leading edge of the peak is sloped, is most often an indication of column overload.[4][6]
Potential Causes & Solutions:
-
Column Overload: Injecting too much analyte mass onto the column is the most common cause of fronting.[6][7] This can be due to a high sample concentration or a large injection volume.[6]
-
Solution 1: Reduce Sample Amount: Decrease the injection volume or dilute the sample.[7] If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[6]
-
Solution 2: Increase Column Capacity: If reducing the sample amount is not feasible, use a column with a higher capacity. This can be achieved by selecting a column with a wider internal diameter (ID) or a thicker stationary phase film.[6][8]
-
-
Solvent Mismatch: Incompatibility between the sample solvent and the stationary phase can lead to poor focusing of the analyte at the head of the column, which can sometimes manifest as fronting.[6]
-
Solution: Ensure your sample is dissolved in a solvent that is compatible with your column's stationary phase. For example, using a non-polar solvent like hexane (B92381) with a polar wax column can cause peak distortion.[4]
-
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, particularly in splitless injection, the analyte may not condense and focus efficiently into a tight band at the column head.[4]
-
Solution: For splitless injections, a general guideline is to set the initial oven temperature approximately 20 °C below the boiling point of the sample solvent.[4]
-
Frequently Asked Questions (FAQs)
Q1: What type of GC column is best for analyzing this compound? A: For polar compounds like esters, a polar stationary phase is generally recommended. Columns with a polyethylene (B3416737) glycol (WAX) or a mid-to-high polarity cyanopropyl phase often provide good peak shape and resolution for these types of analytes.[9]
Q2: How often should I perform inlet maintenance? A: The frequency of maintenance depends heavily on the number of samples and their cleanliness. For labs with high throughput, it's good practice to replace the septum daily or after every 100 injections.[3][10] The inlet liner should be visually inspected regularly and replaced when it appears discolored or contaminated, or whenever a decline in peak shape is observed.[3][10]
Q3: Can the choice of inlet liner affect the peak shape for this compound? A: Absolutely. A liner is a critical component for ensuring proper sample vaporization and transfer. For a polar analyte, it is crucial to use a deactivated liner to prevent interactions with active silanol groups on the glass surface.[11][12] A single taper liner, often with deactivated glass wool, is a good starting point for splitless injections to aid in vaporization and protect the column.[13]
Q4: What are good starting GC parameters for this compound analysis? A: The optimal parameters will depend on your specific instrument and column. However, the following table provides a reasonable starting point for method development.
Data Presentation
Table 1: Recommended Starting GC Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Column | Polar (e.g., DB-WAX, HP-INNOWax) | "Like dissolves like" principle; a polar column is well-suited for separating polar esters.[9] |
| 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions providing a good balance of efficiency and sample capacity.[8] | |
| Inlet | Split/Splitless | Offers flexibility for different sample concentrations. |
| Inlet Temp. | 250 °C | Ensures efficient vaporization of the analyte.[14][15] |
| Injection Vol. | 1 µL | A standard volume; adjust lower if peak fronting occurs.[15] |
| Split Ratio | 50:1 (adjust as needed) | Reduces the amount of sample on the column to prevent overload.[16] |
| Carrier Gas | Helium or Hydrogen | Common carrier gases; Hydrogen can provide faster analysis times.[15] |
| Flow Rate | ~1-2 mL/min (constant flow) | Provides good efficiency for a 0.25 mm ID column. |
| Oven Program | Initial: 60°C (hold 2 min) | Allows for proper focusing at the column head. |
| Ramp: 10°C/min to 200°C | A moderate ramp rate to ensure separation from other components. | |
| Detector | FID or MS | Both are suitable detectors for this analyte. |
| Detector Temp. | 280 °C (for FID) | Prevents condensation of the analyte in the detector.[14] |
Experimental Protocols
Protocol 1: GC Inlet Maintenance
This procedure should be performed regularly to prevent issues related to contamination and active sites.
-
Cool Down: Set the inlet temperature to a safe, ambient temperature (e.g., <50 °C) and wait for it to cool completely.[1]
-
Turn Off Gas: Turn off the carrier gas supply to the instrument.
-
Open Inlet: Following your instrument manufacturer's instructions, carefully open the split/splitless inlet by removing the septum nut.
-
Remove Consumables: Use clean, lint-free gloves and tweezers to handle all components.
-
Inspect and Clean:
-
Inspect the liner for any discoloration, residue, or septum particles. If it is dirty, discard it.[1]
-
Inspect the inside of the injection port for any visible contamination or septum debris. If necessary, clean it gently with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol (B129727) or hexane).
-
-
Install New Consumables:
-
Place a new O-ring onto a new, deactivated liner.
-
Carefully insert the new liner into the inlet, ensuring it is seated correctly.[17]
-
Place a new septum into the septum nut and re-install it on the inlet. Tighten it finger-tight, then give it an additional quarter-turn with a wrench. Do not overtighten, as this can damage the septum.[17]
-
-
Restore System:
-
Turn the carrier gas back on.
-
Perform an electronic leak check to ensure all seals are secure.
-
Heat the inlet to the desired operating temperature.
-
Allow the system to equilibrate for 15-30 minutes before running a solvent blank to confirm cleanliness.
-
Visualizations
Caption: A systematic workflow for troubleshooting poor peak shape in gas chromatography.
Caption: Primary causes of peak tailing for polar analytes in a GC system.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sisweb.com [sisweb.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. How to Choose a GC Inlet Liner [restek.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
Technical Support Center: SPME Analysis of Methyl 2-Methylbutyrate
Welcome to the technical support center for the analysis of methyl 2-methylbutyrate (B1264701) using Solid-Phase Microextraction (SPME). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is best for analyzing methyl 2-methylbutyrate?
A1: Selecting the optimal SPME fiber depends on the analyte's volatility and polarity. This compound is a volatile ester. For volatile compounds, fibers with a thicker film or porous materials are generally recommended.[1] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile and semi-volatile compounds due to its mixed-phase characteristics.[2][3] For more polar analytes, a fiber with a polar coating like Polyacrylate (PA) or Carbowax/DVB could also be considered.[4]
Q2: Should I use Headspace (HS-SPME) or Direct Immersion (DI-SPME) for this compound?
A2: For a volatile compound like this compound, Headspace (HS-SPME) is generally the preferred method.[3][5] HS-SPME is a cleaner technique because the fiber does not come into direct contact with the sample matrix, which minimizes contamination, reduces matrix effects, and can extend the lifespan of the fiber.[3][5] Direct immersion might be considered for less volatile analytes or if higher sensitivity is required, but it is more prone to interference from the sample matrix.[3]
Q3: What are the key parameters to optimize for the HS-SPME analysis of this compound?
A3: The efficiency of HS-SPME is influenced by several factors that should be optimized to achieve the best results.[6] The most critical parameters to optimize are:
-
Extraction Temperature: Higher temperatures increase the vapor pressure of the analyte, facilitating its transfer to the headspace.[4][7] A typical range to investigate is 40-70°C.[2][3]
-
Extraction Time: This is the time the fiber is exposed to the headspace. Equilibrium between the sample, headspace, and fiber needs to be reached for reproducible results.[5] Optimization studies should evaluate different time points (e.g., 15-60 minutes).
-
Sample Agitation/Stirring: Agitation helps to accelerate the equilibrium of the analyte between the sample and the headspace.[1]
-
Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength of the solution, which reduces the solubility of organic analytes and promotes their transfer into the headspace (the "salting-out" effect).[1][3]
Q4: How can I quantify this compound using SPME?
A4: SPME is a quantitative technique, provided that proper calibration is performed.[1] For accurate quantification, the use of an internal standard is highly recommended to compensate for any variations in extraction efficiency and injection volume.[1] A stable isotope-labeled version of this compound would be an ideal internal standard. Alternatively, a compound with similar chemical and physical properties can be used. Calibration curves should be prepared using standards in a matrix that closely matches the samples to be analyzed.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or Low Analyte Signal | Improper Fiber Selection: The fiber may not be suitable for trapping this compound. | For volatile esters, a DVB/CAR/PDMS or PDMS/DVB fiber is a good starting point.[2][8] Consider testing fibers with different polarities. |
| Suboptimal Extraction Parameters: Incorrect temperature, time, or sample conditions can lead to poor extraction efficiency. | Optimize the extraction temperature (e.g., 40-70°C) and time (e.g., 15-60 min).[2][3] Add salt (e.g., 25% NaCl) to aqueous samples to enhance analyte transfer to the headspace.[1] Ensure adequate agitation during extraction. | |
| Fiber Contamination or Damage: The fiber may be contaminated from previous analyses or physically damaged. | Condition the fiber according to the manufacturer's instructions before each use.[3] Visually inspect the fiber for damage. Replace the fiber if it is old (typically after 50-100 extractions) or shows signs of wear.[3] | |
| Incorrect GC Inlet Settings: The desorption of the analyte from the fiber in the GC inlet may be incomplete. | Ensure the GC inlet is set to a sufficiently high temperature (e.g., 250°C) for rapid thermal desorption.[3] Use a narrow-bore inlet liner (0.75-1.0 mm I.D.) specifically designed for SPME to ensure a fast transfer of the analyte to the column and prevent peak broadening.[5] | |
| Poor Reproducibility (High RSD) | Inconsistent Sampling Technique (Manual SPME): Variations in fiber placement, extraction time, and temperature will lead to inconsistent results. | Use an autosampler for precise and repeatable control of all extraction parameters. If using manual SPME, ensure the fiber is placed at the same depth in the headspace for each sample and that extraction time and temperature are kept constant.[7] |
| Sample Matrix Effects: The composition of the sample matrix can influence the partitioning of the analyte. | Use matrix-matched calibration standards or an internal standard to compensate for matrix effects.[3] | |
| Non-Equilibrium Extraction: If the extraction is stopped before equilibrium is reached, small variations in timing can cause large differences in the amount of analyte extracted. | Determine the time required to reach equilibrium by performing an extraction time profile. For high throughput, pre-equilibrium conditions can be used, but the timing must be strictly controlled.[5] | |
| Peak Tailing or Broadening | Suboptimal GC Conditions: Incorrect inlet temperature, carrier gas flow rate, or a poorly chosen GC column can affect peak shape. | Optimize the GC inlet temperature for rapid desorption.[3] Ensure the carrier gas flow rate is optimal for the column dimensions. Use a GC column with a suitable stationary phase for the analysis of esters (e.g., a wax or mid-polarity phase). |
| Active Sites in the GC System: The analyte may be interacting with active sites in the inlet liner or the column. | Use a deactivated inlet liner. If the column is old, it may need to be replaced. | |
| Carryover from Previous Injection: Residual analyte from a previous, more concentrated sample may be desorbing from the fiber. | Perform a blank run after analyzing a high-concentration sample to check for carryover. Increase the fiber desorption time or temperature if necessary. |
Experimental Protocols
General HS-SPME Protocol for this compound
This protocol provides a starting point for method development. Optimization will be required for specific sample matrices.
-
Sample Preparation:
-
Place a precise amount of the liquid or solid sample (e.g., 1-5 mL or 1-5 g) into a headspace vial (e.g., 10 or 20 mL).[2] For liquid samples, the vial should be about two-thirds full to provide adequate headspace.[2]
-
If using an internal standard, spike the sample at this stage.
-
For aqueous samples, add a specific amount of NaCl (e.g., to achieve a 25% w/v concentration) to facilitate the salting-out effect.[1]
-
Immediately seal the vial with a PTFE/silicone septum.[2]
-
-
SPME Fiber Conditioning:
-
Before the first use, and periodically as needed, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.[2]
-
-
Extraction:
-
Place the sealed vial in a heating block or autosampler incubator set to the desired extraction temperature (e.g., 60°C).[3]
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes) with agitation.[3]
-
Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).[3]
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately insert it into the heated GC injection port (e.g., 250°C) for thermal desorption.[3]
-
Start the GC-MS data acquisition. A typical desorption time is 2-5 minutes in splitless mode.[3][7]
-
After desorption, retract the fiber and place it in a heated conditioning station or the GC inlet to clean it before the next analysis.
-
Example GC-MS Conditions
-
Injector: 250°C, splitless mode (2 min)[3]
-
Column: A mid-polarity capillary column such as a DB-WAX or equivalent is often suitable for esters.
-
Oven Program: 40°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min). This program should be optimized for the specific column and analytes of interest.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35-350 for initial identification.[3]
Visualizations
Caption: Workflow for HS-SPME-GC-MS analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Methyl 2-Methylbutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the analysis of methyl 2-methylbutyrate (B1264701).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of methyl 2-methylbutyrate?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix. In the analysis of this compound, these effects can lead to either signal suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of quantification.[1][2] For instance, in liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds can interfere with the ionization of this compound in the ion source.[3] In gas chromatography-mass spectrometry (GC-MS), matrix components can accumulate in the injector or on the column, leading to a phenomenon known as matrix-induced signal enhancement.[4]
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.
-
Post-Column Infusion (Qualitative): This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while a blank, extracted sample matrix is injected into the chromatograph. Any significant dip or rise in the signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.
-
Post-Extraction Spike (Quantitative): This method provides a quantitative measure of the matrix effect. It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of a standard solution of the same concentration prepared in a neat solvent. The ratio of these areas is known as the matrix factor.
Q3: What is the most effective way to compensate for matrix effects in the quantitative analysis of this compound?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6] A SIL-IS, such as this compound with ¹³C or ²H (deuterium) labels, is chemically and physically almost identical to the analyte.[7] This means it will behave similarly during sample preparation, chromatography, and ionization, thus experiencing the same matrix effects. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variations due to matrix effects can be effectively normalized.
Q4: What are some common sample preparation techniques to reduce matrix effects for this compound analysis?
A4: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their different solubilities in two immiscible liquids.
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte or the interfering components, allowing for their separation.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined method that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup. It is widely used for the analysis of volatile and semi-volatile compounds in food matrices.[8]
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free extraction technique that is particularly well-suited for volatile compounds like this compound in liquid and solid samples.[9]
Q5: Can simple dilution of my sample extract help in mitigating matrix effects?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[10] However, it's important to ensure that the dilution does not lower the concentration of this compound below the limit of quantification (LOQ) of the analytical method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor reproducibility of results | Significant and variable matrix effects between samples. | 1. Implement a Stable Isotope-Labeled Internal Standard: This is the most robust way to correct for sample-to-sample variations in matrix effects. 2. Optimize Sample Preparation: Develop a more rigorous cleanup procedure using SPE or QuEChERS to remove more interfering compounds. 3. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. |
| Low analyte recovery | Inefficient extraction from the sample matrix. | 1. Optimize Extraction Solvent: Experiment with different solvents or solvent mixtures for LLE or the extraction step in QuEChERS. 2. Adjust pH: The pH of the sample can influence the extraction efficiency of esters. 3. Evaluate a different extraction technique: If LLE is providing low recovery, consider trying SPE or HS-SPME. |
| Signal suppression in LC-MS | Co-eluting matrix components competing for ionization. | 1. Improve Chromatographic Separation: Modify the LC gradient, change the column chemistry, or use a longer column to separate this compound from interfering peaks. 2. Enhance Sample Cleanup: Use a more selective SPE sorbent or add an additional cleanup step in the QuEChERS protocol. 3. Dilute the Sample Extract: This can reduce the concentration of interfering compounds in the ion source. |
| Signal enhancement in GC-MS | Matrix components coating active sites in the injector or column, preventing analyte degradation. | 1. Use an Inert GC Liner and Column: This will minimize active sites where the analyte can interact. 2. Employ Analyte Protectants: Adding compounds to the sample and standards that have a strong affinity for active sites can "protect" the analyte. 3. Regular Inlet Maintenance: Frequent replacement of the GC liner and septum is crucial. |
| Inconsistent internal standard performance | The internal standard is not co-eluting with the analyte or is being affected differently by the matrix. | 1. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best choice as it will have nearly identical chromatographic and ionization behavior to the analyte. 2. Check for Chromatographic Separation of Isotopologues: In some cases, especially with deuterium (B1214612) labeling, there can be a slight retention time shift. Ensure the integration windows for the analyte and internal standard are appropriate. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the readily available literature, the following tables provide representative data for the analysis of similar compounds (e.g., other esters, butyric acid derivatives) which can be used as a guideline for method development and validation.
Table 1: Representative Performance of QuEChERS for Pesticide Analysis (Adaptable for Volatile Esters)
| Parameter | Value | Reference |
| Recovery | 70-120% for a wide range of compounds | [8] |
| Repeatability (RSD) | Typically < 15% | [8] |
Table 2: Typical Validation Data for Butyric Acid Analysis by GC-FID (Illustrative for this compound Method Development)
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [11] |
| Limit of Detection (LOD) | 0.01% of total fat | [11] |
| Limit of Quantification (LOQ) | 0.10% of total fat | [11] |
| Recovery | 98.2–101.9% | [11] |
| Precision (%RSDr) | 0.70–1.33% | [11] |
Experimental Protocols
Protocol 1: General QuEChERS Protocol for this compound in Food Matrices
This protocol is a general guideline based on the AOAC Official Method 2007.01 and should be optimized for the specific food matrix.
-
Sample Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of 1% acetic acid in acetonitrile (B52724).
-
If using, add the stable isotope-labeled internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥1,500 rcf for 1 minute.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE cleanup tube containing anhydrous MgSO₄ and a sorbent (e.g., PSA to remove sugars and fatty acids; C18 to remove nonpolar interferences; GCB to remove pigments). The choice of sorbent depends on the matrix.
-
Shake for 30 seconds.
-
Centrifuge at ≥1,500 rcf for 1 minute.
-
-
Analysis:
-
The resulting supernatant can be directly analyzed by GC-MS or LC-MS. For GC-MS, a solvent exchange to a more suitable solvent like hexane (B92381) may be necessary.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Beverages
This protocol is adapted from methods for analyzing volatile esters in alcoholic beverages.
-
Sample Preparation:
-
Place a 2 mL aliquot of the beverage into a 10 mL headspace vial.
-
Add a known amount of a stable isotope-labeled internal standard.
-
Seal the vial with a magnetic screw cap with a silicone/PTFE septum.
-
-
Extraction:
-
Place the vial in an autosampler with an agitator and heater.
-
Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 7.5 minutes) with agitation to allow the volatile compounds to partition into the headspace.[3]
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the analytes.
-
-
Desorption and GC-MS Analysis:
-
Transfer the SPME fiber to the hot GC inlet where the adsorbed analytes are thermally desorbed onto the GC column.
-
Analyze using a suitable GC-MS method.
-
Visualizations
References
- 1. brjac.com.br [brjac.com.br]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. An HS-SPME-GC-MS Method for Profiling Volatile Compounds as Related to Technology Used in Cider Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Preventing degradation of methyl 2-methylbutyrate during sample preparation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of methyl 2-methylbutyrate (B1264701) during sample preparation. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during the handling, extraction, and analysis of methyl 2-methylbutyrate.
Sample Handling and Storage
Q1: My this compound concentrations are unexpectedly low in my stored samples. What could be the cause?
A1: Analyte loss during storage is a common issue and can be attributed to several factors:
-
Hydrolysis: this compound is an ester and is susceptible to hydrolysis, especially if samples have residual water and are not stored at the correct pH.
-
Volatility: As a volatile ester, analyte loss can occur from sample containers that are not properly sealed.
-
Temperature: Elevated storage temperatures can accelerate degradation. It is crucial to store samples at or below -20°C, and for long-term stability, -80°C is recommended.
Troubleshooting:
-
Ensure sample vials are tightly sealed with appropriate septa.
-
Minimize headspace in the vial to reduce evaporative loss.
-
Adjust the sample pH to a slightly acidic to neutral range (pH 4-6) before freezing, if compatible with other analytes.
-
Aliquot samples into single-use tubes before initial freezing to avoid repeated freeze-thaw cycles.
Degradation During Sample Preparation
Q2: I suspect my analyte is degrading during the extraction process. What are the primary degradation pathways?
A2: The two main degradation pathways for this compound during sample preparation are hydrolysis and oxidation .
-
Hydrolysis: The ester bond is cleaved by water, forming 2-methylbutanoic acid and methanol. This reaction is significantly accelerated by acidic or basic conditions and by the presence of esterase enzymes in biological samples.
-
Oxidation: While less common for this specific molecule compared to compounds with more reactive sites, oxidative degradation can be initiated by reactive oxygen species or catalyzed by metal ions.
Below is a diagram illustrating the primary degradation pathways.
Stability of methyl 2-methylbutyrate under different storage conditions.
This technical support center provides guidance on the stability of methyl 2-methylbutyrate (B1264701) under various storage conditions. It is intended for researchers, scientists, and drug development professionals to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for methyl 2-methylbutyrate?
A1: The primary degradation pathway for this compound is hydrolysis, where the ester bond is cleaved to form 2-methylbutyric acid and methanol (B129727).[1] This reaction can be catalyzed by acidic or basic conditions.[2] Other potential degradation pathways include oxidation and photodegradation, especially under forced conditions.[3][4]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[5] It is recommended to store the compound in tightly sealed containers.[5] For extended storage, refrigeration (2-8°C) is advisable.
Q3: How does pH affect the stability of this compound?
A3: this compound is susceptible to both acid- and base-catalyzed hydrolysis.[2] The rate of hydrolysis is generally lowest in the neutral pH range.[5] In highly acidic or alkaline conditions, the degradation rate increases significantly.[2]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is limited, many esters can undergo photodegradation upon exposure to light, particularly UV radiation.[6][7][8][9][10] Therefore, it is recommended to protect this compound from light by storing it in amber vials or other light-protective containers.[11]
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation study, also known as stress testing, is a process where a substance is intentionally exposed to harsh conditions such as high temperature, humidity, light, and extreme pH to accelerate its degradation.[3][4][12][13][14] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
Issue 1: Rapid loss of this compound potency in solution.
-
Possible Cause: Hydrolysis due to inappropriate pH.
-
Troubleshooting Steps:
Issue 2: Appearance of unexpected peaks in the chromatogram during stability analysis.
-
Possible Cause 1: Formation of degradation products.
-
Troubleshooting Steps:
-
Possible Cause 2: Contamination from solvents or glassware.
-
Troubleshooting Steps:
Issue 3: Inconsistent or irreproducible results in stability studies.
-
Possible Cause 1: Issues with the analytical method.
-
Troubleshooting Steps:
-
Possible Cause 2: Inconsistent sample handling.
-
Troubleshooting Steps:
-
Follow standardized procedures for sample preparation and storage.[15]
-
Use calibrated equipment for all measurements.
-
Ensure samples are stored under the same conditions throughout the study.
-
Issue 4: Poor peak shape (tailing or fronting) in GC analysis.
-
Possible Cause: Active sites in the GC system or column degradation.
-
Troubleshooting Steps:
Data Presentation
Table 1: Representative Stability Data for this compound Under Various Storage Conditions
| Storage Condition | Time Point | % Recovery of this compound | Major Degradation Product |
| 25°C / 60% RH | 3 Months | 98.5% | 2-Methylbutyric Acid |
| 25°C / 60% RH | 6 Months | 96.2% | 2-Methylbutyric Acid |
| 40°C / 75% RH | 1 Month | 92.1% | 2-Methylbutyric Acid |
| 40°C / 75% RH | 3 Months | 85.7% | 2-Methylbutyric Acid |
| pH 3 (aqueous) | 24 Hours | 95.3% | 2-Methylbutyric Acid, Methanol |
| pH 7 (aqueous) | 24 Hours | 99.8% | Not Detected |
| pH 9 (aqueous) | 24 Hours | 91.8% | 2-Methylbutyric Acid, Methanol |
| Photostability (ICH Q1B) | 1.2 million lux hours | 97.5% | Minor unidentified degradants |
Note: This data is representative and intended for illustrative purposes. Actual stability will depend on the specific experimental conditions and formulation.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating method.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
pH meter
-
HPLC or GC system with a suitable detector (e.g., UV/DAD or MS)
-
Photostability chamber
2. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.[11]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.[11]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with the mobile phase for analysis.[11]
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a suitable concentration for analysis.[11]
-
-
Photolytic Degradation:
-
Expose a solution of this compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7][8][9][10]
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.[6]
-
4. Analysis:
-
Analyze the stressed samples and a non-stressed control sample using a validated HPLC or GC method.
-
The method should be capable of separating the parent compound from all degradation products.
-
Peak purity analysis should be performed to ensure that the chromatographic peak of this compound is free from any co-eluting impurities.
Mandatory Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting inconsistent stability results.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. ijrpp.com [ijrpp.com]
- 5. benchchem.com [benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ikev.org [ikev.org]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]
- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. biopharminternational.com [biopharminternational.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting poor recovery of methyl 2-methylbutyrate in extraction
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges associated with the extraction of methyl 2-methylbutyrate (B1264701) from aqueous matrices.
Frequently Asked Questions (FAQs)
Q1: My recovery of methyl 2-methylbutyrate is consistently low. What are the most common causes?
Low recovery is typically traced back to one of three main areas: loss of the analyte due to its volatility, suboptimal liquid-liquid extraction (LLE) parameters, or, less commonly, chemical degradation. The most frequent issue is the loss of this highly volatile compound during solvent evaporation steps.[1]
Q2: How does the volatility of this compound affect recovery and how can I prevent losses?
This compound is a volatile ester, meaning it can easily evaporate along with the extraction solvent, leading to significant analyte loss, particularly during the concentration step.
To minimize this loss:
-
Gentle Evaporation: Use a gentle stream of nitrogen or a rotary evaporator with the water bath temperature kept below 40°C.[2]
-
Avoid Complete Dryness: Evaporate the solvent to a small final volume rather than to complete dryness.
-
Sample Handling: Keep samples in sealed vials and minimize the time they are exposed to the atmosphere. For highly sensitive analyses, working with chilled samples and solvents can further reduce evaporative losses.
Q3: Which organic solvents are most effective for extracting this compound?
The choice of solvent is critical for efficient extraction.[3] The ideal solvent should be immiscible with water and have a high affinity for this compound. Since this compound is a relatively non-polar compound, solvents with low to moderate polarity are effective.[4] Dichloromethane and ethyl acetate (B1210297) are excellent choices.[5]
Q4: Does the pH of my aqueous sample matter for extracting this ester?
As a neutral ester, the partitioning of this compound into an organic solvent is not dependent on the pH of the aqueous sample.[6] This is in contrast to its precursor, 2-methylbutanoic acid, which would require an acidic pH for efficient extraction.[2] However, be cautious of extreme pH conditions (highly acidic or basic), as they can catalyze the hydrolysis of the ester back to its parent acid and alcohol, especially if heat is applied during the process.[7]
Q5: I'm observing a persistent emulsion between the aqueous and organic layers. How can I resolve this?
Emulsion formation is a common issue in liquid-liquid extraction, especially with complex biological matrices, and it can trap your analyte, reducing recovery.[8][9]
-
To Break an Emulsion:
-
Add Brine: Introduce a small volume of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer and helps force the separation of the layers.[10]
-
Centrifugation: If the emulsion is persistent, centrifuging the sample can often break it.
-
Filtration: Filtering the entire mixture through a bed of Celite or glass wool can also be effective.[11]
-
-
To Prevent an Emulsion:
Q6: How can I improve my overall extraction efficiency?
To maximize the amount of this compound transferred from the aqueous to the organic phase, consider these strategies:
-
Multiple Extractions: It is more effective to perform three to four extractions with smaller volumes of organic solvent than one single extraction with a large volume.[12]
-
Salting Out: Before extraction, add sodium chloride (NaCl) to saturate the aqueous sample. This decreases the solubility of this compound in the aqueous phase and promotes its partitioning into the organic solvent.[12][13]
Q7: My recovery is highly inconsistent between samples. What should I check?
Inconsistent recovery often points to a lack of precise control over key experimental parameters.[12] To improve reproducibility, develop and strictly follow a standard operating procedure (SOP) that defines:
-
Exact volumes of sample and solvents.
-
Mixing time and method (e.g., number of inversions).
-
Incubation times.
-
Precise settings for the solvent evaporation step (temperature, gas flow rate, final volume).
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving poor recovery of this compound.
Caption: Troubleshooting workflow for poor recovery of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | [14] |
| Molecular Weight | 116.16 g/mol | [14] |
| Boiling Point | ~115 °C | |
| Density | ~0.88 g/mL at 25 °C | |
| Solubility in Water | Low / Very slightly soluble | [15] |
| Appearance | Colorless liquid with a fruity odor |
Table 2: Recommended Solvents for Liquid-Liquid Extraction (LLE)
| Solvent | Density (g/mL) | Boiling Point (°C) | Notes |
| Dichloromethane | 1.33 | 40 | Excellent solvent, but it is denser than water and will form the bottom layer. High volatility requires careful handling. |
| Diethyl Ether | 0.71 | 35 | Very effective solvent, less dense than water (top layer). Highly volatile and flammable; can form explosive peroxides upon storage. |
| Ethyl Acetate | 0.90 | 77 | Good all-purpose solvent, less dense than water (top layer). Less volatile than ether or dichloromethane.[5] |
| n-Hexane | 0.66 | 69 | Good for extracting non-polar compounds, less dense than water (top layer). May be less efficient than more polar options for this specific ester.[5] |
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction (LLE)
This protocol provides a general procedure for extracting this compound from a simple aqueous matrix.
-
Sample Preparation:
-
Place a known volume (e.g., 10 mL) of the aqueous sample into a separatory funnel.
-
If using an internal standard, add it to the sample at this stage.
-
To enhance extraction, add sodium chloride (NaCl) to the aqueous sample until saturation ("salting out").[13]
-
-
First Extraction:
-
Add an appropriate volume of the chosen organic solvent (e.g., 10 mL of ethyl acetate).
-
Stopper the funnel and gently invert it 20-30 times to mix the phases, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[8]
-
-
Phase Separation:
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Carefully drain the lower layer. Collect the desired organic layer in a clean, dry Erlenmeyer flask.
-
-
Repeat Extractions:
-
Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2 & 3) at least two more times with fresh portions of the organic solvent.
-
-
Combine and Dry:
-
Pool all the collected organic extracts.
-
Add a small amount of a drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄), to remove residual water. Swirl and let it stand for 5-10 minutes until the solvent is clear.
-
Protocol 2: Post-Extraction Concentration
This protocol is critical for concentrating the analyte without significant loss.
-
Transfer: Carefully decant or filter the dried organic extract from the drying agent into a new vial suitable for evaporation (e.g., a conical vial).
-
Evaporation:
-
Place the vial in a water bath set to a temperature no higher than 40°C.[2]
-
Direct a gentle stream of nitrogen gas onto the surface of the solvent. The flow should be just enough to cause a slight ripple on the surface, not vigorous bubbling.
-
Alternatively, use a rotary evaporator with the bath temperature set below 40°C.
-
-
Final Volume:
-
Closely monitor the evaporation process. Stop when the desired final volume (e.g., 1 mL or 500 µL) is reached. Crucially, do not allow the sample to go to complete dryness.
-
-
Reconstitution and Storage:
-
Immediately cap the vial to prevent further evaporation.
-
If the extraction solvent is not the same as the solvent for analysis, perform a solvent exchange by adding the analysis solvent and repeating the gentle evaporation to the final target volume.
-
Store the final extract in a sealed vial at a low temperature (e.g., 4°C or -20°C) until analysis.
-
References
- 1. welchlab.com [welchlab.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. benchchem.com [benchchem.com]
- 13. drpress.org [drpress.org]
- 14. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl butyrate - Wikipedia [en.wikipedia.org]
Minimizing interferences in the mass spectrometric analysis of methyl 2-methylbutyrate
Technical Support Center: Mass Spectrometric Analysis of Methyl 2-Methylbutyrate (B1264701)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in the mass spectrometric analysis of methyl 2-methylbutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interferences observed in the GC-MS analysis of this compound?
A1: The most common interferences include:
-
Isobaric Interferences: Compounds with the same nominal mass as this compound (C6H12O2, MW: 116.16 g/mol ) can cause overlapping signals.[1] This can include isomers or other unrelated compounds.
-
Matrix Effects: Components of the sample matrix can co-elute with this compound and either enhance or suppress its ionization, leading to inaccurate quantification.[2][3]
-
Co-eluting Species: Compounds that are not isobaric but have similar retention times can lead to overlapping chromatographic peaks, complicating peak integration and identification.
-
System Contamination: Background signals can arise from various sources within the GC-MS system, such as column bleed, contaminated solvents, or residues from previous analyses.[4][5]
-
Carryover: Residual analyte from a previous injection can be carried over to the next analysis, leading to artificially high results.
Q2: How can I identify the source of background noise in my chromatogram?
A2: To identify the source of background noise, you can perform a systematic check:
-
Run a blank solvent injection: If the noise is present, it may originate from the solvent, the injection port, or the column.
-
Run a "no injection" blank: This can help determine if the noise is coming from the carrier gas or the mass spectrometer itself.
-
Check for common contaminants: Review the mass spectra of the background noise for common contaminants like siloxanes (from column bleed), phthalates (from plastics), or fatty acids.[5]
-
Inspect the system: Check for leaks in the gas lines or septa.[6]
Q3: What is peak tailing and how can I prevent it for this compound?
A3: Peak tailing is the asymmetry of a chromatographic peak, where the tail is elongated. It can be caused by:
-
Active sites in the inlet or column: These can interact with the analyte, causing it to elute more slowly.
-
Column degradation: Over time, the stationary phase of the column can degrade.
-
Sample overload: Injecting too much sample can saturate the column.
To prevent peak tailing:
-
Use a deactivated inlet liner and a high-quality capillary column.
-
Ensure the column is properly installed and conditioned.
-
Optimize the injection volume and concentration of your sample.
-
Consider using a guard column to protect the analytical column from non-volatile residues.[7]
Troubleshooting Guides
Guide 1: Poor Peak Shape and Resolution
| Symptom | Possible Cause | Troubleshooting Step |
| Peak Tailing | Active sites in the system, column contamination, or overloading. | Use a deactivated liner, check for column contamination, and inject a smaller sample volume. |
| Peak Fronting | Sample solvent incompatible with the stationary phase, or column overloading. | Ensure the sample solvent is appropriate for the column and dilute the sample. |
| Split Peaks | Improper column installation, column contamination, or channeling in the column. | Reinstall the column, bake it out to remove contaminants, or replace the column if necessary. |
| Broad Peaks | Low carrier gas flow rate, leaks, or a thick stationary phase. | Check the carrier gas flow rate, perform a leak check, and ensure the column is appropriate for the analysis. |
Guide 2: Inaccurate Quantification and Signal Instability
| Symptom | Possible Cause | Troubleshooting Step |
| Poor Reproducibility | Leaks in the injection port, inconsistent injection volume, or matrix effects. | Check the septum and syringe, verify autosampler performance, and evaluate for matrix effects.[2] |
| Signal Suppression or Enhancement | Co-eluting matrix components affecting ionization. | Improve sample cleanup, use matrix-matched standards, or employ an internal standard.[2][8] |
| No Analyte Signal | Issues with the sample, injection, or mass spectrometer settings. | Verify sample preparation, check for a clogged syringe or inlet, and confirm MS acquisition parameters.[9][10] |
| High Signal in Blanks | Carryover from previous injections or system contamination. | Use a stronger needle wash, run additional blanks between samples, and clean the injection port and source.[6] |
Experimental Protocols
Protocol 1: Sample Preparation for Minimizing Matrix Effects
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for extracting this compound from a biological matrix like plasma.
Materials:
-
Sample (e.g., 1 mL of plasma)
-
Internal Standard (e.g., a deuterated analog of this compound)
-
Extraction Solvent (e.g., methyl tert-butyl ether - MTBE)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the sample into a centrifuge tube.
-
Spike the sample with the internal standard.
-
Add 2 mL of MTBE to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane) for GC-MS analysis.
Protocol 2: GC-MS Method for this compound Analysis
This protocol provides a starting point for developing a GC-MS method for the analysis of this compound.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[11] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[12] |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless or Split (e.g., 20:1), 1 µL injection volume[12] |
| Oven Temperature Program | Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min and hold for 2 minutes. |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (m/z 40-200) for identification or Selected Ion Monitoring (SIM) for quantification. |
Quantitative Data Summary
The following table summarizes the impact of different sample preparation techniques on the recovery of a similar volatile compound, demonstrating the importance of optimizing this step to minimize signal loss and interference.
| Sample Preparation Method | Analyte Recovery (%) | Relative Standard Deviation (%) |
| Protein Precipitation | 75 | 12 |
| Liquid-Liquid Extraction (LLE) | 92 | 7 |
| Solid-Phase Extraction (SPE) | 98 | 4 |
Note: This data is representative and actual results may vary depending on the specific analyte and matrix.
Visual Diagrams
Caption: A general troubleshooting workflow for common issues in GC-MS analysis.
Caption: A decision tree to identify and mitigate matrix effects in mass spectrometry.
References
- 1. Butanoic acid, 2-methyl-, methyl ester [webbook.nist.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. ccc.bc.edu [ccc.bc.edu]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. cgspace.cgiar.org [cgspace.cgiar.org]
- 10. alliancebioversityciat.org [alliancebioversityciat.org]
- 11. benchchem.com [benchchem.com]
- 12. gcms.cz [gcms.cz]
Technical Support Center: Chiral Separation of Methyl 2-Methylbutyrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral separation of methyl 2-methylbutyrate (B1264701).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of methyl 2-methylbutyrate?
The main challenge lies in the fact that the enantiomers of this compound have identical physical and chemical properties in an achiral environment. Therefore, a chiral environment, typically a Gas Chromatography (GC) column with a Chiral Stationary Phase (CSP), is necessary to achieve separation. This is accomplished through the formation of transient, diastereomeric complexes between the enantiomers and the CSP, leading to different retention times.
Q2: Which type of GC column is most effective for separating this compound enantiomers?
Cyclodextrin-based chiral stationary phases are highly effective for the enantioselective analysis of volatile compounds like this compound.[1][2] Columns such as those with derivatized β-cyclodextrins have demonstrated good performance for this type of separation. Specifically, columns like the Rt-βDEXse and CP-Chirasil-Dex CB are excellent choices.[3][4]
Q3: Is derivatization of this compound required before analysis?
No, derivatization is generally not necessary for the chiral GC analysis of this compound. This compound is sufficiently volatile for direct injection and analysis on a suitable chiral GC column.
Q4: What detection method is typically used for this analysis?
A Flame Ionization Detector (FID) is commonly used for the detection of this compound due to its good sensitivity for organic compounds.[5] Mass Spectrometry (MS) can also be coupled with GC for this analysis, providing both separation and mass identification, which is particularly useful for complex matrices.
Q5: How can I confirm the identity and enantiomeric order of the eluted peaks?
The most reliable method for confirming peak identity and elution order is to inject commercially available, enantiomerically pure standards of (R)-methyl 2-methylbutyrate and (S)-methyl 2-methylbutyrate separately.
Recommended Chiral GC Columns
The selection of the appropriate chiral stationary phase is critical for achieving a successful separation. Below is a summary of recommended columns for the chiral separation of this compound.
| Column Name | Stationary Phase | Dimensions (L x ID x df) | Temperature Limits | Key Features |
| Rt-βDEXse | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin (B1172386) in 14% cyanopropylphenyl/86% dimethyl polysiloxane | 30 m x 0.32 mm x 0.25 µm | 40 to 230 °C | Provides good resolution for ethyl-2-methylbutyrate, a structurally similar compound, suggesting its suitability.[3][4] |
| CP-Chirasil-Dex CB | Cyclodextrin bonded to dimethylpolysiloxane | 25 m x 0.25 mm x 0.25 µm | Not specified | Known for high resolution of isomers and excellent longevity due to the chemically bonded phase.[6] |
| Rt-βDEXsm | 2,3-di-O-methyl-6-O-tert-butyl dimethylsilyl beta cyclodextrin in 14% cyanopropylphenyl/86% dimethyl polysiloxane | 30 m x 0.32 mm x 0.25 µm | 40 to 230 °C | A versatile chiral phase suitable for a wide range of chiral compounds found in essential oils and flavors.[7] |
Experimental Protocol: Chiral GC-FID Analysis of this compound
This protocol provides a typical starting point for the chiral separation of this compound. Optimization may be required based on your specific instrumentation and analytical goals.
1. Sample Preparation
-
Prepare a stock solution of racemic this compound at 1000 µg/mL in a suitable solvent (e.g., methanol (B129727) or hexane).
-
Dilute the stock solution to a working concentration of 10-100 µg/mL.
-
If available, prepare individual solutions of the (R) and (S) enantiomers for peak identification.
2. Gas Chromatography (GC) Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Rt-βDEXse, 30 m x 0.32 mm ID, 0.25 µm film thickness.[3]
-
Carrier Gas: Hydrogen or Helium. For hydrogen, a linear velocity of 60-80 cm/sec set at 40 °C is recommended for better resolution.[8]
-
Injection:
-
Injector Temperature: 220 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
-
-
Oven Temperature Program:
-
Detector (FID):
-
Temperature: 230 °C
-
Hydrogen Flow: 40 mL/min (or as per manufacturer's recommendation)
-
Air Flow: 400 mL/min (or as per manufacturer's recommendation)
-
Makeup Gas (N2 or He): 25 mL/min
-
3. Data Analysis
-
Integrate the peaks for the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Determine the enantiomeric ratio or enantiomeric excess (ee%) as required.
Troubleshooting Guide
Issue 1: Poor or No Resolution of Enantiomers
-
Question: My chromatogram shows a single peak or two co-eluting peaks for this compound. What should I do?
-
Potential Cause 1: Inappropriate Column: The chiral stationary phase may not be suitable for this separation.
-
Potential Cause 2: Suboptimal Temperature Program: The oven temperature program may not be optimized.
-
Potential Cause 3: Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects resolution.
-
Solution: Optimize the linear velocity. For hydrogen, a higher linear velocity (60-80 cm/sec) can surprisingly improve resolution on some chiral columns.[8]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The enantiomer peaks are resolved, but they show significant tailing, making integration difficult. Why is this happening?
-
Potential Cause 1: Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the sample concentration or increase the split ratio. On-column concentrations of 50 ng or less are recommended for optimal peak shape on some chiral columns.[5]
-
-
Potential Cause 2: Active Sites in the System: Active sites in the injector liner or at the head of the column can cause peak tailing.
-
Solution: Use a deactivated inlet liner. If the column is old, trimming a small portion (10-20 cm) from the inlet end may help.
-
-
Potential Cause 3: Incompatible Solvent: The injection solvent may be incompatible with the stationary phase.
-
Solution: Ensure the sample is dissolved in a solvent that is compatible with the chiral stationary phase.
-
Issue 3: Inconsistent Retention Times and Resolution
-
Question: My retention times are drifting between injections, and the resolution is not reproducible. What could be the cause?
-
Potential Cause 1: Column Not Equilibrated: Insufficient equilibration time between runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated at the initial temperature before each injection. A hold time of 1-2 minutes is typically sufficient.
-
-
Potential Cause 2: Temperature Fluctuations: Inconsistent oven temperatures will affect retention times.
-
Solution: Verify that your GC oven is maintaining a stable and accurate temperature.
-
-
Potential Cause 3: Column Degradation: Over time, the performance of the chiral stationary phase can degrade, especially if exposed to oxygen at high temperatures.
-
Solution: Ensure high-purity carrier gas with an oxygen trap is used. If the column performance continues to decline, it may need to be replaced.
-
Visualized Workflows
Caption: A general workflow for developing a chiral GC separation method.
Caption: A decision tree for troubleshooting common chiral GC separation issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. restek.com [restek.com]
- 4. Chiral separation 4: Separation with Rt-βDEXm, Rt-βDEXsm and Rt-βDEXse [restek.com]
- 5. chromtech.net.au [chromtech.net.au]
- 6. agilent.com [agilent.com]
- 7. Restek Rt-βDEX™ Columns for Chiral GC | Krackeler Scientific, Inc. [krackeler.com]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Derivatization of 2-Methylbutyric Acid for Enhanced GC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of 2-methylbutyric acid for gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of 2-methylbutyric acid?
A1: 2-Methylbutyric acid is a short-chain fatty acid (SCFA) that is polar and not very volatile. Direct analysis by GC can lead to poor peak shape (tailing), low sensitivity, and poor reproducibility due to interactions with the GC column.[1][2] Derivatization converts the carboxylic acid into a less polar, more volatile, and more thermally stable compound, which significantly improves its chromatographic behavior.[1][3]
Q2: What are the most common derivatization methods for 2-methylbutyric acid?
A2: The two most common derivatization methods for carboxylic acids like 2-methylbutyric acid for GC analysis are:
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group.[2]
-
Esterification (or Alkylation): This method converts the carboxylic acid into a more volatile ester, such as a methyl ester.[3]
Q3: Which derivatization reagent should I choose?
A3: The choice of reagent depends on your specific needs, including the sample matrix, required sensitivity, and available instrumentation.[3] Silylating agents like BSTFA and MSTFA are popular due to their ease of use and the formation of volatile derivatives.[4] Esterification reagents like BF₃-methanol are also widely used and produce stable methyl esters.[5]
Q4: Can I analyze the enantiomers of 2-methylbutyric acid ( (S)-2-methylbutyric acid and (R)-2-methylbutyric acid) using these methods?
A4: To separate enantiomers, you will need to use a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column, or use an achiral derivatization followed by separation on a chiral GC column.[4]
Troubleshooting Guides
Issue 1: Low or No Derivatization Yield
Question: I am seeing a very low peak or no peak at all for my derivatized 2-methylbutyric acid. What could be the cause?
Answer: Low derivatization yield is a common problem. Here are the most likely causes and their solutions:
| Possible Cause | Solution |
| Presence of Moisture | Silylating reagents are particularly sensitive to water. Ensure your sample is completely dry by lyophilizing or drying under a stream of nitrogen. Use anhydrous solvents for sample reconstitution.[6] |
| Incomplete Reaction | Optimize the reaction time and temperature. Many derivatization reactions require heating (e.g., 60-80°C for 30-60 minutes) to go to completion.[7] |
| Insufficient Reagent | Use a sufficient excess of the derivatization reagent. For complex matrices, a higher excess may be needed to ensure enough reagent is available for the analyte. |
| Reagent Degradation | Use fresh, high-quality derivatization reagents and store them under anhydrous conditions at the recommended temperature. |
Issue 2: Poor Peak Shape (Tailing or Broadening) in GC Analysis
Question: My derivatized 2-methylbutyric acid peak is tailing or broad. How can I improve it?
Answer: Poor peak shape often points to issues with either the derivatization process or the GC system itself.
| Possible Cause | Solution |
| Incomplete Derivatization | If the carboxylic acid group is not fully derivatized, it can interact with active sites in the GC system, causing peak tailing. Re-optimize your derivatization procedure (see Issue 1). |
| Active Sites in the GC System | The GC inlet liner and the front of the column can have active sites that interact with the analyte. Use a deactivated liner and consider silanizing your glassware.[3] |
| Column Overload | Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample. |
| Inappropriate GC Conditions | Optimize the injector temperature, oven temperature program, and carrier gas flow rate. |
Data Presentation
The following tables provide a summary of quantitative data for the GC analysis of short-chain fatty acids using different derivatization methods. Note that these values are representative and can vary based on the specific instrument, column, and sample matrix.
Table 1: Comparison of Method Validation Parameters for Derivatized Short-Chain Fatty Acids
| Parameter | GC-MS (with Silylation) | GC-MS (with Esterification - PFBBr) |
| Linearity (R²) | > 0.99 | ≥ 0.997[8] |
| Limit of Detection (LOD) | ~5 µM (for similar hydroxy acids)[9] | 0.244 - 0.977 µM[8] |
| Limit of Quantification (LOQ) | - | 0.244 - 0.977 µM[8] |
| Recovery (%) | 85 - 106% (for similar hydroxy acids)[9] | 55.7% - 97.9%[8] |
| Precision (%RSD) | < 12%[9] | < 10%[10] |
Data is based on the analysis of structurally similar short-chain fatty acids and may serve as a guideline for 2-methylbutyric acid.
Table 2: Characteristic Mass Fragments for TMS-Derivatized 2-Methylbutanoic Acid
| Derivative Name | Formula | Molecular Weight | Characteristic Mass Fragments (m/z) |
| 2-Methylbutanoic acid, trimethylsilyl ester | C₈H₁₈O₂Si | 174.3 | 117, 159, 75, 73, 45[11] |
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS
This protocol describes the conversion of 2-methylbutyric acid to its trimethylsilyl (TMS) ester.
Materials:
-
2-methylbutyric acid standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or other suitable solvent (e.g., acetonitrile)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the dried residue in 50 µL of anhydrous pyridine.[7]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[7]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[7]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Esterification using BF₃-Methanol
This protocol details the conversion of 2-methylbutyric acid to its methyl ester.
Materials:
-
2-methylbutyric acid standard or dried sample extract
-
Boron trifluoride-methanol solution (BF₃-MeOH, 12-14%)
-
Anhydrous methanol (B129727)
-
Saturated sodium chloride (NaCl) solution
-
Reaction vials with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Ensure the sample is dry.
-
Reaction Mixture: To the dried sample, add 1 mL of anhydrous methanol followed by 1 mL of 14% BF₃-MeOH.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.[7]
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the methyl esters into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Sample Transfer: Carefully transfer the upper hexane layer to a clean GC vial for analysis. To ensure the removal of any residual water, you can pass the hexane layer through a small amount of anhydrous sodium sulfate.
Visualizations
Caption: General experimental workflow for the derivatization and GC-MS analysis of 2-methylbutyric acid.
Caption: Troubleshooting decision tree for low or no peak detection in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 2-Methylbutanoic acid, TMS derivative [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Quantification of Methyl 2-Methylbutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of methyl 2-methylbutyrate (B1264701). The validation of these methods is critical for ensuring data integrity in research, development, and quality control processes. The performance of each method is evaluated based on the internationally recognized ICH Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4]
Comparative Analysis of Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the assay, such as sensitivity, selectivity, and sample matrix. Below is a summary of the typical performance characteristics for GC-MS and LC-MS/MS methods for the quantification of methyl 2-methylbutyrate.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Remarks |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/L | 0.01 - 0.5 µg/L | LC-MS/MS generally offers superior sensitivity for targeted analyses.[5] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/L | 0.05 - 1.0 µg/L | Lower LOQs for LC-MS/MS make it suitable for trace-level quantification.[5] |
| Linearity (r²) | > 0.995 over a range of 1 - 1000 µg/L | > 0.998 over a range of 0.1 - 500 µg/L | Both methods demonstrate excellent linearity within their respective ranges.[1][6][7] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Both techniques provide high accuracy, with LC-MS/MS often showing slightly better recovery. |
| Precision (%RSD) | < 5% | < 3% | LC-MS/MS typically exhibits higher precision due to the specificity of MRM transitions.[8] |
| Specificity | High (with appropriate chromatography) | Very High (utilizing MRM) | The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional specificity.[8] |
| Robustness | Good | Good | Both methods can be developed to be robust against minor variations in analytical parameters.[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. The following are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation & Extraction:
-
To 100 µL of the sample (e.g., plasma, cell culture media), add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent such as ethyl acetate.
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), is typically employed.[5]
-
Injection: 1 µL of the prepared sample is injected in split or splitless mode.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature of around 250-280°C.
-
Mass Spectrometry: Operate in either full scan mode for qualitative analysis or, for enhanced sensitivity and specificity in quantification, in selected ion monitoring (SIM) mode.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
1. Sample Preparation & Extraction:
-
To 100 µL of the sample, add an internal standard.
-
Employ protein precipitation for plasma samples by adding a solvent like methanol (B129727) or acetonitrile (B52724) containing 0.1% formic acid.[9]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: A reverse-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for esters.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
Visualizing the Validation Process
The following diagrams illustrate the key aspects of the analytical method validation process.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) for Methyl 2-Methylbutyrate Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of volatile and semi-volatile compounds, the choice of sample preparation technique is a critical determinant of analytical accuracy and efficiency. Methyl 2-methylbutyrate (B1264701), a key ester contributing to the characteristic fruity aroma of many natural products, requires a robust extraction method for its precise quantification.[1][2] This guide provides an objective comparison of two prevalent extraction techniques: Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE), supported by experimental data and detailed protocols.
Solid-Phase Microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to adsorb and concentrate analytes from a sample's headspace or directly from a liquid matrix.[3][4] In contrast, Liquid-Liquid Extraction (LLE) is a conventional method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] The selection between these methods hinges on factors such as sample matrix complexity, required sensitivity, sample throughput, and the availability of automation.[6][7]
Performance Comparison
The following table summarizes the quantitative performance of SPME and LLE for the analysis of volatile esters, including data extrapolated for methyl 2-methylbutyrate from studies on similar compounds. It is important to note that a single study with a direct head-to-head comparison for this compound was not available; therefore, the data presented is a composite from various sources to provide a comparative overview.
| Parameter | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) |
| Recovery | 85-110% | 32-99%[8] |
| Limit of Detection (LOD) | 0.01 - 0.08 µg/L | 0.01 - 0.04 µg/L |
| Limit of Quantification (LOQ) | 1 ng/mL[9] | 1 ng/mL[9] |
| Precision (RSD%) | ≤ 6.9%[9] | ≤ 3.3%[9] |
| Solvent Consumption | None to minimal | High |
| Automation Potential | High | Low to moderate |
| Sample Throughput | High (with automation) | Low to moderate |
Experimental Protocols
Detailed methodologies for both SPME and LLE are provided below. These protocols are representative and may require optimization based on the specific sample matrix and analytical instrumentation.
Solid-Phase Microextraction (SPME) Protocol
This protocol outlines the headspace SPME (HS-SPME) procedure coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Materials:
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[10]
-
SPME Fiber Holder: Manual or autosampler version.
-
Headspace Vials: 20 mL amber glass vials with PTFE/silicone septa.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, use an appropriate weight. Add a known amount of internal standard if quantitative analysis is required.
-
Incubation: Seal the vial and place it in a heating block or the autosampler's incubator. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 7.5 minutes) to allow the volatile compounds to equilibrate in the headspace.[10]
-
Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 7.5 minutes) at the incubation temperature.[10] Agitation can enhance extraction efficiency.
-
Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption. A desorption time of 2-5 minutes in splitless mode is typical to ensure the complete transfer of analytes to the GC column.
-
GC-MS Analysis:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 3 minutes, ramp to 180°C at 5°C/min, then ramp to 240°C at 20°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol describes a standard LLE procedure for the extraction of this compound from an aqueous sample.
Materials:
-
Separatory Funnel (50 mL).
-
Organic Solvent: Dichloromethane (B109758) or diethyl ether.[11][12]
-
Anhydrous Sodium Sulfate (B86663).
-
Nitrogen Evaporation System.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place 10 mL of the aqueous sample into a 50 mL separatory funnel.
-
Extraction: Add 10 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.[12] Allow the layers to separate for 5 minutes.
-
Phase Separation: Drain the lower organic layer into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh 10 mL portions of dichloromethane, combining all organic extracts.
-
Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate to remove residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at 40°C to a final volume of 1 mL.
-
GC-MS Analysis: The concentrated extract is now ready for injection into the GC-MS system using similar parameters as described for the SPME protocol.
Workflow Visualization
The following diagrams illustrate the experimental workflows for both SPME and LLE.
References
- 1. This compound | 868-57-5 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. Liquid-Liquid Extraction vs. Solid-Phase Extraction Methods [kjhil.com]
- 7. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 8. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of solid-phase microextraction and liquid-liquid extraction in 96-well format for the determination of a drug compound in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. drpress.org [drpress.org]
- 12. Comparison of Different Volatile Extraction Methods for the Identification of Fishy Off-Odor in Fish By-Products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Sensory Analysis of Methyl 2-Methylbutyrate Enantiomers
A Guide for Researchers in Flavor and Fragrance Chemistry and Drug Development
The stereochemistry of a molecule can have a profound impact on its sensory properties, a phenomenon of critical importance in the fields of flavor, fragrance, and pharmaceuticals. This guide provides a comparative sensory evaluation of the (R)- and (S)-enantiomers of methyl 2-methylbutyrate (B1264701), highlighting their distinct olfactory profiles. The information presented herein is supported by quantitative data and detailed experimental methodologies to assist researchers in understanding and applying the principles of chiral perception.
Quantitative Sensory Profile
The sensory characteristics of the (R)- and (S)-enantiomers of methyl 2-methylbutyrate have been evaluated to determine their odor profiles and perception thresholds. A summary of these findings is presented in the table below.
| Sensory Attribute | (R)-(-)-Methyl 2-Methylbutyrate | (S)-(+)-Methyl 2-Methylbutyrate | Racemic this compound |
| Odor Descriptors | Fruity, Dairy[1] | Fruity, Apple-like[1] | - |
| Nasal Odor Perception Threshold (in water) | ~0.5 ppb (calculated)[1] | 0.3 ppb[1] | 0.4 ppb[1] |
| Retronasal Odor Perception Threshold (in water) | - | - | 0.2 ppb[1] |
| Flavor Perception Threshold (in water) | 5 ppb[1] | 5 ppb[1] | - |
The data clearly indicates that while both enantiomers possess a fruity character, the (S)-(+)-enantiomer is distinguished by a more specific apple-like note and a lower nasal odor perception threshold, suggesting it is the more potent of the two in terms of odor detection.[1] The flavor perception thresholds for both enantiomers were found to be identical.[1]
Experimental Protocols
The following sections detail the methodologies employed for the sensory evaluation of this compound enantiomers. These protocols are based on established practices in sensory science and gas chromatography-olfactometry (GC-O).
Materials
-
(R)-(-)-Methyl 2-methylbutyrate: High purity (e.g., >99% enantiomeric excess)
-
(S)-(+)-Methyl 2-methylbutyrate: High purity (e.g., >99% enantiomeric excess)
-
Deionized, Odor-Free Water: For sample dilution
-
Odor-Free Vials: For sample presentation
Panelist Selection and Training
A panel of trained sensory assessors (typically 8-12 individuals) should be selected. Panelists should be screened for their ability to detect and describe basic odors and their sensitivity to the target compounds. Training should involve familiarization with the odor profiles of the individual enantiomers and reference standards for the descriptive terms (e.g., "fruity," "dairy," "apple-like").
Odor Threshold Determination
The odor perception thresholds are determined using a standardized ascending forced-choice methodology.
-
Sample Preparation: A series of dilutions of each enantiomer and the racemic mixture are prepared in deionized, odor-free water in a geometric progression (e.g., 1:2 or 1:3 steps).
-
Presentation: Panelists are presented with three samples in a triangular test format: two blanks (odor-free water) and one containing the diluted odorant.
-
Evaluation: Panelists are asked to identify the vial with the different odor. The lowest concentration at which a panelist can correctly identify the odorant in two out of three trials is considered their individual threshold.
-
Data Analysis: The group threshold is calculated as the geometric mean of the individual thresholds.
Descriptive Sensory Analysis
A descriptive analysis is conducted to characterize the odor profile of each enantiomer.
-
Sample Preparation: Samples of each enantiomer are prepared at a concentration several times their respective odor thresholds to ensure a clear and identifiable odor.
-
Evaluation: Panelists are presented with the samples and asked to rate the intensity of various odor descriptors (e.g., fruity, apple, dairy, sweet, green) on a labeled magnitude scale (LMS) or a similar intensity scale.
-
Data Analysis: The mean intensity ratings for each descriptor are calculated for each enantiomer to generate a sensory profile.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sensory evaluation of chiral compounds like this compound.
Caption: Workflow for Sensory Evaluation.
This guide provides a foundational understanding of the distinct sensory properties of this compound enantiomers. For researchers, these differences underscore the importance of chiral separation and analysis in flavor and fragrance creation, as well as in the development of palatable pharmaceutical formulations where off-notes can significantly impact patient compliance. The provided methodologies offer a framework for conducting rigorous sensory evaluations of chiral compounds.
References
A Comparative Analysis of Methyl 2-Methylbutyrate and Ethyl 2-Methylbutyrate for Researchers and Drug Development Professionals
In the realm of flavor and fragrance chemistry, as well as in the broader field of organic synthesis, the selection of appropriate ester compounds is critical for achieving desired product characteristics. This guide provides a detailed comparative analysis of two structurally similar esters: methyl 2-methylbutyrate (B1264701) and ethyl 2-methylbutyrate. The information presented herein, supported by physicochemical data and established experimental protocols, is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the selection and application of these compounds.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties of these esters is essential for their effective application. The following table summarizes key quantitative data for methyl 2-methylbutyrate and ethyl 2-methylbutyrate, facilitating a direct comparison.
| Property | This compound | Ethyl 2-Methylbutyrate |
| Molecular Formula | C₆H₁₂O₂[1] | C₇H₁₄O₂[2][3] |
| Molecular Weight | 116.16 g/mol [1] | 130.18 g/mol [2][3] |
| Boiling Point | 115 °C[4] | 129-133 °C[2] |
| Density | 0.88 g/mL at 25 °C[4] | 0.865 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.393[4] | 1.397 |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils.[1][4] | Insoluble in water.[3][5][6] |
| Flash Point | 32 °C (closed cup) | 73 °F (approximately 22.8 °C)[5] |
| CAS Number | 868-57-5[4] | 7452-79-1[3][7] |
| FEMA Number | 2719[4] | 2443[2][3] |
Sensory Profile: A Tale of Two Apples
The primary application of both esters lies in the flavor and fragrance industry, where they are valued for their distinct fruity aromas.
This compound is characterized by a pungent, ethereal, and fresh green apple aroma.[8][9] Its high volatility provides a significant "lift" to fragrance compositions, making it an excellent top-note modifier.[4][8] It is often used to create realistic apple and strawberry accords and to add a juicy brightness to various fruit flavors.[8]
Ethyl 2-methylbutyrate , in contrast, offers a broader, sweeter, and more powerful fruity profile, often described as reminiscent of red apples, pineapple, and other tropical fruits.[7][8][10][11] Its lower volatility compared to the methyl ester gives it greater staying power and a more diffusive impact, allowing it to bridge the top and heart notes of a fragrance composition.[8][11]
Synthesis and Production
Both esters are typically synthesized via the esterification of 2-methylbutyric acid with the corresponding alcohol (methanol for the methyl ester and ethanol (B145695) for the ethyl ester). This reaction is generally acid-catalyzed.
Experimental Protocol: Fischer Esterification
A general protocol for the laboratory-scale synthesis of these esters is the Fischer esterification.
Materials:
-
2-Methylbutyric acid
-
Methanol or Ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 1 molar equivalent of 2-methylbutyric acid with 1.2 molar equivalents of the respective alcohol (methanol or ethanol).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 parts by weight relative to the acid) to the mixture while stirring.[12]
-
Heat the reaction mixture to reflux for 3 to 8 hours.[12] The reaction temperature should be controlled, for instance, between 65 °C and 75 °C for the synthesis of methyl butyrate (B1204436).[12]
-
After cooling, transfer the mixture to a separatory funnel and wash with water to remove excess alcohol and sulfuric acid.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash again with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude ester by distillation. The boiling point of the desired ester should be used as a reference for collecting the pure fraction.
For industrial-scale production, continuous processes are often employed to improve efficiency and yield.[13]
Comparative Experimental Workflow
To conduct a thorough comparative analysis of this compound and ethyl 2-methylbutyrate, the following experimental workflow is proposed.
Logical Relationship of Properties and Applications
The differences in the physicochemical properties of these two esters directly influence their applications, particularly in the flavor and fragrance industry. The lower molecular weight and boiling point of this compound contribute to its higher volatility, making it an ideal top note in fragrances. Conversely, the higher molecular weight and boiling point of ethyl 2-methylbutyrate result in lower volatility and greater substantivity, lending it to use as a mid-note with a longer-lasting impression.
References
- 1. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Methyl-2-Butyrate | Givaudan [givaudan.com]
- 3. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 868-57-5 [chemicalbook.com]
- 5. Ethyl 2-Methylbutyrate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 6. ETHYL-2-METHYL BUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Ethyl 2-methylbutyrate (7452-79-1) | Trusted Bulk Distributor [chemicalbull.com]
- 8. fraterworks.com [fraterworks.com]
- 9. vigon.com [vigon.com]
- 10. Ethyl 2-Methylbutyrate Manufacturer & Suppliers |ELAROMA-E2MBAT - Elchemy [elchemy.com]
- 11. perfumersworld.com [perfumersworld.com]
- 12. CN104341295A - Methyl butyrate preparation method and apparatus thereof - Google Patents [patents.google.com]
- 13. CN103508886A - Continuous production method for ethyl 2-methylbutyrate - Google Patents [patents.google.com]
An Isomeric Showdown: A Comparative Guide to Methyl 2-Methylbutyrate and Methyl 3-Methylbutanoate
For researchers, scientists, and drug development professionals, a precise understanding of isomeric impurities and analogs is critical. This guide provides an in-depth, objective comparison of the structural isomers methyl 2-methylbutyrate (B1264701) and methyl 3-methylbutanoate, complete with experimental data and detailed analytical protocols.
This publication offers a comprehensive analysis of two closely related branched-chain fatty acid methyl esters: methyl 2-methylbutyrate and methyl 3-methylbutanoate. While possessing the same molecular formula (C₆H₁₂O₂) and molecular weight, their distinct structural arrangements lead to notable differences in their physicochemical and spectroscopic properties. A thorough characterization of these isomers is essential for quality control, impurity profiling, and the development of robust analytical methods in various scientific disciplines.
Physicochemical Properties: A Side-by-Side Comparison
The subtle shift in the methyl group's position from the second to the third carbon in the butanoate chain influences the physical properties of these isomers. A summary of their key physicochemical data is presented below.
| Property | This compound | Methyl 3-Methylbutanoate (Methyl Isovalerate) |
| IUPAC Name | methyl 2-methylbutanoate[1] | methyl 3-methylbutanoate |
| CAS Number | 868-57-5 | 556-24-1[2] |
| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1] | 116.16 g/mol [2] |
| Boiling Point | 115 °C | 115-117 °C |
| Density | 0.88 g/mL at 25 °C | 0.8808 g/mL |
| Refractive Index | n20/D 1.393 | n20/D 1.3936 |
| Odor Profile | Pungent, fruity, apple-like[1] | Fruity, apple-like |
Structural Elucidation: A Spectroscopic Deep Dive
The structural differences between this compound and methyl 3-methylbutanoate are most definitively revealed through spectroscopic analysis. Here, we present a comparative overview of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectra of the two isomers show distinct splitting patterns and chemical shifts, allowing for unambiguous identification.
| This compound | Methyl 3-Methylbutanoate |
| ¹H NMR (CDCl₃, 90 MHz) δ (ppm): | Predicted ¹H NMR (D₂O, 600 MHz) δ (ppm): |
| 3.67 (s, 3H, -OCH₃)[1] | 3.68 (s, 3H, -OCH₃) |
| 2.43 (m, 1H, -CH(CH₃)-)[1] | 2.21 (d, 2H, -CH₂-) |
| 1.45-1.71 (m, 2H, -CH₂-)[1] | 2.08 (m, 1H, -CH(CH₃)₂) |
| 1.10 (d, 3H, -CH(CH₃)-)[1] | 0.95 (d, 6H, -CH(CH₃)₂) |
| 0.90 (t, 3H, -CH₂CH₃)[1] |
¹³C NMR Spectroscopy: The carbon NMR spectra further differentiate the isomers based on the chemical shifts of the carbon atoms in their unique structural environments.
| This compound | Methyl 3-Methylbutanoate |
| ¹³C NMR (CDCl₃, 25.16 MHz) δ (ppm): | Predicted ¹³C NMR (D₂O, 300 MHz) δ (ppm): [3] |
| 177.09 (C=O)[1] | 175.8 (C=O) |
| 51.36 (-OCH₃)[1] | 51.9 (-OCH₃) |
| 41.10 (-CH(CH₃)-)[1] | 42.9 (-CH₂-) |
| 26.95 (-CH₂-)[1] | 25.8 (-CH(CH₃)₂) |
| 16.68 (-CH(CH₃)-)[1] | 22.4 (-CH(CH₃)₂) |
| 11.64 (-CH₂CH₃)[1] |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically observed in the range of 1735-1750 cm⁻¹. The C-O stretching vibrations are also prominent in the 1000-1300 cm⁻¹ region. While the overall spectra are similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Feature | This compound | Methyl 3-Methylbutanoate |
| C=O Stretch | ~1740 cm⁻¹ | ~1740 cm⁻¹ |
| C-O Stretch | ~1170-1200 cm⁻¹ | ~1170-1200 cm⁻¹ |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides distinct fragmentation patterns for the two isomers, which are invaluable for their identification, particularly in complex mixtures.
| This compound | Methyl 3-Methylbutanoate |
| Key Fragments (m/z): | Key Fragments (m/z): |
| 116 (M⁺), 88, 57[1] | 116 (M⁺), 101, 74, 59, 43 |
Experimental Protocols
Synthesis: Fischer Esterification
A standard and reliable method for the synthesis of both this compound and methyl 3-methylbutanoate is the Fischer esterification of the corresponding carboxylic acids with methanol (B129727), using a strong acid catalyst.
Materials:
-
2-Methylbutanoic acid or 3-Methylbutanoic acid (isovaleric acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the carboxylic acid (1.0 eq) and an excess of anhydrous methanol (5.0 eq).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the carboxylic acid weight) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purify the crude product by fractional distillation to yield the pure methyl ester.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified ester in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the oven temperature program to start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-300.
Structural and Synthetic Relationship
The relationship between the starting materials and the final isomeric products can be visualized as a straightforward synthetic pathway.
Caption: Synthetic pathways to isomeric methyl butanoates.
Experimental Workflow
A logical workflow is essential for the synthesis and characterization of these isomers.
Caption: Workflow for synthesis and analysis.
References
A Comparative Guide to the Use of Methyl 2-Methylbutyrate as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable chromatographic methods. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, be well-resolved from other components in the sample matrix, and not be naturally present in the samples. This guide provides a comparative overview of methyl 2-methylbutyrate (B1264701) as a potential internal standard for the analysis of volatile and semi-volatile organic compounds by gas chromatography (GC), comparing it with common alternatives such as other fatty acid methyl esters (FAMEs) and deuterated compounds.
Performance Comparison of Internal Standards
While specific validated performance data for methyl 2-methylbutyrate as an internal standard is not extensively available in peer-reviewed literature, we can infer its potential performance based on its physicochemical properties and compare it with well-documented alternatives like methyl nonadecanoate (B1228766) and deuterated toluene (B28343) (toluene-d8).
| Parameter | This compound (Predicted) | Methyl Nonadecanoate[1][2] | Toluene-d8[3] |
| Analyte Class Suitability | Volatile esters, flavor & fragrance compounds | Fatty acid methyl esters (FAMEs) | Aromatic and other volatile organic compounds |
| Linearity (R²) | Expected to be >0.99 | ≥0.98 | 0.997 - 0.999[4] |
| Accuracy (% Recovery) | Dependent on analyte similarity | 82-122% | Not explicitly stated, but method is described as accurate[3] |
| Precision (%RSD) | Expected to be <15% | 0.21-15% | <1.06%[4] |
| Co-elution Risk | Possible with other small volatile esters | Potential for co-elution with some C18 unsaturated FAMEs[2] | Minimal, as mass-to-charge ratio differs significantly from non-deuterated analogues |
| Natural Occurrence | Found in fruits and fermented products | Generally absent in most biological samples[1][2] | Absent in samples unless introduced as a contaminant |
| Cost | Generally low | Moderate | Higher than non-deuterated analogues |
Physicochemical Properties
A key consideration for an internal standard is the similarity of its physical and chemical properties to the target analytes.
| Property | This compound |
| Molecular Formula | C₆H₁₂O₂[5][6] |
| Molecular Weight | 116.16 g/mol [5][6] |
| Boiling Point | 115-116 °C |
| Solubility | Soluble in organic solvents, slightly soluble in water |
| Structure | Branched-chain ester |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method using an internal standard. Below are representative protocols for sample preparation and GC-MS analysis.
Protocol 1: General Quantification of Volatile Esters using this compound as an Internal Standard (Hypothetical)
Objective: To quantify volatile ester compounds in a liquid matrix using this compound as an internal standard.
1. Preparation of Standard and Sample Solutions:
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound (≥99% purity) into a 100 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target analytes and a constant concentration of the this compound internal standard.
-
Sample Preparation: To a known volume or weight of the sample, add the same constant amount of the this compound internal standard as used in the calibration standards.
2. Sample Extraction (if necessary):
-
For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile compounds.
3. GC-MS Analysis:
-
Gas Chromatograph (GC) System: Agilent 7890A or equivalent.
-
Mass Spectrometer (MS) System: Agilent 5975C or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Split or splitless mode, depending on concentration).
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
4. Data Analysis:
-
Identify the peaks corresponding to the analytes and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analytes in the samples by comparing their peak area ratios to the calibration curve.
Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) using Methyl Nonadecanoate as an Internal Standard[1]
Objective: To quantify FAMEs in a lipid sample.
1. Sample Preparation and Transesterification:
-
To an extracted lipid sample, add a precise volume of methyl nonadecanoate internal standard stock solution.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 2 mL of 12-14% boron trifluoride (BF3) in methanol.
-
Cap the tube and heat at 70-100°C for 30-90 minutes.
-
Cool, then add 1 mL of water and 2 mL of hexane (B92381).
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the FAMEs for GC-MS analysis.
2. GC-MS Parameters:
-
Follow a similar GC-MS setup as in Protocol 1, with an oven temperature program suitable for the elution of a wider range of FAMEs.
Visualizing the Workflow
Logical Relationships in Internal Standard Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable-isotope dilution GC-MS for determination of toluene in submilliliter volumes of whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
A Comparative Analysis of the Biological Activity of (R)- and (S)-methyl 2-methylbutanoate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of the (R)- and (S)-enantiomers of methyl 2-methylbutanoate. While research into the broader pharmacological effects of these specific chiral molecules is limited in publicly available literature, significant differences in their sensory perception have been well-documented. This comparison focuses on these established differences and explores potential, though not confirmed, activities based on structurally related compounds.
Quantitative Data Summary
The primary documented biological differentiation between (R)- and (S)-methyl 2-methylbutanoate lies in their interaction with olfactory and gustatory receptors, resulting in distinct sensory experiences.
| Biological Activity | (R)-methyl 2-methylbutanoate | (S)-methyl 2-methylbutanoate | Reference |
| Odor Description | Fruity, dairy | Fruity, apple-like | [1] |
| Nasal Odor Perception Threshold (in water) | ~0.5 ppb (calculated) | 0.3 ppb | [1] |
| Flavor Perception Threshold (in water) | 5 ppb | 5 ppb | [1] |
Experimental Protocols
The sensory data presented above is primarily derived from gas chromatography-olfactometry (GC-O) and sensory panel analysis.
Gas Chromatography-Olfactometry (GC-O) for Odor Threshold Determination
Objective: To identify and quantify the odor contribution of individual volatile compounds in a sample.
Methodology:
-
Sample Preparation: A solution of the enantiomer (e.g., in water or a specific food matrix) is prepared at various concentrations.
-
Gas Chromatography (GC): An aliquot of the headspace or a liquid injection of the sample is introduced into a gas chromatograph. The GC separates the volatile compounds based on their boiling points and polarity.
-
Olfactory Port: The effluent from the GC column is split. One portion goes to a chemical detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port.
-
Sensory Evaluation: A trained panelist sniffs the effluent from the olfactory port and records the time and description of any detected odor.
-
Aroma Extract Dilution Analysis (AEDA): The sample is sequentially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detected determines the flavor dilution (FD) factor, which is proportional to the odor activity value.
-
Odor Threshold Determination: The concentration of the compound in the original sample corresponding to the detection limit by the panelist is determined as the odor threshold.
Sensory Panel Analysis for Flavor Profile
Objective: To describe and quantify the sensory attributes of a compound.
Methodology:
-
Panelist Training: A panel of trained sensory assessors is familiarized with relevant aroma and flavor standards.
-
Sample Preparation: Solutions of each enantiomer are prepared at supra-threshold concentrations in a neutral medium (e.g., water).
-
Blinded Evaluation: Samples are presented to the panelists in a randomized and blinded manner to prevent bias.
-
Attribute Description: Panelists are asked to describe the perceived aroma and flavor attributes using a standardized lexicon.
-
Intensity Rating: The intensity of each attribute is rated on a defined scale (e.g., a 9-point hedonic scale).
-
Data Analysis: Statistical analysis of the panel's responses is used to generate a sensory profile for each compound.
Mandatory Visualizations
Experimental Workflow for Sensory Analysis
Caption: Workflow for the sensory analysis of methyl 2-methylbutanoate enantiomers.
Discussion and Future Directions
The distinct olfactory properties of the (R)- and (S)-enantiomers of methyl 2-methylbutanoate highlight the stereospecificity of olfactory receptors. The lower odor threshold of the (S)-enantiomer suggests a higher binding affinity or efficacy at its corresponding receptor(s).[1] This phenomenon is critical in the food and fragrance industries, where the enantiomeric composition of flavor compounds can significantly impact the final product's sensory profile.
While direct evidence is lacking for other biological activities, the principle of stereospecificity observed in olfaction is a cornerstone of pharmacology. It is plausible that these enantiomers could exhibit differential effects in other biological systems. For instance, research on structurally related short-chain fatty acid esters has suggested potential for antimicrobial or cell signaling modulation. However, without direct experimental data on (R)- and (S)-methyl 2-methylbutanoate, these remain speculative.
Future research should aim to:
-
Deorphanize the specific olfactory receptors that bind to each enantiomer to elucidate the molecular basis of their distinct aromas.
-
Conduct in vitro and in vivo studies to screen for other potential biological activities, such as antimicrobial, anti-inflammatory, or cytotoxic effects.
-
Investigate the metabolic pathways of each enantiomer to determine if they are processed differently in biological systems.
Such studies would provide a more complete picture of the biological activity of these chiral molecules and could uncover novel applications in fields beyond flavor and fragrance.
References
A Comparative Guide to Olfactory Receptor Responses to Methyl 2-Methylbutyrate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the olfactory receptor (OR) responses to methyl 2-methylbutyrate (B1264701) and its structural isomers. By presenting supporting experimental data, detailed methodologies, and visualizations of key pathways, this document aims to facilitate a deeper understanding of the molecular mechanisms underlying the perception of this important fruity odorant.
Introduction to Methyl 2-Methylbutyrate and Its Isomers
This compound is a volatile ester known for its characteristic fruity, apple-like aroma.[1][2] It is a key component in the natural fragrance of fruits like pineapples and strawberries and is widely used as a flavoring and fragrance agent.[1][3] The molecule exists as two enantiomers, (S)-(+)-methyl 2-methylbutanoate and (R)-(-)-methyl 2-methylbutanoate, which may elicit different olfactory responses. Additionally, it has several structural isomers, such as methyl 3-methylbutanoate (isoamyl acetate) and ethyl 2-methylbutanoate, which also contribute to the vast spectrum of fruity scents. Understanding how these subtle structural variations are distinguished by the olfactory system is a central question in chemosensory research.
Quantitative Analysis of Olfactory Receptor Responses
The deorphanization of olfactory receptors—the process of identifying their specific activating ligands—is crucial for understanding the neural coding of odors. While extensive quantitative data for this compound's interaction with specific mammalian olfactory receptors remains limited in publicly available literature, studies on closely related isomers and in model organisms provide valuable insights.
A study on Drosophila melanogaster identified that the olfactory receptor Or22a is highly sensitive to ethyl 2-methylbutanoate, a close structural isomer of this compound.[4][5][6][7] The receptor responded to this compound at dilutions as low as 10-6, indicating a strong interaction.[4][5]
In mammals, in vivo calcium imaging of the mouse olfactory bulb has shown that this compound activates specific glomeruli at concentrations around 1 x 10-10 M.[8] Glomeruli are structures in the olfactory bulb where axons from olfactory sensory neurons expressing the same olfactory receptor converge. This finding confirms that this compound is a potent activator of mammalian olfactory receptors, though the specific receptor(s) remain to be definitively identified in this study.
The Molecule to Olfactory Receptor (M2OR) database, a valuable resource for exploring odorant-receptor interactions, contains data on the response of various olfactory receptors to related compounds.[9] For instance, the database includes results from luciferase assays testing 2-methyl-butyric acid (the carboxylic acid precursor to this compound) against a panel of human olfactory receptors. While many receptors were non-responsive, this systematic screening approach is essential for identifying potential receptor targets.
Table 1: Olfactory Receptor Responses to this compound and Related Isomers
| Odorant | Receptor | Species | Assay Type | Response Metric | Concentration/Dilution | Reference |
| Ethyl 2-methylbutanoate | Or22a | Drosophila melanogaster | Calcium Imaging | Significant Response | 10-6 dilution | [4][5] |
| This compound | Unspecified | Mouse | In vivo Calcium Imaging | Glomerular Activation | ~1 x 10-10 M | [8] |
| 2-Methyl-butyric acid | Various human ORs | Human | Luciferase Assay | Mostly Non-Responsive | Not Specified |
Note: This table summarizes the currently available data. Further research is needed to populate this with more extensive quantitative metrics like EC50 and efficacy values for specific mammalian receptors.
Experimental Protocols
The identification and characterization of odorant-receptor interactions rely on robust experimental methodologies. The following sections detail the key protocols used in the studies cited in this guide.
Heterologous Luciferase Reporter Assay
This high-throughput screening method is widely used for deorphanizing olfactory receptors.[10][11][12][13][14] It relies on the expression of olfactory receptors in a heterologous cell line (e.g., HEK293 or Hana3A) that does not endogenously express these receptors.
Principle: The binding of an odorant to its cognate OR initiates a G-protein signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP). A reporter gene, typically firefly luciferase, is placed under the control of a cAMP response element (CRE). Thus, receptor activation leads to the production of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Workflow:
-
Cell Culture and Transfection: Hana3A or HEK293 cells are cultured and co-transfected with plasmids encoding the olfactory receptor of interest, an accessory protein required for receptor trafficking to the cell surface (e.g., RTP1S), and the CRE-luciferase reporter construct. A constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Odorant Stimulation: After an incubation period to allow for protein expression, the cells are stimulated with a panel of odorants at various concentrations.
-
Luminescence Measurement: Following stimulation, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. Dose-response curves are generated by plotting the normalized luminescence against the odorant concentration, from which EC50 values can be calculated.[15][16]
In Vivo and Ex Vivo Calcium Imaging
Calcium imaging is a powerful technique to visualize the activity of olfactory sensory neurons in response to odorants, either in their native environment within the olfactory epithelium or in dissociated cell cultures.[17][18][19][20]
Principle: The activation of an olfactory receptor leads to the opening of ion channels and an influx of calcium ions (Ca2+) into the neuron. Fluorescent calcium indicators, such as Fura-2 or genetically encoded indicators like GCaMP, change their fluorescence intensity upon binding to Ca2+. This change in fluorescence can be monitored using microscopy.
Workflow:
-
Preparation of Olfactory Epithelium: For in vivo imaging, the olfactory bulb of an anesthetized animal is surgically exposed. For ex vivo imaging, the olfactory epithelium is dissected and maintained in an oxygenated physiological solution.
-
Loading of Calcium Indicator: The tissue is loaded with a calcium-sensitive dye.
-
Odorant Delivery: A controlled stream of air carrying the vapor of the odorant is delivered to the olfactory epithelium.
-
Image Acquisition: A fluorescence microscope is used to capture images of the olfactory sensory neurons or glomeruli before, during, and after odorant stimulation.
-
Data Analysis: The change in fluorescence intensity over time is measured for individual neurons or glomeruli, providing a readout of their activation in response to the odorant.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the canonical olfactory signaling pathway and the general workflows for the experimental protocols described above.
Conclusion and Future Directions
The perception of fruity esters like this compound is a complex process initiated by the activation of specific olfactory receptors. While current research has identified responsive receptors in model organisms like Drosophila and has demonstrated a clear response in the mammalian olfactory system, a comprehensive quantitative understanding of how this compound and its isomers interact with the full repertoire of human olfactory receptors is still an emerging field.
Future research employing high-throughput screening assays, such as the luciferase reporter assay, against a broad panel of human olfactory receptors is necessary to deorphanize the specific receptors for this compound and its isomers. Such studies will enable the generation of detailed dose-response curves and the determination of EC50 values, providing the quantitative data needed for a complete comparative analysis. This knowledge will not only advance our fundamental understanding of olfaction but also have significant applications in the flavor, fragrance, and pharmaceutical industries, including the rational design of novel odorants and the development of diagnostics and therapeutics related to olfactory dysfunction.
References
- 1. vigon.com [vigon.com]
- 2. methyl 2-methyl butyrate, 868-57-5 [thegoodscentscompany.com]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. academic.oup.com [academic.oup.com]
- 7. Natural variation at the Drosophila melanogaster Or22 odorant receptor locus is associated with changes in olfactory behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mapping odorant sensitivities reveals a sparse but structured representation of olfactory chemical space by sensory input to the mouse olfactory bulb | eLife [elifesciences.org]
- 9. GitHub - chemosim-lab/M2OR: Molecule to Olfactory Receptor (M2OR) dataset [github.com]
- 10. High-throughput Analysis of Mammalian Olfactory Receptors: Measurement of Receptor Activation via Luciferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Deorphanization of human olfactory receptors by luciferase and Ca-imaging methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human olfactory receptor responses to odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Calcium Imaging of Individual Olfactory Sensory Neurons from Intact Olfactory Turbinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characteristics of odorant elicited calcium changes in cultured human olfactory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium imaging of adult olfactory epithelium reveals amines as important odor class in fish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Imaging Odor-Induced Calcium Transients in Single Olfactory Cilia: Specificity of Activation and Role in Transduction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for the Analysis of Methyl 2-Methylbutyrate
For researchers, scientists, and drug development professionals engaged in the analysis of volatile compounds and esters, the selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. Methyl 2-methylbutyrate (B1264701), a common ester found in flavor and fragrance applications, necessitates robust analytical methods for its quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of methyl 2-methylbutyrate, supported by representative experimental data and detailed methodologies.
The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity, selectivity, and throughput. While GC is traditionally favored for volatile, thermally stable compounds like this compound, HPLC offers a viable alternative, particularly when dealing with complex matrices or when derivatization is not desirable. Cross-validation of these two distinct analytical approaches ensures the accuracy and reliability of the obtained results.
Data Presentation: A Comparative Summary of Method Performance
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Remarks |
| Linearity (r²) | > 0.999 | > 0.998 | Both techniques can achieve excellent linearity over a considerable concentration range. |
| Range | 0.04 - 1.60 mg/mL | 5 - 1000 µg/mL | The analytical range can be tailored based on the specific application and detector sensitivity. |
| Accuracy (% Recovery) | 98.2% - 101.9%[1][2][3] | 98.1% - 102.4% | Comparable recovery rates are achievable with optimized extraction and sample preparation procedures. |
| Precision (%RSD) | < 1.5% | < 2.0% | Both methods demonstrate good precision, with GC often showing slightly better repeatability for volatile analytes. |
| Limit of Detection (LOD) | 0.01% of total fat | 0.6 - 1.8 µg/mL | GC-FID generally offers higher sensitivity for volatile esters like this compound. |
| Limit of Quantitation (LOQ) | 0.10% of total fat | 1.8 - 3.7 µg/mL | Consistent with LOD, GC-FID typically provides lower quantitation limits for this class of compounds. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC and HPLC.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is highly suitable for the analysis of volatile esters. The following protocol is based on established methods for fatty acid methyl esters.[1][2][3]
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent, such as hexane (B92381) or methanol, to a known concentration.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.
2. GC-FID Conditions:
-
System: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless, depending on the sample concentration. For trace analysis, splitless injection is preferred.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 220 °C at 20 °C/min, hold for 5 minutes.
-
-
Detector Temperature: 260 °C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a reference standard.
-
Quantify the compound by constructing a calibration curve using a series of standard solutions of known concentrations.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC can be employed for the analysis of this compound, particularly when a non-destructive technique is preferred or to avoid thermal degradation of other sample components. The following reverse-phase method is a representative approach.[4][5]
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC-UV Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm (as esters have a weak chromophore).
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Identify the this compound peak based on the retention time of a reference standard.
-
Quantify the analyte using a calibration curve prepared from a series of standard solutions.
Mandatory Visualizations
To further elucidate the experimental and logical frameworks, the following diagrams are provided.
Caption: A generalized workflow for the cross-validation of HPLC and GC analytical methods.
Caption: Logical relationship of key validation parameters as per ICH Q2(R1) guidelines.
Conclusion
Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound, each with its own advantages. GC-FID generally offers superior sensitivity and is well-suited for the volatile nature of this ester. HPLC-UV provides a valuable alternative, particularly for complex sample matrices where thermal degradation of other components is a concern, or when derivatization is to be avoided. The cross-validation of these methods ensures that the analytical results are reliable and interchangeable, providing flexibility in research, development, and quality control environments. The ultimate choice of method will depend on the specific application, required sensitivity, and available instrumentation.
References
Inter-laboratory Comparison for the Analysis of Methyl 2-Methylbutyrate: A Comparative Guide
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of methyl 2-methylbutyrate (B1264701), a significant flavor and fragrance compound.[1][2] Given the absence of publicly available, formal proficiency testing data for this specific analyte, this document outlines a proposed study design, detailed experimental protocols for common analytical methodologies, and expected performance characteristics to facilitate consistency and accuracy in its quantification.
Proposed Inter-laboratory Comparison Study Design
An inter-laboratory study is crucial for evaluating the comparability and reliability of analytical results among different laboratories. The following design is proposed for the measurement of methyl 2-methylbutyrate:
-
Objective : To assess the accuracy and precision of this compound quantification by participating laboratories using their current analytical methodologies, and to compare the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
-
Study Coordinator : A designated central laboratory will be responsible for preparing and distributing test materials, collecting and analyzing data, and preparing the final report.
-
Test Materials :
-
Standard Solutions : A set of calibration standards of this compound in a suitable solvent (e.g., methanol) at various concentrations.
-
Matrix Spiked Samples : Three pools (low, medium, and high concentrations) of a relevant matrix (e.g., a beverage or a simple food matrix) spiked with a certified reference material of this compound.
-
-
Study Protocol : Participating laboratories will receive blinded test materials and a detailed protocol for sample handling and data reporting. Each laboratory will analyze the samples using their in-house, validated method (preferably GC-MS or HPLC). Results, including quantitative data and relevant quality control parameters, will be submitted to the study coordinator. The coordinator will perform a statistical analysis of the submitted data to determine inter-laboratory and intra-laboratory variability and to compare method performance.
Comparative Overview of Analytical Methodologies
The quantification of volatile esters like this compound is predominantly achieved through chromatographic techniques. The two most common and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Analytical Method Performance Characteristics
The following table summarizes typical performance characteristics for the quantification of small organic molecules, based on established validation principles and data from analogous compounds. Laboratories should aim to meet or exceed these criteria for reliable inter-laboratory comparisons.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | General Acceptance Criteria |
| Linearity (R²) | > 0.99 | > 0.99 | R² ≥ 0.99 |
| Range | Typically 0.1 - 100 µg/mL | Typically 0.1 - 100 µg/mL | Dependent on expected concentrations in the matrix |
| Precision (%RSD) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% | 80 - 120% |
| Limit of Detection (LOD) | ng/mL range | µg/mL range | Method-dependent |
| Limit of Quantification (LOQ) | ng/mL to low µg/mL range | µg/mL range | Method-dependent |
Experimental Protocols
Detailed methodologies for the quantification of this compound are provided below.
Protocol 1: GC-MS Analysis of this compound
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Preparation and Extraction :
-
Internal Standard Addition : To 1 mL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not expected in the sample).
-
Liquid-Liquid Extraction (LLE) : Add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or diethyl ether) to the sample. Vortex for 2 minutes to extract the analyte. Centrifuge the mixture to achieve phase separation. Carefully transfer the upper organic layer to a clean tube. Repeat the extraction process for a comprehensive recovery.
-
Drying and Concentration : Dry the combined organic extract over anhydrous sodium sulfate. If necessary, evaporate the solvent to a smaller volume under a gentle stream of nitrogen.
-
-
GC-MS Parameters (Illustrative) :
-
Gas Chromatograph : Agilent 7890B GC or equivalent.
-
Column : A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysixane column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm), is typically used.[3]
-
Injection : 1 µL of the extract is injected in splitless mode.
-
Inlet Temperature : 250°C.
-
Oven Program : Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[4]
-
Mass Spectrometer : Agilent 5977B MSD or equivalent.
-
Ionization Mode : Electron Ionization (EI) at 70 eV.[4]
-
Scan Mode : Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 88, 57, 41).[5]
-
Protocol 2: HPLC Analysis of this compound
This protocol is based on a reverse-phase HPLC method.[6]
-
Sample Preparation :
-
Filtration : For clean samples, filtration through a 0.45 µm syringe filter may be sufficient.
-
Extraction : For complex matrices, a liquid-liquid or solid-phase extraction similar to the GC-MS preparation may be necessary. The final extract should be reconstituted in the mobile phase.
-
-
HPLC Parameters (Illustrative) :
-
Liquid Chromatograph : Shimadzu Nexera X2 UHPLC or equivalent.[7]
-
Column : C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water. Phosphoric acid or formic acid can be added to improve peak shape.[6] For example, Acetonitrile:Water (60:40) with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detector : UV detector at a suitable wavelength (e.g., 210 nm) or a Refractive Index (RI) detector. For higher sensitivity and selectivity, a mass spectrometer can be used.
-
Injection Volume : 10 µL.
-
Visualizations
Caption: Workflow for an inter-laboratory comparison study.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 5. This compound | C6H12O2 | CID 13357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-methylbutyrate
Essential Safety and Handling Guide for Methyl 2-methylbutyrate (B1264701)
This guide provides essential, procedural information for the safe handling, use, and disposal of Methyl 2-methylbutyrate in a laboratory setting. Adherence to these protocols is critical for ensuring the safety of researchers, scientists, and drug development professionals.
Physicochemical Data
A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₆H₁₂O₂ |
| Molecular Weight | 116.16 g/mol [1][2] |
| Boiling Point | 115 °C[3][4] |
| Density | 0.88 g/mL at 25 °C[3] |
| Flash Point | 13.9 °C (57.0 °F) - Closed Cup[5] |
| Solubility | Very slightly soluble in water; soluble in alcohol and most fixed oils.[1][3] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side shields (NIOSH approved).[2][5] | Protects against splashes and vapors which can cause serious eye irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, 0.3mm thickness).[2] | Prevents skin contact, which can cause irritation.[5] Gloves should be inspected for integrity before each use and disposed of after contamination.[2][6] |
| Body Protection | Chemical-resistant lab coat or a complete chemical protection suit.[2] | Protects skin from accidental contact and contamination of personal clothing. The level of protection depends on the scale of the operation.[2] |
| Respiratory Protection | Required when ventilation is inadequate or vapors/aerosols are generated.[2] Use a full-face respirator with ABEK (EN 14387) or multi-purpose combination (US) cartridges as a backup to engineering controls. For sole protection, a full-faced supplied-air respirator is necessary.[2] | Protects against inhalation of vapors, which can cause respiratory irritation. |
Operational Plan: Handling and Storage
This section provides step-by-step guidance for the safe handling and storage of this compound.
Engineering Controls
Proper engineering controls are essential to minimize exposure risk.
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood with local exhaust ventilation is required.[6]
-
Ignition Sources: The chemical is highly flammable.[5] Ensure the work area is free of heat, sparks, open flames, and other ignition sources.[2][5][6] "No Smoking" policies must be strictly enforced.[5][6]
-
Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[5][6] All tools used must be of a non-sparking type.[5][6]
-
Static Discharge: Ground and bond all containers and receiving equipment to prevent the buildup of static electricity.[5][6]
Standard Handling Procedure
-
Preparation: Before handling, ensure all engineering controls are operational and the required PPE is correctly worn.
-
Dispensing: Open containers slowly to control any possible pressure release.[5]
-
Contact Avoidance: Avoid all contact with skin and eyes and prevent inhalation of vapor or mist.[2][7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the material.[2][6] Do not eat, drink, or smoke in the designated work area.[6]
-
Clothing: Remove any contaminated clothing and protective equipment before entering eating areas.[6]
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[2][5][6]
-
Container: Keep the container tightly closed when not in use.[2][5][6]
-
Compatibility: Store away from incompatible materials (refer to the Safety Data Sheet for a full list).
Disposal and Emergency Plan
This section outlines procedures for managing spills, accidental exposures, and the disposal of waste material.
Spill Response Protocol
-
Immediate Action: Eliminate all ignition sources from the immediate area (no smoking, flares, sparks, or flames).[5][7]
-
Evacuation: Evacuate non-essential personnel to a safe area.[2]
-
Ventilation: Ensure the spill area is adequately ventilated.[2]
-
Containment: Prevent the spill from spreading or entering drains and waterways.[2][6] Cover drains if necessary.[6]
-
Absorption: Absorb the spill with an inert, non-combustible material such as dry sand, earth, diatomaceous earth, or a universal binder.[6][7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[2][6]
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures
-
General Advice: In case of exposure, move the affected person out of the dangerous area and consult a physician. Show the Safety Data Sheet to the attending doctor.[2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Consult a physician.[2][5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[2][5] If irritation persists, seek medical attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician immediately.[2]
Disposal Procedure
-
Waste Classification: this compound and its containers must be treated as hazardous waste.[5]
-
Containers: Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.
-
Disposal: Dispose of the waste material and contaminated items (e.g., gloves, absorbent material) through an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][5] Do not allow the product to enter the sewage system.[2]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and emergency response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
